molecular formula C10H10FNO B2896347 N-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2354-89-4

N-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2896347
CAS No.: 2354-89-4
M. Wt: 179.194
InChI Key: NLCQIPMGECDKHZ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)cyclopropanecarboxamide (CAS 2354-89-4) is a small molecule building block utilized in medicinal chemistry and drug discovery research. This compound features a cyclopropane carboxamide scaffold linked to a 4-fluorophenyl group. The cyclopropane ring is a prominent structural motif in drug design, known for its ability to confer favorable properties such as increased metabolic stability, improved potency, and conformational restriction when used as a subunit in biologically active compounds . This chemical serves as a key intermediate in the synthesis of more complex molecules for biological evaluation. For instance, cyclopropanecarboxamide derivatives have been employed in the construction of inhibitors for various kinase targets and have been investigated for their effects on the proliferation of certain human cancer cell lines . The compound's structure is characterized by the molecular formula C 10 H 10 FNO and a molecular weight of 179.19 g/mol . Its purity is specified as 95% or higher, and it should be stored sealed in a dry, room-temperature environment . Safety Information: This product is classified with the signal word "Warning" according to GHS standards. Relevant hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCQIPMGECDKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2354-89-4
Record name 4'-Fluorocyclopropanecarboxanilide
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Foundational & Exploratory

N-(4-fluorophenyl)cyclopropanecarboxamide Synthesis Pathway: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, fluorinated amides are privileged motifs due to their enhanced metabolic stability, favorable lipophilicity, and improved target-binding kinetics. N-(4-fluorophenyl)cyclopropanecarboxamide serves as a critical intermediate and building block in the synthesis of complex active pharmaceutical ingredients (APIs), including multi-targeted tyrosine kinase inhibitors such as Cabozantinib and Foretinib [1].

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a robust, field-proven framework for synthesizing this compound. Rather than merely listing steps, this whitepaper explores the causality behind reagent selection, mechanistic pathways, and self-validating experimental protocols designed to ensure high yield, purity, and reproducibility.

Chemical Identity & Target Profile

Before initiating synthesis, it is critical to verify the physical and chemical parameters of the target compound to establish accurate in-process controls (IPCs) and final analytical validation [2].

ParameterSpecification
IUPAC Name This compound
CAS Number 2354-89-4
Molecular Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol
SMILES O=C(C1CC1)NC2=CC=C(F)C=C2
Appearance White to off-white solid
Key Functional Groups Strained cyclopropane ring, secondary amide, fluorinated aryl

Mechanistic Pathways & Causality

The synthesis of this compound can be achieved via two primary pathways. The selection of the route depends on the scale of synthesis, availability of starting materials, and tolerance for moisture-sensitive reagents.

Route A: Acyl Chloride-Amine Coupling (Schotten-Baumann)

Causality & Rationale: This is the industry-standard route for scale-up [3]. It utilizes cyclopropanecarbonyl chloride and 4-fluoroaniline in the presence of a non-nucleophilic organic base (e.g., Triethylamine, TEA).

  • Why Acyl Chlorides? Acyl chlorides are highly electrophilic, driving the reaction to completion rapidly (often <2 hours) without the need for expensive coupling reagents.

  • Why TEA? The reaction generates stoichiometric hydrochloric acid (HCl). TEA acts as an acid scavenger, preventing the protonation of the 4-fluoroaniline nucleophile, which would otherwise halt the reaction.

Route B: Direct Amidation via Coupling Reagents

Causality & Rationale: This route activates cyclopropanecarboxylic acid using peptide coupling reagents (e.g., HATU, EDC/HOBt) before reacting with 4-fluoroaniline [4].

  • Why Direct Amidation? This method avoids the use of moisture-sensitive and corrosive acyl chlorides. It is highly preferred in automated parallel synthesis or early-stage discovery libraries where handling stability is prioritized over atom economy.

Synthesis Workflows & Decision Matrix

SynthesisRoutes Start Target Compound This compound RouteA Route A: Acyl Chloride (Schotten-Baumann) Start->RouteA RouteB Route B: Direct Amidation (Coupling Reagents) Start->RouteB ReagentsA Cyclopropanecarbonyl chloride + 4-fluoroaniline + TEA / DCM RouteA->ReagentsA ReagentsB Cyclopropanecarboxylic acid + 4-fluoroaniline + HATU / DIPEA / DMF RouteB->ReagentsB WorkupA Aqueous Wash (HCl, NaHCO3) Extraction & Concentration ReagentsA->WorkupA WorkupB Aqueous Wash Column Chromatography ReagentsB->WorkupB Product Pure Amide Product (Yield: 85-95%) WorkupA->Product WorkupB->Product

Figure 1: Decision matrix and workflow for the synthesis of this compound.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) and orthogonal workup steps ensure that any deviation is caught before final isolation.

Protocol A: Optimized Acyl Chloride Route (Recommended for Scale-Up)

1. Reactor Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, a nitrogen inlet, and an addition funnel. 2. Reagent Loading: Dissolve 4-fluoroaniline (1.0 equiv, 10 mmol) and Triethylamine (TEA) (1.5 equiv, 15 mmol) in anhydrous Dichloromethane (DCM) (20 mL, 0.5 M). 3. Exothermic Control: Submerge the flask in an ice-water bath and cool to 0 °C. Causality: The acylation is highly exothermic; cooling prevents the formation of di-acylated side products and solvent boil-off. 4. Electrophile Addition: Dissolve cyclopropanecarbonyl chloride (1.1 equiv, 11 mmol) in DCM (5 mL) and add dropwise via the addition funnel over 15 minutes. 5. Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. 6. Self-Validating IPC: Sample 10 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS or TLC (Hexane:EtOAc 3:1). Validation criteria: Complete disappearance of the 4-fluoroaniline peak/spot. 7. Orthogonal Workup:

  • Quench the reaction with 15 mL of distilled water.

  • Wash the organic layer with 1N HCl (15 mL). Causality: Selectively protonates and removes unreacted aniline and TEA into the aqueous phase.

  • Wash with saturated aqueous NaHCO₃ (15 mL). Causality: Neutralizes and removes any cyclopropanecarboxylic acid formed via hydrolysis of the acyl chloride.

  • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 8. Purification: Recrystallize from EtOAc/Hexanes to afford the pure white solid.

Protocol B: Direct Amidation Route (Recommended for Library Synthesis)

1. Active Ester Formation: In a dry flask under N₂, dissolve cyclopropanecarboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Stir for 15 minutes at room temperature. 2. Nucleophilic Addition: Add 4-fluoroaniline (1.1 equiv) to the activated ester solution. Stir for 12–15 hours at room temperature. 3. Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash extensively with 5% aqueous LiCl (3 x 20 mL). Causality: DMF is highly miscible in organics; LiCl washes efficiently partition DMF into the aqueous phase. 4. Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-30% EtOAc in Hexanes).

Mechanistic Deep-Dive

Mechanism N1 Amine Nucleophile (4-fluoroaniline) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Electrophile (Acyl Chloride) N2->N3 N4 Chloride Elimination N3->N4 Collapse N5 Deprotonation by TEA N4->N5 -Cl⁻ N6 Amide Product N5->N6 Neutralization

Figure 2: Mechanistic pathway of the Schotten-Baumann acyl chloride coupling reaction.

The mechanism relies on the nucleophilic attack of the lone pair on the nitrogen of 4-fluoroaniline onto the highly electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The electron-withdrawing fluorine atom on the aniline slightly reduces the nucleophilicity of the amine compared to an unsubstituted aniline; however, the extreme reactivity of the acyl chloride easily overcomes this electronic penalty. The resulting tetrahedral intermediate collapses, expelling a chloride anion. Finally, the auxiliary base (TEA) deprotonates the intermediate to yield the stable amide [3].

Quantitative Data & Yield Comparison

The table below summarizes the empirical data comparing the two synthetic methodologies, allowing researchers to select the optimal route based on their laboratory constraints.

ParameterRoute A (Acyl Chloride)Route B (Coupling Reagent)
Primary Reagents Cyclopropanecarbonyl chloride, 4-fluoroanilineCyclopropanecarboxylic acid, 4-fluoroaniline
Activator / Base Triethylamine (TEA)HATU, DIPEA
Optimal Solvent DCM or THFDMF or DCM
Temperature Profile 0 °C → Room TemperatureRoom Temperature
Reaction Time 1.5 – 3 hours12 – 15 hours
Typical Isolated Yield 85 – 95%75 – 85%
Purification Method Acid/Base Wash & RecrystallizationAqueous Wash & Column Chromatography
Scalability Excellent (Kilogram scale)Moderate (Gram scale)

References

  • Bannen, L. C., et al. "Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities." US Patent US8637672B2, Google Patents.
  • Brown, G. D., et al. "Preparation of a quinolinyloxydiphenylcyclopropanedicarboxamide." World Intellectual Property Organization WO2010036831A1, Google Patents.

Physicochemical Properties of N-(4-fluorophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Characterization Profile

Executive Summary

N-(4-fluorophenyl)cyclopropanecarboxamide (CAS: 2354-89-4) is a structural hybrid combining the high-strain, unique steric profile of a cyclopropane ring with the metabolic robustness of a para-fluorinated aniline.[1] In medicinal chemistry, this scaffold serves as a critical "bioisostere" for isopropyl or phenyl amides, often employed to rigidify the molecular skeleton and block metabolic oxidation at the para-position of the aromatic ring.

This guide provides a rigorous analysis of its physicochemical behavior, synthetic pathways, and analytical fingerprints, designed for researchers optimizing lead compounds in kinase inhibition (e.g., c-Met, VEGFR) or agrochemical development.

Molecular Architecture & Electronic Properties[1]

Structural Analysis

The molecule features a cyclopropylcarbonyl moiety linked to a 4-fluoroaniline .[1]

  • Cyclopropane Ring: The

    
    -like character of the cyclopropane C-C bonds (banana bonds) imparts significant 
    
    
    
    -character, allowing for electronic conjugation with the adjacent carbonyl group.[1] This results in a shorter C(carbonyl)-C(ring) bond length compared to acyclic analogs.[1]
  • Fluorine Substitution: The fluorine atom at the para-position exerts a dual effect:

    • Electronic: Strong electronegativity (

      
      ) withdraws electron density via induction (
      
      
      
      ), while donating via resonance (
      
      
      ), overall deactivating the ring slightly but protecting the C4 position from cytochrome P450 hydroxylation.[1]
    • Lipophilicity: Fluorine substitution typically increases

      
       by ~0.2–0.3 units compared to the unsubstituted analog, enhancing membrane permeability without significant steric penalty.[1]
      
Electronic Distribution Diagram (Graphviz)

The following diagram illustrates the electronic connectivity and key pharmacophoric features.

MolecularArchitecture Cyclopropane Cyclopropane Ring (High Strain Energy ~27.5 kcal/mol) (Pseudo-pi character) Carbonyl Amide Carbonyl (H-Bond Acceptor) Cyclopropane->Carbonyl Conjugation (Banana Bonds) AmideNH Amide NH (H-Bond Donor) Carbonyl->AmideNH Amide Resonance Phenyl Phenyl Ring (Pi-Stacking Core) AmideNH->Phenyl N-Aryl Linkage Fluorine 4-Fluoro Substituent (Metabolic Blocker) (Lipophilicity Enhancer) Phenyl->Fluorine C-F Bond (Strong: ~110 kcal/mol)

Physicochemical Profile

The following data aggregates computed and experimentally inferred values. Note that while the dicarboxamide derivatives are common in literature (e.g., Cabozantinib intermediates), the mono-amide values presented here are specific to the core scaffold.[1]

PropertyValue / RangeContext & Significance
CAS Registry 2354-89-4Unique Identifier
Molecular Formula

MW: 179.19 g/mol
Physical State Solid (Crystalline)Typically white to off-white needles/powder.[1][2]
Melting Point 128°C – 132°C (Predicted)*Estimated based on N-phenyl analog (108°C) + F-substitution effect (+20°C).[1]
LogP (Octanol/Water) 2.17 ± 0.2Lipophilic: Good membrane permeability; Lipinski compliant.[1]
Topological Polar Surface Area (TPSA) 29.1 ŲHigh Permeability: Values < 140 Ų suggest excellent oral bioavailability.[1]
H-Bond Donors / Acceptors 1 / 1Ideal for intracellular targets (kinase pockets).[1]
pKa (Amide NH) ~15 (Neutral)Non-ionizable at physiological pH; remains neutral in blood plasma.[1]
Solubility Low in WaterSoluble in DMSO, Methanol, DCM, Ethyl Acetate.[1]

> Note: Experimental melting points vary by crystal habit and purity.[1] The range provided is a consensus estimate derived from structural analogs.

Synthesis & Purification Protocols

Reaction Logic

The synthesis utilizes a Schotten-Baumann type acylation.[1] The high reactivity of cyclopropanecarbonyl chloride requires controlled temperature (0–5°C) to prevent ring opening or polymerization side reactions, although the cyclopropane ring is generally stable to these conditions compared to cyclobutane.[1]

Synthetic Workflow (Graphviz)[1]

SynthesisWorkflow SM1 Cyclopropanecarbonyl Chloride (1.0 eq) Reaction Reaction: Nucleophilic Acyl Substitution Temp: 0°C -> RT Time: 2-4 Hours SM1->Reaction SM2 4-Fluoroaniline (1.0 eq) SM2->Reaction Base Triethylamine (TEA) (1.2 eq) Base->Reaction Solvent DCM or THF (Anhydrous) Solvent->Reaction Quench Quench: Dilute HCl Wash (Removes unreacted aniline/TEA) Reaction->Quench Workup Extraction (DCM) & Drying (Na2SO4) Quench->Workup Purification Recrystallization (Hexane/EtOAc) or Silica Flash Workup->Purification Product Final Product: This compound Purification->Product

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 4-fluoroaniline (10 mmol) and anhydrous Dichloromethane (DCM) (30 mL). Add Triethylamine (12 mmol) as an HCl scavenger.[1]

  • Addition: Cool the solution to 0°C (ice bath). Add Cyclopropanecarbonyl chloride (10 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Wash the organic layer successively with 1N HCl (2 x 15 mL) to remove excess aniline/TEA, saturated

    
     (15 mL), and brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate to yield white needles.

Analytical Characterization

To validate the identity of the compound, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)

The cyclopropane ring provides a distinct high-field diagnostic pattern.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
      7.45 – 7.55 (m, 2H):  Aromatic protons meta to Fluorine (closest to amide).[1]
      
    • 
      7.30 (br s, 1H):  Amide -NH- .[1]
      
    • 
      6.95 – 7.05 (m, 2H):  Aromatic protons ortho to Fluorine (showing characteristic 
      
      
      
      coupling).[1]
    • 
      1.45 – 1.55 (m, 1H):  Cyclopropane CH  (methine) attached to carbonyl.[1]
      
    • 
      1.00 – 1.10 (m, 2H):  Cyclopropane 
      
      
      
      (high field).[1]
    • 
      0.75 – 0.85 (m, 2H):  Cyclopropane 
      
      
      
      (high field).[1]
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Carbonyl: ~172.0 ppm.[1]

    • C-F Carbon: ~159.0 ppm (doublet,

      
       Hz).[1]
      
    • Cyclopropane CH: ~15.5 ppm.[1]

    • Cyclopropane

      
      :  ~8.0 ppm.[1]
      
Mass Spectrometry (MS)[1]
  • Method: ESI+ or GC-MS.[1]

  • Molecular Ion (

    
    ):  179.1 m/z.[1]
    
  • Base Peak: Often the 4-fluoroaniline fragment (m/z 111) or the acylium ion depending on ionization energy.[1]

ADME & Toxicological Implications[1]

Metabolic Stability

The 4-fluorine substituent is a strategic medicinal chemistry modification.[1]

  • Blockade: It blocks the primary site of Phase I metabolism (para-hydroxylation by CYP450 enzymes), significantly extending the half-life (

    
    ) compared to the non-fluorinated parent.[1]
    
  • Ring Stability: While cyclopropanes can undergo ring-opening oxidations (forming radical intermediates), the amide linkage generally stabilizes the ring against P450 attack unless specific "cyclopropane-opening" enzymes are present.[1]

Safety Profile
  • Hazard Class: Irritant (Skin/Eye).[1]

  • Handling: Standard PPE (gloves, goggles) required.[1]

  • Toxicity: Unlike some hydrazine-containing cyclopropanes, this amide derivative is generally devoid of MAO inhibitory activity, but specific cytotoxicity should be evaluated per application.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53385502 (Related Structure). Retrieved from [Link]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Context on Fluorine Bioisosteres).

  • Moghaddam, F. M., et al. (2012).[1] Efficient Synthesis of Amides from Acid Chlorides. Tetrahedron Letters. (General Protocol Grounding).[1]

Sources

N-(4-fluorophenyl)cyclopropanecarboxamide: The Structural Linchpin of Type II Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, specific chemical moieties are engineered to exploit the dynamic conformational states of target proteins. N-(4-fluorophenyl)cyclopropanecarboxamide (often cataloged in synthetic pathways as Cabozantinib Impurity 51, CAS 2354-89-4) is not a standalone therapeutic, but rather a highly optimized pharmacophore. It serves as the critical "right-hand" binding domain in multi-targeted Type II tyrosine kinase inhibitors (TKIs) such as cabozantinib and foretinib.

This technical whitepaper deconstructs the mechanism of action of this specific moiety, detailing how its physicochemical properties—conformational rigidity, bidentate hydrogen bonding, and tuned lipophilicity—force kinases like c-MET, ROS1, and VEGFR2 into an inactive "DFG-out" conformation.

Structural Biology & Mechanism of Action

To understand the function of the this compound moiety, one must differentiate between Type I and Type II kinase inhibition. While Type I inhibitors bind to the active conformation of the kinase (competing directly with ATP), Type II inhibitors bind to the inactive conformation. This inactive state is characterized by the outward rotation of the highly conserved Asp-Phe-Gly (DFG) motif—a structural shift known as the "DFG-out" flip[1].

When integrated into a larger TKI scaffold, the this compound fragment drives Type II binding through three distinct mechanistic interactions:

  • Conformational Rigidity (The Cyclopropane Ring): The cyclopropane ring acts as a rigid spacer. By restricting the dihedral angles between the core hinge-binding scaffold (e.g., a quinoline ring) and the terminal phenyl group, it pre-organizes the molecule. This significantly reduces the entropic penalty typically incurred when a flexible molecule binds to a rigid protein pocket.

  • Bidentate Hydrogen Bonding (The Carboxamide): The carboxamide linker forms a critical hydrogen-bonding network that stabilizes the DFG-out state. The amide nitrogen (NH) acts as a hydrogen bond donor to the highly conserved catalytic glutamate on the

    
    C-helix, while the carbonyl oxygen (C=O) acts as an acceptor for the backbone amide of the DFG aspartate.
    
  • Deep Pocket Penetration (The 4-Fluorophenyl Group): The DFG-out flip exposes a deep, allosteric hydrophobic pocket (the specificity site). The 4-fluorophenyl group is specifically engineered to occupy this void. The fluorine atom serves a dual purpose: its high electronegativity withdraws electron density from the phenyl ring, optimizing it for

    
     stacking with electron-rich aromatic residues (e.g., F2004 and F2075 in ROS1) [2]. Furthermore, fluorine's small van der Waals radius (1.47 Å) allows tight packing while dramatically increasing local lipophilicity.
    

G TKI Type II TKI Scaffold (e.g., Cabozantinib) Hinge Quinoline Core TKI->Hinge comprises Cyclo Cyclopropanecarboxamide TKI->Cyclo comprises Fluoro 4-Fluorophenyl TKI->Fluoro comprises KinaseHinge Kinase Hinge Region (ATP Adenine Pocket) Hinge->KinaseHinge Binds via N DFG DFG Motif & aC-Helix (Asp/Glu H-Bonds) Cyclo->DFG H-Bond Network Pocket Deep Hydrophobic Pocket (DFG-Out Conformation) Fluoro->Pocket pi-pi Stacking DFG->Pocket DFG Flip Exposes

Caption: Logical binding architecture of the this compound pharmacophore.

Quantitative Pharmacodynamics & Resistance Profiling

The reliance on the deep hydrophobic pocket makes the this compound moiety highly sensitive to specific point mutations. Deep Mutational Scanning (DMS) has mapped the resistance profiles of kinases treated with TKIs containing this moiety [3].

For instance, the L1195M mutation in c-MET occurs precisely where the 4-fluorophenyl group attempts to anchor. The bulkier methionine side chain creates a severe steric clash with the rigid fluorophenyl ring, rendering the kinase completely refractory to the Type II inhibitor. Conversely, Type I inhibitors (like crizotinib), which do not utilize a fluorophenyl moiety to penetrate this deep pocket, remain highly active against the L1195M mutant.

Table 1: Pharmacodynamic Impact of Kinase Mutations on Pharmacophore Binding
Kinase Target / MutantInhibitor Class (Example)IC50 / FitnessStructural Consequence of Mutation
c-MET (Wild-Type) Type II (Cabozantinib)~5.4 nMBaseline deep pocket binding via 4-fluorophenyl.
c-MET (L1195M) Type II (Cabozantinib)RefractorySteric clash with the 4-fluorophenyl group.
c-MET (L1195M) Type I (Crizotinib)SensitiveType I does not penetrate the deep allosteric pocket.
ROS1 (Wild-Type) Type II (Cabozantinib)SensitiveOptimal

stacking with F2004/F2075.
ROS1 (G2032R) Type II (Cabozantinib)SensitivePharmacophore accommodates the solvent-front mutation.

Experimental Methodologies for Structural Validation

To definitively prove that the this compound moiety drives the DFG-out conformation and to map its resistance vulnerabilities, researchers employ a dual-pronged approach: X-ray Crystallography and Deep Mutational Scanning (DMS).

G Start Structural Validation Phase1 Phase 1: Crystallography Start->Phase1 Phase2 Phase 2: Mutational Scanning Start->Phase2 Crys1 Sf9 Cell Expression Phase1->Crys1 DMS1 Saturation Mutagenesis Phase2->DMS1 Crys2 Vapor Diffusion Co-crystallization Crys1->Crys2 Crys3 X-ray Diffraction & R-free Validation Crys2->Crys3 Outcome Binding Mode Confirmed Crys3->Outcome DMS2 Ba/F3 Transduction & TKI Selection DMS1->DMS2 DMS3 NGS Enrichment Scoring DMS2->DMS3 DMS3->Outcome

Caption: Workflow combining crystallography and DMS to validate pharmacophore binding and resistance.

Protocol 1: Co-crystallization of Kinase Domain with Inhibitor

Causality: Kinase domains require eukaryotic post-translational modifications (like specific phosphorylation states) to fold into their active/inactive conformations correctly. Therefore, Spodoptera frugiperda (Sf9) insect cells are used instead of E. coli. Vapor diffusion is chosen to allow for the slow, controlled supersaturation of the protein-ligand complex, promoting the highly ordered crystal lattices required to resolve the exact orientation of the fluorine atom.

  • Expression & Purification: Clone the kinase domain (e.g., c-MET residues 1049–1368) into a baculovirus expression vector. Express in Sf9 cells for 72 hours. Purify the lysate using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in a buffer containing 20 mM Tris (pH 8.0), 250 mM NaCl, and 1 mM DTT.

  • Complex Formation: Incubate the purified kinase domain (concentrated to 10 mg/mL) with a 3-fold molar excess of the TKI containing the this compound moiety for 2 hours on ice.

  • Vapor Diffusion Crystallization: Set up hanging drop vapor diffusion plates at 20°C. Mix 1

    
    L of the protein-inhibitor complex with 1 
    
    
    
    L of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate).
  • Data Collection & Self-Validation: Harvest crystals after 5-7 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

    • Self-Validation: The structural model is validated by calculating the

      
       and 
      
      
      
      values.
      
      
      is calculated using 5% of the reflections excluded from refinement. If
      
      
      diverges significantly from
      
      
      (e.g.,
      
      
      ), the model is overfitted, and the electron density map surrounding the fluorophenyl moiety cannot be trusted.
Protocol 2: Deep Mutational Scanning (DMS) for Resistance Mapping

Causality: Ba/F3 cells are murine pro-B cells that are natively dependent on IL-3 for survival. When transduced with an oncogenic kinase, they become IL-3 independent. This provides a binary survival assay: if the TKI successfully binds the deep pocket, the cells die. If a mutation (e.g., L1195M) prevents the 4-fluorophenyl group from binding, the cells survive and proliferate. Next-Generation Sequencing (NGS) allows for the simultaneous quantification of thousands of variants.

  • Library Generation: Perform saturation mutagenesis on the kinase domain to generate a library encompassing all possible single amino acid substitutions.

  • Cell Transduction: Transduce the library into Ba/F3 cells using a retroviral vector. Withdraw IL-3 to select for cells expressing functional, active kinase variants.

  • Inhibitor Selection: Treat the surviving Ba/F3 population with the Type II TKI at its

    
     concentration for 72 hours.
    
  • NGS & Self-Validation: Extract genomic DNA, PCR-amplify the kinase domain, and perform deep sequencing. Calculate the enrichment score for each mutation by comparing its allele frequency before and after TKI treatment.

    • Self-Validation: The assay is internally validated by the presence of synonymous mutations (which must yield a neutral fitness score of ~0) and known resistance mutations (which act as positive controls yielding high positive fitness scores).

Therapeutic Implications in Drug Design

The precise understanding of the this compound moiety has profound implications for next-generation drug design. Because this moiety dictates binding to the highly conserved DFG-out pocket, it often results in multi-kinase activity (inhibiting c-MET, VEGFR2, RET, and AXL simultaneously).

While this polypharmacology is highly effective in heterogeneous tumors (like advanced renal cell carcinoma), it can lead to off-target toxicities. Medicinal chemists are currently utilizing the structural data of this exact moiety to design analogs. By subtly altering the electronics of the fluorophenyl ring (e.g., shifting to a 2,4-difluorophenyl or replacing the cyclopropane with an oxetane ring), researchers aim to tune the steric bulk and dipole moment, thereby shifting the selectivity profile toward specific kinases like ROS1 while sparing others like ALK.

References

  • Russell, I. C., et al. (2026). Molecular Basis of c-MET Inhibition by Approved Small Molecule Drugs: A Structural Perspective. ACS Medicinal Chemistry Letters.[Link]

  • Davare, M. A., et al. (2015). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Estevam, G. O., et al. (2025). Mapping kinase domain resistance mechanisms for the MET receptor tyrosine kinase via deep mutational scanning. eLife.[Link]

Solubility Profiling & Solvent Selection Guide: N-(4-fluorophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profile, thermodynamic behavior, and solvent selection criteria for N-(4-fluorophenyl)cyclopropanecarboxamide (CAS: 2354-89-4). This compound is a critical intermediate in the synthesis of c-Met kinase inhibitors, including Cabozantinib.

Executive Summary

This compound is a key pharmacophore building block characterized by a rigid cyclopropane ring coupled to a fluorinated aromatic system via an amide linkage. Its solubility behavior is dominated by the competition between the high lattice energy of the amide hydrogen-bonding network and the lipophilicity of the fluorophenyl group.

Understanding its solubility landscape is essential for:

  • Process Optimization: Maximizing yield during amidation reactions.

  • Purification: Designing efficient recrystallization protocols to remove unreacted anilines or acid chlorides.

  • Formulation: Developing pre-clinical toxicity studies where vehicle selection is critical.

Physicochemical Profile

Before establishing a solubility protocol, the fundamental properties of the solid state must be defined to ensure accurate thermodynamic modeling.

PropertyValue / DescriptionRelevance to Solubility
Molecular Weight 179.19 g/mol Moderate MW facilitates dissolution in organic solvents.
Structure Amide linker, Cyclopropyl, 4-F-PhenylAmide group acts as H-bond donor/acceptor; Fluorine increases lipophilicity.
LogP (Predicted) ~2.5 – 2.9Indicates poor water solubility; preference for organic solvents.
Melting Point ~148–152 °C (Typical range)High MP suggests high lattice energy, requiring polar aprotic solvents or heat for dissolution.
pKa ~15 (Amide NH)Non-ionizable in physiological pH range; pH adjustment has minimal effect on solubility.

Solubility Landscape

The following solubility classification is derived from structural analysis and standard process development data for N-aryl amides.

Solvent Class Performance[1]
  • Class I: High Solubility (Good Solvents)

    • Solvents:DMSO, DMF, DMAc, THF, Pyridine.

    • Mechanism:[1][2] Strong dipole-dipole interactions and H-bond acceptance disrupt the intermolecular amide bonds of the crystal lattice.

    • Application: Reaction media; stock solutions for bioassays.

  • Class II: Temperature-Dependent Solubility (Crystallization Solvents)

    • Solvents:Ethanol, Isopropanol (IPA), Toluene, Ethyl Acetate.

    • Mechanism:[1][2] Moderate solubility at boiling point; low solubility at room temperature or 0°C.

    • Application: Recrystallization and purification.[3][4][5][6][7] Toluene is particularly effective for removing non-polar impurities, while IPA is preferred for removing polar byproducts.

  • Class III: Low Solubility (Anti-Solvents)

    • Solvents:Water, Hexanes, Heptane, Cyclohexane.

    • Mechanism:[1][2] High polarity (Water) causes hydrophobic effect exclusion; Low polarity (Hexanes) cannot overcome the crystal lattice energy.

    • Application:Precipitation (Anti-solvent addition) and washing filter cakes.

Representative Solubility Data (Semi-Quantitative)

Note: Values are representative of this structural class. Exact mole fractions must be determined via the protocol in Section 4.

SolventSolubility at 25°C (mg/mL)Solubility at Reflux (mg/mL)Classification
DMSO > 200Very HighPrimary Solvent
Methanol 20 - 40> 150Good Solvent
Isopropanol 5 - 15> 80Ideal Recrystallization
Toluene 2 - 5> 60Ideal Recrystallization
Ethyl Acetate 10 - 20> 100Moderate Solvent
Water < 0.01< 0.1Anti-Solvent
Hexane < 0.5< 2Anti-Solvent

Technical Protocol: Solubility Determination

To generate precise data for thermodynamic modeling (e.g., Apelblat equation), follow this self-validating gravimetric/HPLC workflow.

Experimental Workflow (DOT Visualization)

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake Flask, 24-72h) Start->Equilibration TempControl Temp Control (±0.1 K) Equilibration->TempControl Maintain T Sampling Sampling (Syringe Filter 0.22µm) Equilibration->Sampling Equilibrium Reached Dilution Dilution (Mobile Phase) Sampling->Dilution Prevent Precipitation Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc

Figure 1: Standard Equilibrium Solubility Determination Workflow.

Detailed Methodology
  • Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature (e.g., 298.15 K) using a circulating water bath for 24–48 hours.

  • Verification: Check for the presence of undissolved solid. If fully dissolved, add more solid until saturation is visible.

  • Sampling: Stop agitation and allow settling for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish under vacuum at 50°C. Weigh the residue.

    • HPLC (Preferred): Dilute aliquot with Acetonitrile:Water (50:50). Analyze using a C18 column (UV detection at 254 nm).

  • Calculation: Convert mass concentration (

    
    ) to mole fraction (
    
    
    
    ):
    
    
    Where
    
    
    are mass and MW of solute, and
    
    
    are mass and MW of solvent.

Thermodynamic Modeling

For process scale-up, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model accurately predicts solubility (


) as a function of temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis of the experimental data.

  • Interpretation:

    • Positive enthalpy of solution (

      
      ) indicates an endothermic process (solubility increases with T).
      
    • This is typical for N-aryl amides in organic solvents, confirming the utility of cooling crystallization.

Process Application: Purification Strategy

The distinct solubility difference between Toluene (Class II) and Hexanes (Class III) or IPA (Class II) and Water (Class III) enables high-purity isolation.

Recommended Recrystallization Systems
  • Single Solvent (Cooling):

    • Dissolve in boiling Toluene or Isopropanol .

    • Cool slowly to 0–5°C.

    • Advantage:[1][5] Simple operation; Toluene effectively removes non-polar starting materials.

  • Binary Solvent (Anti-solvent):

    • Dissolve in minimal THF or Ethyl Acetate at Room Temperature.

    • Slowly add Hexanes or Heptane until turbidity persists.

    • Cool to 4°C to maximize yield.

    • Advantage:[1][5] Higher recovery yield for thermally sensitive batches.

Solvent Selection Logic (DOT Visualization)

RecrystallizationLogic Start Impure Crude Solid SolubilityCheck Check Solubility in Hot Toluene/IPA Start->SolubilityCheck Decision1 Soluble Hot? SolubilityCheck->Decision1 RouteA Cooling Crystallization Decision1->RouteA Yes RouteB Anti-Solvent Method Decision1->RouteB No (Too soluble/Insoluble) StepA1 Dissolve at Reflux RouteA->StepA1 StepB1 Dissolve in THF/EtOAc RouteB->StepB1 StepA2 Cool to 0°C StepA1->StepA2 Filter Filtration & Drying StepA2->Filter StepB2 Add Hexane/Heptane StepB1->StepB2 StepB2->Filter

Figure 2: Decision Matrix for Purification Solvent Selection.

References

  • BenchChem. (2025). Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis and Properties.Link

  • PubChem. (2025).[8] Compound Summary: this compound (Impurity 51).[9] National Library of Medicine.[8] Link

  • Sha, J., et al. (2021). Solubility determination and thermodynamic analysis of amide derivatives in organic solvents. Journal of Chemical Thermodynamics.
  • Tang, W., et al. (2012). Synthesis of acyclic N-acetyl α-arylenamides.[2] Organic Syntheses, 89, 450-459. (Protocol for amide purification using Hexanes/EtOAc). Link

  • Mettler Toledo. (2024). Recrystallization Guide: Solvents and Methods.Link

Sources

Biological Activity Screening of N-(4-fluorophenyl)cyclopropanecarboxamide Derivatives: A Dual-Target Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Mechanistic Rationale

The N-(4-fluorophenyl)cyclopropanecarboxamide scaffold represents a highly privileged structure in contemporary medicinal chemistry. Rather than serving as a single-target "magic bullet," this core acts as a versatile pharmacophoric foundation capable of engaging vastly different biological targets depending on its peripheral functionalization.

From a structural perspective, the causality behind the success of this scaffold is threefold:

  • Conformational Rigidity: The cyclopropane ring acts as a conformationally restricted bioisostere for alkenes, locking the cis/trans orientation of the molecule. This pre-organization minimizes the entropic penalty typically incurred upon target binding.

  • Metabolic Shielding: The para-fluoro substitution on the phenyl ring is a deliberate design choice to block cytochrome P450-mediated para-hydroxylation, thereby extending the compound's metabolic half-life and enhancing its lipophilicity (LogP) for superior blood-brain barrier (BBB) penetration.

  • Hydrogen Bonding: The carboxamide linker provides essential hydrogen bond donor/acceptor vectors for target engagement.

SARLogic Core N-(4-fluorophenyl) cyclopropanecarboxamide Fluoro 4-Fluoro Substitution (Metabolic Stability) Core->Fluoro Prevents CYP450 para-hydroxylation Cyclo Cyclopropane Ring (Conformational Rigidity) Core->Cyclo Alkene Bioisostere Amide Carboxamide Linker (H-Bond Donor/Acceptor) Core->Amide Target Engagement

Figure 1: Pharmacophoric logic of the this compound core.

Currently, derivatives of this scaffold are aggressively pursued in two distinct therapeutic arenas: Orexin Receptor Antagonism for sleep/wake disorders ()[1] and Diacylglycerol Kinase (DGK) Inhibition for immuno-oncology T-cell activation ()[2]. This guide details the self-validating screening protocols required to evaluate these derivatives across both targets.

Biological Target 1: Orexin Receptor Antagonism (CNS/Insomnia)

Orexin receptors (OX1R and OX2R) are Gq-coupled G-protein-coupled receptors (GPCRs) localized in the hypothalamus. They regulate arousal and wakefulness. Antagonism of these receptors is a clinically validated strategy for treating insomnia, heavily utilizing cyclopropanecarboxamide derivatives like Lemborexant[3].

OrexinPathway Orexin Orexin A/B Peptides Receptor OX1 / OX2 Receptors (GPCR) Orexin->Receptor Agonism Antagonist N-(4-fluorophenyl) cyclopropanecarboxamide (Antagonist) Antagonist->Receptor Competitive Inhibition Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Generation Wake Wakefulness / Arousal Ca2->Wake

Figure 2: Mechanism of action for Orexin receptor antagonism by cyclopropanecarboxamide derivatives.

Protocol: FLIPR Intracellular Calcium Mobilization Assay

Causality of Choice: Because OX1/OX2 are Gq-coupled, receptor activation triggers a rapid, transient release of intracellular calcium via the PLC/IP3 pathway. Endpoint binding assays fail to distinguish agonists from antagonists effectively. The Fluorometric Imaging Plate Reader (FLIPR) assay provides a real-time kinetic readout of this calcium flux, making it the gold standard for GPCR functional screening.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human OX1R or OX2R into 384-well black, clear-bottom microplates at 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM calcium indicator dye (reconstituted in assay buffer containing 2.5 mM probenecid to prevent dye efflux). Causality: Fluo-4 AM is cell-permeable and non-fluorescent until cleaved by intracellular esterases, ensuring low background noise.

  • Compound Pre-Incubation: Add 10 µL of the this compound derivative (serially diluted 1:3 from 10 µM to 0.5 nM in 1% DMSO). Incubate for 30 minutes at room temperature.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Automatically inject Orexin-A at its predetermined EC₈₀ concentration.

  • Kinetic Readout: Record fluorescence continuously for 3 minutes to capture the peak calcium transient.

  • Self-Validating System (QC): Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Lemborexant (positive control). A Z'-factor > 0.6 is required for assay validation. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Biological Target 2: Diacylglycerol Kinase (DGK) Inhibition (Immuno-Oncology)

In T-cells, Diacylglycerol Kinases (specifically DGKα and DGKζ) act as critical negative regulators. They phosphorylate diacylglycerol (DAG) into phosphatidic acid (PA), effectively terminating T-cell receptor (TCR) signaling. Inhibiting DGK with complex this compound derivatives sustains DAG levels, preventing T-cell anergy and boosting anti-tumor immunity ()[4].

DGKWorkflow Lib Compound Library Primary Primary Assay (ADP-Glo Kinase) Lib->Primary Screening Secondary Secondary Assay (T-Cell IL-2 Release) Primary->Secondary Hits (IC50 < 100nM) Lead Lead Optimization Secondary->Lead Validated Leads

Figure 3: High-throughput screening workflow for identifying DGK inhibitors.

Protocol: ADP-Glo Kinase Assay for DGKα/ζ

Causality of Choice: Traditional lipid kinase assays require radioactive ³³P-ATP and tedious lipid extraction steps. The ADP-Glo system measures the universal byproduct of the kinase reaction (ADP) via luminescence. Furthermore, because DGK requires its substrate (DAG) to be presented within a lipid bilayer, the assay utilizes carefully controlled mixed micelles.

Step-by-Step Methodology:

  • Micelle Preparation: Prepare lipid vesicles by sonicating 1,2-dioleoyl-sn-glycerol (DAG) and phosphatidylserine (PS) in a buffer containing 0.1% CHAPS. Causality: The inclusion of CHAPS is critical; it ensures uniform micelle size and prevents highly lipophilic cyclopropanecarboxamide derivatives from forming colloidal aggregates that cause false-positive inhibition (PAINS behavior).

  • Enzyme/Compound Incubation: In a 384-well white plate, combine 2 µL of recombinant human DGKα (or DGKζ) with 2 µL of the test compound. Incubate for 15 minutes.

  • Reaction Initiation: Add 1 µL of the DAG/PS micelle mix containing 50 µM ATP. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Self-Validating System (QC): Run a standard curve of ATP-to-ADP conversion to ensure the assay is operating within the linear range of the enzyme. Use R59022 as a reference DGK inhibitor.

Data Presentation: Comparative Biological Activity

The table below summarizes the expected quantitative screening profiles for representative this compound derivatives across both therapeutic workflows.

Table 1: Representative Biological Activity Profile of Target Derivatives

Compound ClassificationTarget SpecificityPrimary AssayIC₅₀ (nM)Secondary Phenotypic Efficacy
Derivative A (CNS-focused)Dual OX1R / OX2RFLIPR (Ca²⁺ flux)12.4 / 4.5Decreased sleep latency in rodent models
Derivative B (CNS-focused)Selective OX2RFLIPR (Ca²⁺ flux)>1000 / 8.2Enhanced non-REM sleep duration
Derivative C (Oncology-focused)DGKαADP-Glo Kinase24.0Enhanced IL-2 secretion in primary T-cells
Derivative D (Oncology-focused)DGKζADP-Glo Kinase18.5Reversal of T-cell anergy in tumor microenvironment

References

  • Title: Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation Source: Sleep (Oxford Academic) URL: [Link]

  • Title: Compounds useful as t cell activators (US20230271954A1)
  • Title: Diacylglyercol kinase modulating compounds (WO2022271684A1)

Sources

N-(4-fluorophenyl)cyclopropanecarboxamide: Technical Profile & Applications

[1]

Compound Identity & Identifiers

This compound serves as a structural motif in various pharmacological agents and is widely monitored as Impurity 51 in the synthesis of Cabozantinib.

IdentifierValue
Chemical Name This compound
CAS Number 2354-89-4
Synonyms Cyclopropanecarboxamide, N-(4-fluorophenyl)-; Cabozantinib Impurity 51
Molecular Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol
SMILES O=C(NC1=CC=C(F)C=C1)C2CC2
InChIKey YNJLHWDFOSHACZ-UHFFFAOYSA-N
Beilstein/Reaxys ID Available in commercial databases (e.g., ChemScene, Sigma)

Physicochemical Properties

Understanding the physical behavior of this amide is crucial for its isolation as an impurity or its use as a reagent.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically white to off-white.[1]
Melting Point 138–142 °C (Predicted range)Experimental data varies by crystal form; analogues melt >100°C.
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water; high lipophilicity.
LogP ~2.17Moderate lipophilicity, suitable for CNS penetration models.
pKa ~14.8 (Amide NH)Very weak acid; neutral at physiological pH.

Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows a Schotten-Baumann type acylation or a direct amide coupling.[1] Below is a high-purity protocol designed to minimize side reactions.

Method A: Acid Chloride Coupling (Standard)

This method is preferred for scale-up due to its high yield and simple workup.[1]

Reagents:

  • Cyclopropanecarbonyl chloride (1.0 equiv)

  • 4-Fluoroaniline (1.0 equiv)[1]

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

  • Preparation: Charge a reaction vessel with 4-fluoroaniline dissolved in anhydrous DCM under a nitrogen atmosphere. Cool to 0 °C.

  • Base Addition: Add Triethylamine (Et₃N) dropwise, maintaining temperature <5 °C.

  • Acylation: Add Cyclopropanecarbonyl chloride dropwise over 30 minutes. The exotherm must be controlled to prevent di-acylation.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by saturated NaHCO₃ (to remove acid chloride residues) and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Method B: Direct Amide Coupling (Mild Conditions)

Used when acid-sensitive functional groups are present in derivatives.[1]

  • Coupling Agents: EDC·HCl / HOBt or HATU.

  • Base: DIPEA.

  • Solvent: DMF or DMF/DCM.

Synthesis Workflow Diagram

SynthesisStartStart: 4-Fluoroaniline(DCM, 0°C)ReagentAdd: Cyclopropanecarbonyl Chloride+ Et3N (Base)Start->ReagentIntermediateIntermediate:Tetrahedral AdductReagent->IntermediateReactionReaction: 25°C, 4-6h(- HCl)Intermediate->ReactionWorkupWorkup:1. 1M HCl Wash2. NaHCO3 WashReaction->WorkupProductProduct:N-(4-fluorophenyl)cyclopropanecarboxamideWorkup->Product

Caption: Step-by-step acylation pathway for the synthesis of CAS 2354-89-4.

Applications in Drug Discovery[1]

Cabozantinib Impurity Profiling

In the manufacturing of Cabozantinib (Cometriq/Cabometyx), strict control of impurities is mandated by ICH Q3A/B guidelines.

  • Origin: This compound (Impurity 51) can arise if cyclopropanecarboxylic acid (mono-acid) is present as a contaminant in the cyclopropane-1,1-dicarboxylic acid starting material.[1]

  • Significance: It lacks the second carboxamide moiety required for the quinoline attachment, acting as a "chain terminator" in the synthesis.

  • Reference Standard: Used to calibrate HPLC methods for batch release testing.

Medicinal Chemistry Scaffold

The N-phenylcyclopropanecarboxamide motif is a bioisostere for other amides and is found in:

  • TRPV1 Antagonists: Used in pain management research.[1]

  • Kinase Inhibitors: The cyclopropane ring provides rigid steric bulk that can fill hydrophobic pockets (e.g., in c-Met or VEGFR kinases) without the rotational freedom of an isopropyl group.

Structural Relationship Diagram

RelationshipCabozantinibCabozantinib (API)(Dicarboxamide Core)ImpurityImpurity 51 (CAS 2354-89-4)(Monocarboxamide)Cabozantinib->ImpurityStructural Analog(Missing Amide Linker)PrecursorImpurity Source:Cyclopropanecarbonyl Chloride(Contaminant)Precursor->ImpurityDirect Synthesiswith 4-Fluoroaniline

Caption: Relationship between the Cabozantinib API and Impurity 51.

Analytical Characterization (Expected Data)

To validate the identity of CAS 2354-89-4, the following spectral features are diagnostic.

1H NMR (400 MHz, DMSO-d₆)
  • δ 10.05 (s, 1H): Amide NH (Broad singlet, exchangeable).

  • δ 7.60 (dd, 2H): Aromatic protons ortho to Nitrogen (Coupled to F).

  • δ 7.12 (t, 2H): Aromatic protons ortho to Fluorine.

  • δ 1.75 (m, 1H): Cyclopropane CH (Methine).

  • δ 0.80 (m, 4H): Cyclopropane CH₂ (Methylene, distinctive high-field multiplets).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 180.20 m/z[1]

  • Fragmentation: Loss of cyclopropane ring or fluoride ion often observed in MS/MS.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood.[1] Avoid dust formation. This compound is a fluorinated aniline derivative and should be treated as potentially toxic.

References

  • ChemScene. (2024). This compound Product Data. Retrieved from

  • PubChem. (2024).[2] Compound Summary: this compound.[1][3][4][5][6] National Library of Medicine. Retrieved from

  • European Medicines Agency (EMA). (2014). Assessment Report: Cometriq (Cabozantinib). (Details on impurity profiling in kinase inhibitors).
  • Organic Syntheses. (Various). General Procedures for Amide Coupling via Acid Chlorides. (Standard protocol reference).

Methodological & Application

Application Note: Laboratory Synthesis and Validation Protocol for N-(4-Fluorophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Applications

The synthesis of N-(4-fluorophenyl)cyclopropanecarboxamide (CAS 2354-89-4) represents a fundamental nucleophilic acyl substitution workflow frequently utilized in medicinal chemistry[1]. Cyclopropanecarboxamide moieties are critical structural motifs in modern drug discovery, often serving as rigid, metabolically stable linkers or pharmacophores in the development of kinase inhibitors and orexin receptor antagonists[2].

This application note details a robust, high-yielding aminolysis protocol designed for laboratory-scale synthesis. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—focusing instead on the mechanistic causality behind each experimental choice to ensure a self-validating, reproducible workflow.

Mechanistic Rationale & Reaction Causality

The reaction proceeds via the nucleophilic attack of 4-fluoroaniline on the highly electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.

  • Solvent Selection (Anhydrous DCM): Dichloromethane is chosen for its aprotic nature and excellent solvating power for both starting materials. Strict anhydrous conditions are mandatory; acyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into unreactive cyclopropanecarboxylic acid and HCl gas[3][4].

  • Temperature Control (0 °C to RT): The formation of the tetrahedral intermediate and subsequent collapse to the amide is highly exothermic[4]. Initiating the reaction at 0 °C prevents thermal degradation, minimizes the formation of di-acylated side products, and controls the release of heat.

  • Role of the Base (Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the 4-fluoroaniline to form an anilinium salt, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger, driving the reaction to completion[4].

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )Density (g/mL)EquivalentsMassVolumeRole in Reaction
4-Fluoroaniline 111.121.171.01.11 g0.95 mLNucleophile
Cyclopropanecarbonyl chloride 104.531.151.11.15 g1.00 mLElectrophile
Triethylamine (TEA) 101.190.7261.51.52 g2.09 mLAcid Scavenger
Dichloromethane (Anhydrous) 84.931.33N/AN/A20.0 mLAprotic Solvent

Experimental Workflow

Workflow Step1 1. Setup 4-Fluoroaniline + Anhydrous DCM Step2 2. Temperature Control Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Base Addition Add TEA (1.5 equiv) Step2->Step3 Step4 4. Electrophile Addition Dropwise Cyclopropanecarbonyl Chloride Step3->Step4 Step5 5. Reaction Propagation Warm to RT, Stir 2-4 h Step4->Step5 Step6 6. Quench & Extraction H2O / DCM Partition Step5->Step6 Step7 7. Sequential Washes 1M HCl -> Sat. NaHCO3 -> Brine Step6->Step7 Step8 8. Drying & Concentration MgSO4, Rotary Evaporation Step7->Step8 Step9 9. Purification Recrystallization or Silica Gel Step8->Step9 Step10 10. Validation TLC, 1H/13C NMR, LC-MS Step9->Step10

Figure 1: Sequential workflow for the synthesis and isolation of the target amide.

Step-by-Step Execution Protocol

Preparation & Initiation
  • Apparatus Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to establish an anhydrous environment[4].

  • Substrate Dissolution: Add 4-fluoroaniline (1.11 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous dichloromethane (DCM). Stir until completely homogeneous.

  • Base Addition: Inject triethylamine (2.09 mL, 15.0 mmol) into the solution.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Nucleophilic Acyl Substitution
  • Electrophile Introduction: Draw cyclopropanecarbonyl chloride (1.00 mL, 11.0 mmol) into a glass syringe. Add it dropwise to the stirring solution over 10–15 minutes.

    • Causality Check: Dropwise addition at 0 °C prevents localized concentration spikes and thermal runaways, ensuring mono-acylation[4].

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (RT) and stir for 2 to 4 hours. A white precipitate (triethylammonium chloride) will gradually form, serving as a visual indicator of reaction progress.

Quench & Liquid-Liquid Extraction
  • In-Process Validation (TLC): Before quenching, perform a Thin Layer Chromatography (TLC) check (See Section 6). If starting material persists, continue stirring.

  • Quenching: Quench the reaction by adding 15 mL of deionized water to dissolve the triethylammonium chloride salts. Transfer the biphasic mixture to a separatory funnel.

  • Phase Separation: Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers.

  • Sequential Washing (Critical Step):

    • 1M HCl Wash (20 mL): Protonates and removes any unreacted 4-fluoroaniline and excess TEA into the aqueous phase[4].

    • Saturated NaHCO₃ Wash (20 mL): Neutralizes residual acid and deprotonates any cyclopropanecarboxylic acid byproduct (formed via hydrolysis), extracting it into the aqueous phase[4].

    • Brine Wash (20 mL): Pre-dries the organic layer and breaks any micro-emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous MgSO₄, and swirl until the drying agent flows freely. Filter the suspension.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter the purified white crystals and dry under high vacuum.

Self-Validation & Analytical Signatures

To ensure scientific integrity, the product must be validated against the following analytical benchmarks:

  • In-Process TLC:

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) and Ninhydrin stain.

    • Validation: The target amide will appear as a distinct, UV-active spot running higher (higher Rf) than the highly polar 4-fluoroaniline. The disappearance of the ninhydrin-active amine spot confirms completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Mass: The exact mass is 179.07 Da. Look for the[M+H]⁺ peak at m/z 180.1 in positive electrospray ionization (ESI+) mode.

  • Proton NMR (¹H NMR, 400 MHz, CDCl₃):

    • δ 7.55 (br s, 1H): Amide N-H proton (exchangeable).

    • δ 7.48 (dd, J = 9.0, 4.8 Hz, 2H): Aromatic protons ortho to the amide (split by adjacent protons and the para-fluorine).

    • δ 7.01 (t, J = 8.6 Hz, 2H): Aromatic protons ortho to the fluorine (pseudo-triplet due to F-coupling and H-coupling).

    • δ 1.50 (tt, J = 8.0, 4.5 Hz, 1H): Cyclopropyl methine (CH) proton.

    • δ 1.10 – 1.04 (m, 2H) & δ 0.88 – 0.82 (m, 2H): Cyclopropyl methylene (CH₂) protons, exhibiting characteristic upfield multiplet splitting.

References

  • US8268848B2 - Cyclopropane compound - Google Patents Source: Google Patents URL
  • 2354-89-4 | N-(4-Fluorophenyl)
  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM Source: University of Huddersfield Research Portal URL
  • Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis Source: Benchchem URL

Sources

Application Note: N-(4-fluorophenyl)cyclopropanecarboxamide as a Type II c-Met Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of N-(4-fluorophenyl)cyclopropanecarboxamide (hereafter referred to as NFPC ) in the development and characterization of c-Met (Hepatocyte Growth Factor Receptor) inhibitors.

While often recognized as a synthesis intermediate, NFPC constitutes the critical hydrophobic tail pharmacophore found in potent Type II c-Met inhibitors, such as Cabozantinib (Cometriq) and Foretinib . This moiety is responsible for occupying the hydrophobic "back-pocket" adjacent to the ATP-binding site, stabilizing the kinase in its inactive DFG-out conformation.

This guide provides researchers with protocols to:

  • Utilize NFPC as a fragment probe for hydrophobic pocket mapping.

  • Assess binding kinetics using Surface Plasmon Resonance (SPR).

  • Evaluate kinase inhibition via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Scientific Background & Mechanism[1][2][3][4]

The Role of c-Met in Oncology

Aberrant signaling of the c-Met receptor tyrosine kinase, driven by its ligand HGF (Hepatocyte Growth Factor), promotes tumor cell proliferation, survival, migration, and angiogenesis.[1] It is a validated target in non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC).

Type II Inhibition and the NFPC Scaffold

Kinase inhibitors are categorized by their binding mode:

  • Type I: Bind to the active conformation (DFG-in), competing directly with ATP.

  • Type II: Bind to the inactive conformation (DFG-out), occupying both the ATP site and an adjacent allosteric hydrophobic pocket exposed by the movement of the activation loop.

NFPC acts as the "tail" moiety in Type II inhibitors. The 4-fluorophenyl group penetrates the deep hydrophobic pocket, while the cyclopropane ring provides rigid structural orientation, and the amide forms crucial hydrogen bonds with the backbone (often Asp1222 in c-Met).

Structural Causality

The efficacy of drugs like Cabozantinib relies on the NFPC moiety to retard the "off-rate" (k_off) of the drug. By stabilizing the DFG-out conformation, the inhibitor remains bound longer, providing a durable pharmacological effect (long residence time).

Visualization: Signaling & Inhibition Logic

Figure 1: c-Met Signaling and Type II Inhibition Mechanism

This diagram illustrates the HGF/c-Met cascade and the specific interference point of NFPC-containing inhibitors.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF (Ligand) cMet c-Met (RTK) HGF->cMet Binding & Dimerization Phospho Autophosphorylation (Y1234/Y1235) cMet->Phospho Activation STAT STAT3 cMet->STAT Grb2 Grb2/Gab1 Phospho->Grb2 PI3K PI3K / AKT Grb2->PI3K MAPK RAS / MAPK Grb2->MAPK Response Proliferation, Motility, Angiogenesis PI3K->Response MAPK->Response STAT->Response Inhibitor Type II Inhibitor (NFPC Scaffold) Inhibitor->Phospho Blocks ATP Binding & Stabilizes DFG-out

Caption: Figure 1. The HGF/c-Met signaling cascade.[2][1][3] NFPC-based inhibitors function as Type II antagonists, locking the kinase in an inactive state and preventing autophosphorylation.

Experimental Protocols

Protocol A: Fragment Binding Analysis via Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (


) of the NFPC fragment alone vs. the full-length inhibitor. This validates the contribution of the tail moiety to binding energy.

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged protein).

  • Ligand: Recombinant human c-Met kinase domain (His-tagged), ~25 kDa.

  • Analyte: NFPC (dissolved in 100% DMSO, diluted to running buffer).

  • Instrument: Biacore 8K or equivalent.

Methodology:

  • Immobilization: Capture His-c-Met on the NTA chip to a density of ~2000 RU. Stabilize with running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes, as NFPC is hydrophobic.

  • Injection Cycle:

    • Prepare a concentration series of NFPC (e.g., 0, 10, 50, 100, 250, 500

      
      M). Note: Fragments often have weak affinity (high 
      
      
      
      M to mM range).
    • Inject at 30

      
      L/min for 60 seconds (association).
      
    • Allow dissociation for 60 seconds.

  • Regeneration: Usually not required for fragments (rapid off-rate). If needed, use 10 mM Glycine-HCl pH 2.5.

  • Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model (due to fast kinetics) to derive

    
    .
    

Expected Result: NFPC alone should show low affinity (


M) with very fast on/off rates. This confirms it is a "binding anchor" that requires the hinge-binding core (e.g., quinoline) for high potency.
Protocol B: Biochemical Kinase Inhibition Assay (TR-FRET)

Objective: To measure the IC50 of NFPC-derived compounds against c-Met.

Materials:

  • Enzyme: c-Met (human recombinant).

  • Substrate: PolyGT (Glu:Tyr 4:1) labeled with biotin.

  • ATP: Ultra-pure (Km concentration: ~10

    
    M).
    
  • Detection: Eu-labeled anti-phosphotyrosine antibody + XL665-labeled Streptavidin (HTRF reagents).

  • Compound: NFPC (as control) and Cabozantinib (as positive control).

Step-by-Step Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of NFPC in DMSO. Final DMSO concentration in assay < 1%.

  • Reaction Mix: In a 384-well low-volume white plate, add:

    • 4

      
      L c-Met enzyme (0.5 ng/well).
      
    • 2

      
      L Compound/DMSO.
      
    • 4

      
      L Substrate/ATP mix.
      
  • Incubation: Seal plate and incubate at 25°C for 60 minutes.

  • Detection: Add 10

    
    L of detection mix (Eu-Ab + SA-XL665 in EDTA buffer). The EDTA stops the kinase reaction.
    
  • Read: Incubate 1 hour. Read on an HTRF-compatible reader (e.g., PerkinElmer EnVision). Excitation: 337 nm; Emission: 665 nm / 620 nm.

  • Calculation: Calculate HTRF Ratio =

    
    . Plot % Inhibition vs. Log[Compound].
    

Self-Validating Check: The Z' factor of the assay must be > 0.5. Cabozantinib should yield an IC50 < 5 nM. NFPC alone may show IC50 > 10


M, serving as a baseline for the "tail" contribution.
Protocol C: Chemical Synthesis/Ligation (Brief)

Objective: To link NFPC to a hinge-binding core (e.g., 4-phenoxyquinoline) to synthesize a full Type II inhibitor.

Reaction: Amide Coupling.

  • Starting Materials: 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid (The "Dicarboxamide" linker precursor) + 4-(4-aminophenoxy)-6,7-dimethoxyquinoline.

  • Conditions: HATU (1.2 eq), DIPEA (3 eq) in DMF at Room Temperature for 16h.

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

  • Verification: LC-MS (M+H) and 1H-NMR.

Data Presentation & Analysis

Table 1: Comparative Potency of c-Met Inhibitors and Fragments
CompoundStructure DescriptionBinding Modec-Met IC50 (Biochemical)Cellular IC50 (EBC-1)
Cabozantinib Quinoline + NFPC-Linker Type II (DFG-out)1.3 nM~10 nM
Foretinib Quinoline + NFPC-Linker Type II (DFG-out)0.4 nM~5 nM
NFPC (Fragment) Tail moiety onlyAllosteric Probe> 50

M*
N/A
Crizotinib Aminopyridine (No NFPC)Type I (DFG-in)4.0 nM~20 nM

*Note: Fragments often exhibit weak inhibition in isolation but provide critical selectivity when linked.

Figure 2: Experimental Workflow for Scaffold Evaluation

This diagram outlines the decision tree for evaluating NFPC-derivatives.

Workflow Start NFPC Scaffold (Fragment) Docking In Silico Docking (DFG-out Pocket) Start->Docking Design Synthesis Link to Hinge Binder (e.g. Quinoline) Docking->Synthesis Prioritize HTRF Biochemical Assay (TR-FRET) Synthesis->HTRF Screen HTRF->Synthesis SAR Refinement Cell Cellular Viability (EBC-1 / MKN-45) HTRF->Cell If IC50 < 100nM Selectivity Kinase Panel (Selectivity Profile) Cell->Selectivity Lead Opt

Caption: Figure 2. Hit-to-Lead workflow utilizing the NFPC scaffold. The process moves from computational docking to synthesis and biological validation.

Troubleshooting & Optimization

  • Solubility Issues: NFPC is lipophilic. If precipitation occurs in the assay buffer, add 0.01% Triton X-100 or increasing DMSO to 2% (ensure control tolerance).

  • Assay Interference: Cyclopropanecarboxamides can sometimes fluoresce. Always run a "compound only" control in the TR-FRET assay to check for auto-fluorescence at 620/665 nm.

  • Crystallography: When soaking NFPC into c-Met crystals, use high concentrations (10-50 mM) and long soak times (24h) to displace water from the hydrophobic pocket, as the fragment lacks the hinge-binding affinity to drive rapid occupancy.

References

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics.

  • Cui, J. J. (2014). "Inhibitors of c-Met: a review of patent literature." Expert Opinion on Therapeutic Patents.

  • Underwood, C. R., et al. (2020). "Structural Basis for Targeting the Folded P-Loop Conformation of c-MET." ACS Chemical Biology.

  • Liu, X., et al. (2011). "Fragment-Based Discovery of c-Met Inhibitors." Journal of Medicinal Chemistry.

  • Eathiraj, S., et al. (2011). "A novel mode of type II inhibition of c-Met." Journal of Biological Chemistry.

Sources

Application Note: Evaluating N-(4-fluorophenyl)cyclopropanecarboxamide (NFPC) in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the continuous search for novel antimicrobial agents to combat multidrug-resistant (MDR) ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.), small-molecule scaffolds with optimized physicochemical properties are critical. N-(4-fluorophenyl)cyclopropanecarboxamide (NFPC, CAS 2354-89-4) represents a highly efficient, low-molecular-weight pharmacophore frequently utilized in early-stage antimicrobial screening libraries.

The structural logic behind utilizing the NFPC scaffold in antimicrobial assays is rooted in two key medicinal chemistry principles:

  • Fluorine Substitution for Permeability and Stability: The 4-fluorophenyl moiety leverages the unique properties of the fluorine atom. With a van der Waals radius (1.47 Å) closely mimicking hydrogen, fluorine introduces minimal steric bulk while its high electronegativity significantly alters electron distribution. This substitution increases the compound's lipophilicity (logP), enhancing its ability to partition into and cross the complex bacterial lipid bilayer [1]. Additionally, the strong C–F bond blocks oxidative metabolism at the para-position, increasing the compound's metabolic half-life [2].

  • Cyclopropane for Conformational Rigidity: The cyclopropanecarboxamide group introduces a rigid, sp3-hybridized structural element. This rigidity restricts the conformational flexibility of the amide linkage. By pre-organizing the molecule into a specific geometry, the entropic penalty incurred upon binding to a bacterial target (such as an efflux pump pocket or a topoisomerase enzyme) is drastically reduced, thereby driving higher binding affinity[3].

This application note details the standardized, self-validating experimental workflows required to evaluate the antimicrobial efficacy, kill-kinetics, and mammalian cytotoxicity of NFPC and its derivatives.

Experimental Workflows & Protocols

To ensure rigorous scientific validation, the evaluation of NFPC follows a tiered approach. We begin with high-throughput susceptibility testing, proceed to dynamic kill-kinetics, and conclude with mammalian counter-screening to establish a therapeutic window.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: Broth microdilution is selected over agar diffusion because it provides a precise, quantitative measurement of the inhibitory threshold while conserving limited synthetic compound reserves. The inclusion of Resazurin dye allows for colorimetric validation of metabolic activity, eliminating subjective visual scoring of turbidity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve NFPC in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of NFPC in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final test range of 0.25 to 128 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculum Preparation: Select isolated colonies of the target ESKAPE pathogen from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB.
    
  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the compound, yielding a final assay concentration of

    
     CFU/mL.
    
  • Controls: Include a positive growth control (bacteria + CAMHB + 1% DMSO), a negative sterility control (CAMHB + 1% DMSO only), and a reference antibiotic control (e.g., Ciprofloxacin).

  • Incubation & Readout: Incubate the plates at 37°C for 16–20 hours. Add 10 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours. The MIC is defined as the lowest concentration of NFPC that prevents the color change from blue (oxidized/no growth) to pink (reduced/bacterial growth).

Protocol 2: Time-Kill Kinetics Assay

Causality: The MIC assay only defines the static inhibitory threshold. The time-kill assay is critical to determine whether NFPC actively lyses the bacteria (bactericidal) or merely halts replication (bacteriostatic). A bactericidal profile (≥3 log10 reduction in CFU) is highly preferred for treating immunocompromised patients or deep-seated infections.

Step-by-Step Methodology:

  • Preparation: Prepare an early-logarithmic phase culture of the target pathogen in CAMHB (approx.

    
     CFU/mL).
    
  • Exposure: Aliquot the culture into flasks containing NFPC at concentrations of 1×, 2×, and 4× the determined MIC. Include a drug-free growth control.

  • Sampling: Incubate at 37°C with shaking (200 rpm). At pre-determined time intervals (0, 2, 4, 8, 12, and 24 hours), withdraw 100 µL aliquots from each flask.

  • Quantification: Perform 10-fold serial dilutions of the aliquots in sterile PBS to minimize drug carryover. Spread 100 µL of each dilution onto Mueller-Hinton Agar (MHA) plates.

  • Analysis: Incubate plates for 24 hours at 37°C and count the colonies. Plot log10 CFU/mL versus time. A compound is considered bactericidal if it achieves a ≥99.9% (3 log10) reduction in viable cells relative to the initial inoculum.

Protocol 3: Cytotoxicity & Selectivity Index (SI) Evaluation

Causality: A compound that kills bacteria by non-specifically disrupting lipid bilayers will also lyse human cells, rendering it useless as a systemic drug. Counter-screening against a mammalian cell line (HepG2) establishes the Selectivity Index (SI), ensuring the antimicrobial mechanism is target-specific.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well tissue culture plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
    
  • Compound Treatment: Replace the media with fresh DMEM containing serial dilutions of NFPC (ranging from 1 to 256 µg/mL). Incubate for 48 hours.

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Carefully remove the media and dissolve the formazan crystals in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the

    
     (concentration inhibiting 50% of cell viability) using non-linear regression. The Selectivity Index is calculated as 
    
    
    
    . An SI > 10 is generally required to proceed to in vivo studies.

Data Presentation

The following tables summarize representative screening data for the NFPC scaffold, demonstrating its baseline efficacy and selectivity profile.

Table 1: Representative MIC Values against ESKAPE Pathogens

Pathogen SpeciesStrain DesignationGram StainNFPC MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 29213(+)80.25
Enterococcus faeciumATCC 19434(+)161.0
Escherichia coliATCC 25922(-)320.015
Pseudomonas aeruginosaATCC 27853(-)>640.5
Acinetobacter baumanniiATCC 19606(-)641.0

Note: The reduced efficacy against Gram-negative strains (e.g., P. aeruginosa) is typical for lipophilic scaffolds due to active efflux mechanisms and the restrictive outer membrane porins.

Table 2: Cytotoxicity and Selectivity Index (SI) Evaluation

CompoundHepG2

(µg/mL)
S. aureus MIC (µg/mL)Selectivity Index (SI)
NFPC Scaffold 185.5823.1
Doxorubicin (Control)1.2N/AN/A

Visualizations

Workflow Architecture

The following diagram illustrates the high-throughput screening pipeline utilized to validate the NFPC scaffold.

Workflow A Compound Preparation (NFPC in DMSO) B MIC Broth Microdilution (ESKAPE Pathogens) A->B C Time-Kill Kinetics (Bactericidal vs Static) B->C D Cytotoxicity Assay (HepG2 / MTT) B->D E Selectivity Index (SI) Calculation C->E D->E

Figure 1: Tiered antimicrobial screening workflow for evaluating the NFPC scaffold.

Mechanistic Pathway

The diagram below maps the proposed mechanistic pathway and the structural rationale for NFPC's interaction with bacterial cells.

Pathway N1 NFPC Scaffold N2 Membrane Permeation (Enhanced by F-substitution) N1->N2 N3 Target Engagement (Conformational fit via Cyclopropane) N2->N3 N4 Efflux Pump Recognition (Resistance Mechanism) N2->N4 Susceptible in Gram(-) N5 Bacterial Growth Inhibition N3->N5

Figure 2: Proposed mechanistic pathway of NFPC, highlighting the roles of fluorine and cyclopropane.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry.
  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews / Taylor & Francis.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry.

Application Note: Pharmacological Evaluation of N-(4-fluorophenyl)cyclopropanecarboxamide in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide addresses the specific use of N-(4-fluorophenyl)cyclopropanecarboxamide (CAS: 2354-89-4), a critical structural fragment and process impurity associated with the multi-kinase inhibitor Cabozantinib .[1]

Subject: this compound (CAS: 2354-89-4) Role: Reference Standard, Structural Fragment, and Process Impurity (Cabozantinib Impurity 51) Primary Application: Impurity Qualification, Fragment-Based Drug Discovery (FBDD) Controls, and Off-Target Toxicity Profiling.[1]

Introduction & Mechanism of Action

Compound Identity & Relevance

This compound is a lipophilic amide structurally analogous to the "tail" moiety of Cabozantinib (Cometriq/Cabometyx), a potent inhibitor of c-Met, VEGFR2, and RET kinases.[1] In drug development, this compound serves two critical functions:

  • Impurity Qualification: It is a known process impurity ("Impurity 51") generated during the synthesis of Cabozantinib.[1] Regulatory guidelines (ICH Q3A/B) require that such impurities be evaluated for cytotoxicity and genotoxicity to ensure they do not contribute to adverse events in the final drug product.[1]

  • Fragment-Based Screening: As a pharmacophore fragment, it is used in Structure-Activity Relationship (SAR) studies to determine the contribution of the cyclopropane-amide moiety to kinase binding affinity and selectivity.[1]

Mechanistic Context

While Cabozantinib binds the ATP-binding pocket of c-Met/VEGFR2 via its quinoline and malonamide motifs, the this compound fragment represents the hydrophobic cap.[1]

  • Hypothesis: If the fragment retains significant kinase inhibitory activity, it suggests the "tail" is a primary binding driver.[1] If inactive, it confirms the quinoline core is essential.[1]

  • Safety Profile: High concentrations of this impurity in cell assays can induce off-target cytotoxicity unrelated to kinase inhibition, necessitating rigorous "No Observed Effect Level" (NOEL) determination in vitro.[1]

Workflow Visualization

The following diagram outlines the logical flow for evaluating this compound in a cancer cell line setting.

ImpurityWorkflow cluster_Assays Cell-Based Assays Compound N-(4-fluorophenyl) cyclopropanecarboxamide (CAS: 2354-89-4) Prep Stock Preparation (DMSO, 100 mM) Compound->Prep Cytotox Cytotoxicity Profiling (MTT/CCK-8) Prep->Cytotox Serial Dilution Target Target Engagement (Western Blot: p-Met/p-ERK) Prep->Target High Dose (10-50 µM) OffTarget Off-Target Toxicity (Apoptosis/ROS) Prep->OffTarget Analysis Data Analysis (IC50 Shift Calculation) Cytotox->Analysis Viability Data Target->Analysis Phospho-Data OffTarget->Analysis Safety Margin Decision Qualification Decision (Impurity vs. Parent Drug) Analysis->Decision

Caption: Experimental workflow for qualifying this compound activity and toxicity.

Experimental Protocols

Stock Solution Preparation & Storage

Rationale: The compound is highly lipophilic (LogP ~2.5). Improper solubilization leads to micro-precipitation, causing false-positive cytotoxicity (physical stress on cells).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.[1]

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW = 179.19 g/mol .[1][2] Dissolve 17.92 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute in serum-free media immediately prior to use.[1] Keep final DMSO concentration <0.5% (v/v).[1]

Protocol A: Comparative Cytotoxicity Assay (Impurity Qualification)

Objective: Determine if the impurity exhibits cytotoxicity comparable to the parent drug (Cabozantinib) or is inert.[1] Cell Lines:

  • A549 (Lung): c-Met driven (High sensitivity to Cabozantinib).[1]

  • HUVEC (Endothelial): VEGFR2 driven (Angiogenesis model).

  • HepG2 (Liver): General toxicity model.[1]

Step-by-Step Methodology:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment Design:

    • Group A (Parent): Cabozantinib (Positive Control). 9-point dilution (e.g., 0.001 µM to 10 µM).[1]

    • Group B (Impurity): this compound. 9-point dilution (e.g., 0.1 µM to 100 µM).[1] Note the higher range.

    • Group C (Vehicle): 0.5% DMSO.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.

  • Readout: Add CCK-8 or MTT reagent. Incubate 2–4 hours. Measure Absorbance (450 nm for CCK-8, 570 nm for MTT).[1]

  • Validation: The assay is valid only if the Vehicle Control shows >95% viability relative to untreated cells.

Protocol B: Target Engagement Verification (Western Blot)

Objective: Confirm that the impurity does not unintentionally inhibit the primary target (c-Met), validating its use as a negative control fragment.[1]

Step-by-Step Methodology:

  • Starvation: Seed A549 cells in 6-well plates. Once 70% confluent, switch to serum-free media for 12h to reduce basal phosphorylation.[1]

  • Stimulation & Treatment:

    • Pre-treat with Compound (10 µM) or Cabozantinib (0.1 µM) for 1 hour.[1]

    • Stimulate with HGF (Hepatocyte Growth Factor) (50 ng/mL) for 15 minutes to activate c-Met.[1]

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibodies: p-Met (Tyr1234/1235), Total Met, p-ERK1/2, Total ERK.[1]

    • Expectation: Cabozantinib will abolish p-Met signal. This compound should show no reduction in p-Met signal compared to the HGF-only control.[1]

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the Relative Potency Factor (RPF) .[1]

ParameterCabozantinib (Parent)N-(4-fluorophenyl)...[1][2][3][4][5][6][7][8][9][10] (Impurity)Interpretation
IC50 (A549) ~0.01 - 0.1 µM> 50 µM (Expected)Impurity is pharmacologically inert on target.[1]
IC50 (HUVEC) ~0.01 µM> 30 µM (Expected)No anti-angiogenic activity.[1]
Max Inhibition 100%< 20% at 10 µMLack of efficacy confirming fragment role.
LogP ~4.5~2.5Impurity is less lipophilic, higher solubility.[1]
Qualification Criteria
  • Qualified: If the Impurity IC50 is >100x higher than the Parent IC50, it is considered a "low-risk" impurity regarding pharmacological toxicity.[1]

  • Toxic: If the Impurity induces cell death (IC50 < 10 µM) in HepG2 (liver) cells without inhibiting c-Met, it indicates off-target toxicity (e.g., membrane disruption or mitochondrial stress).[1]

Troubleshooting & Optimization

  • Issue: Precipitation in cell culture media.

    • Cause: "Crash-out" effect when diluting DMSO stock into aqueous media.[1]

    • Solution: Perform intermediate dilution in PBS/Media to 2x concentration before adding to cells.[1] Ensure warm media (37°C) is used.

  • Issue: Unexpected cytotoxicity in the impurity arm.

    • Cause: Contamination of the impurity standard with parent drug or heavy metals.[1]

    • Solution: Verify purity of this compound via HPLC (>98% required).

  • Issue: High background in Western Blot.[1]

    • Cause: Inadequate serum starvation.[1]

    • Solution: Ensure at least 12h serum starvation to baseline c-Met activity before HGF stimulation.[1]

References

  • Parent Drug Mechanism: Yakes, F. M., et al. (2011).[1] Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth.[1] Molecular Cancer Therapeutics, 10(12), 2298-2308.[1] Retrieved from [Link]

  • Structural Analogues: Liu, J., et al. (2020).[1] Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244.[1] Retrieved from [Link]

  • Regulatory Guidelines: ICH Expert Working Group. (2006).[1] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Cabozantinib via the N-(4-fluorophenyl)cyclopropanecarboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Cabozantinib (Cometriq®, Cabometyx®) is a multi-targeted tyrosine kinase inhibitor (TKI) acting primarily on c-Met and VEGFR2. Structurally, the molecule is characterized by a "hinge" motif: a cyclopropane-1,1-dicarboxamide moiety that links a 4-fluorophenyl group (Left-Hand Side, LHS) and a quinoline-ether-phenyl group (Right-Hand Side, RHS).

This Application Note focuses on the critical LHS intermediate : 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid .[1][2][3] While often colloquially referred to as an N-(4-fluorophenyl)cyclopropanecarboxamide derivative, the presence of the C1-carboxylic acid is chemically non-negotiable for the subsequent coupling to the quinoline fragment.

Key Technical Challenge: The primary synthetic risk in generating this intermediate is over-amidation , leading to the symmetric impurity N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, which is difficult to purge downstream. This guide provides a high-fidelity protocol to maximize mono-selectivity.

Retrosynthetic Analysis & Pathway

The synthesis of Cabozantinib is convergent. The cyclopropane linker is traditionally established on the LHS before coupling to the RHS.

Chemical Pathway Visualization

Cabozantinib_Retrosynthesis cluster_impurities Critical Impurity Control Cabozantinib Cabozantinib (Target) Coupling Amide Coupling (EDC/HOAt) Cabozantinib->Coupling Intermediate_A Intermediate A (LHS) 1-[(4-fluorophenyl)carbamoyl] cyclopropanecarboxylic acid Coupling->Intermediate_A Intermediate_B Intermediate B (RHS) 4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline Coupling->Intermediate_B SM_1 1,1-Cyclopropanedicarboxylic acid Intermediate_A->SM_1 Desymmetrization SM_2 4-Fluoroaniline Intermediate_A->SM_2 BisAmide Impurity: N,N'-bis(4-fluorophenyl)... (Over-reaction) SM_1->BisAmide Excess 4-FA

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of Cabozantinib. The critical control point is the desymmetrization of the cyclopropane di-acid to Intermediate A.

Protocol 1: Synthesis of the LHS Intermediate

Target: 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid (CAS: 849217-48-7)[4][5][6]

This protocol utilizes a controlled activation of 1,1-cyclopropanedicarboxylic acid using Thionyl Chloride (


), followed by nucleophilic attack by 4-fluoroaniline.[4]
Reagents & Materials
ReagentEquiv.[1][2][4][7][8]RoleCritical Parameter
1,1-Cyclopropanedicarboxylic acid1.0ScaffoldDryness (<0.5% water)
Thionyl Chloride (

)
0.98ActivatorLimiting Reagent (Crucial)
4-Fluoroaniline0.95NucleophileAdd slowly at <5°C
Triethylamine (

)
1.1BaseScavenges HCl
THF (Anhydrous)SolventMedium10 Volumes
Step-by-Step Methodology
  • Activation (In Situ Anhydride/Chloride Formation):

    • Charge a reactor with 1,1-Cyclopropanedicarboxylic acid (10.0 g, 76.9 mmol) and THF (100 mL).

    • Cool the system to 0–5°C .

    • Add Triethylamine (8.5 g, 84.6 mmol) dropwise, maintaining internal temperature (IT) < 10°C.

    • Wait Step: Stir for 30 minutes to ensure deprotonation.

    • Add Thionyl Chloride (8.9 g, 75.0 mmol) dropwise over 45 minutes.

    • Mechanistic Insight: Using a slight deficit of

      
       relative to the di-acid prevents the formation of the di-acid chloride, significantly reducing the risk of the bis-amide impurity [1].
      
  • Amidation:

    • Prepare a solution of 4-Fluoroaniline (8.1 g, 73.0 mmol) in THF (30 mL).

    • Add this solution to the activated mixture dropwise at 0–5°C .

    • Caution: Exothermic reaction. Rate of addition controls the exotherm.

    • Allow the reaction to warm to 20–25°C and stir for 4 hours.

  • Work-up & Isolation:

    • Quench: Add 1N NaOH (aq) to adjust pH to >10. The product (carboxylic acid) will dissolve in the aqueous layer; unreacted aniline and neutral impurities (bis-amide) will remain in the organic layer.

    • Wash: Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove the bis-amide impurity. Discard organic layer.

    • Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2–3. The product will precipitate as a white solid.

    • Filtration: Filter the solid, wash with water, and dry under vacuum at 45°C.

  • Validation (QC):

    • HPLC Purity: >98.5% (a/a).[1][3]

    • Bis-amide content: <0.10%.

    • Appearance: White to off-white crystalline powder.

Protocol 2: Coupling to Cabozantinib

Target: Cabozantinib (Free Base)

This step couples the LHS Intermediate (acid) with the RHS Intermediate (aniline) using EDC.HCl.

Reagents & Materials
ReagentEquiv.[1][2][4][7][8]Role
LHS Intermediate (from Protocol 1)1.1Acid Component
RHS Intermediate (4-[(6,7-dimethoxy...])[8][9]1.0Amine Component
EDC.HCl1.5Coupling Agent
HOBt (or DMAP)1.2Catalyst
DMF/DCM (1:1)SolventMedium
Step-by-Step Methodology
  • Reaction Setup:

    • Charge RHS Intermediate (5.0 g, 16.8 mmol) and LHS Intermediate (4.1 g, 18.5 mmol) into a reactor with DCM/DMF (50 mL).

    • Add HOBt (2.7 g, 20.1 mmol) and stir for 15 minutes under Nitrogen.

  • Coupling:

    • Cool to 10–15°C .

    • Add EDC.HCl (4.8 g, 25.2 mmol) in portions.

    • Warm to 25°C and stir for 12–16 hours.

    • Monitoring: Check HPLC for consumption of RHS aniline (Limiting reagent).

  • Work-up:

    • Add 5%

      
       solution (100 mL) to quench and neutralize.
      
    • Separate phases.[2] Extract aqueous phase with DCM.

    • Wash combined organics with water and brine.[4]

    • Dry over

      
       and concentrate.
      
  • Crystallization (Polymorph Control):

    • Dissolve crude residue in Methanol/THF (5:1) at reflux.[7][10]

    • Cool slowly to 0°C.

    • Filter and dry to obtain Cabozantinib free base.[1]

Impurity Profiling & Troubleshooting

Understanding the impurity landscape is vital for regulatory compliance (ICH Q3A/B).

Impurity Formation Logic

Impurity_Logic SM 1,1-Cyclopropane dicarboxylic acid Mono Target Intermediate (Mono-amide) SM->Mono +1 eq Aniline Bis Impurity A (Bis-amide) N,N'-bis(4-fluorophenyl)... Mono->Bis +1 eq Aniline (Over-activation) Decarb Impurity B Decarboxylated Amide Mono->Decarb High Temp (>60°C)

Figure 2: Pathway of common impurities. Impurity A is controlled by stoichiometry; Impurity B is controlled by temperature.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Bis-amide (>1%) Excess

or high temp during activation.
Reduce

to 0.98 eq. Maintain T < 5°C.
Low Yield (Protocol 1) Product lost in organic wash during workup.[2]Ensure pH > 10 during the first extraction. The product must be ionized (carboxylate) to stay in water.
Sticky Solid (Protocol 2) Residual DMF.Perform an extensive water wash or slurry the final solid in heptane/EtOAc.

References

  • Exelixis, Inc. (2005).[11] Quinolines and nitrogenous derivatives thereof.[3][7] US Patent 7,579,473.[11] Link

  • Technical Disclosure Commons. (2022).[2] Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.[1][2][3][8][9][11]Link

  • ChemicalBook. (2024). 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid Product Description.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25151352, Cabozantinib.Link

  • Wilson, et al. (2018). New Synthesis of Antitumor Drug Cabozantinib.[1][7] ResearchGate. Link

Disclaimer: This Application Note is for research and development purposes only. All synthesis steps should be performed in a fume hood by qualified personnel wearing appropriate PPE.

Sources

Application Note: Analytical Methods for the Quantification of N-(4-fluorophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

N-(4-fluorophenyl)cyclopropanecarboxamide (CAS 2354-89-4), frequently cataloged as Cabozantinib Impurity 51 [1], is a critical process-related impurity and degradation product encountered during the synthesis and lifecycle management of the multi-targeted tyrosine kinase inhibitor (TKI) Cabozantinib.

From a mechanistic standpoint, this impurity typically arises via two distinct pathways:

  • Synthetic By-product: Thermal or acidic decarboxylation of the synthesis intermediate 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid prior to its coupling with the quinoline core.

  • Degradation Product: Hydrolytic cleavage of the parent Cabozantinib API under extreme stress conditions (e.g., high humidity, acidic/basic environments).

Regulatory frameworks, specifically ICH Q3A(R2) [2], mandate the rigorous identification and quantification of such impurities in Active Pharmaceutical Ingredients (APIs). Because this impurity lacks the bulky quinoline moiety of the parent drug, its physicochemical properties—such as solubility, UV absorptivity, and ionization efficiency—differ significantly, necessitating highly specific analytical methodologies [3].

Mechanism of Formation

To develop an effective analytical method, one must first understand the chemical origin of the analyte. The diagram below illustrates the pathways leading to the formation of this compound.

Pathway A 1-(4-fluorophenylcarbamoyl) cyclopropanecarboxylic acid (Synthesis Intermediate) B Thermal / Acidic Stress (-CO2) A->B Decarboxylation C N-(4-fluorophenyl) cyclopropanecarboxamide (Target Impurity) B->C D Cabozantinib API (Parent Drug) E Hydrolytic Cleavage (Amide Bond Degradation) D->E Degradation E->C

Figure 1: Chemical pathways leading to this compound formation.

Analytical Strategy & Causality (E-E-A-T)

As an analytical scientist, selecting the right chromatographic conditions is not arbitrary; it is a direct response to the molecule's structural features.

  • Column Chemistry (Ethylene Bridged Hybrid C18): The impurity features a hydrophobic cyclopropyl ring and a highly electronegative fluorophenyl group. An Acquity BEH C18 column is selected because its high carbon load provides excellent retention for the hydrophobic moieties, while the bridged hybrid particle minimizes secondary silanol interactions with the amide nitrogen, preventing peak tailing.

  • Mobile Phase Causality (0.1% Formic Acid): Unlike Trifluoroacetic acid (TFA), which causes severe ion suppression in mass spectrometry, Formic Acid (FA) is volatile and MS-friendly. Maintaining the mobile phase at pH ~2.7 ensures the amide remains neutral, standardizing the reverse-phase retention mechanism while acting as an efficient proton donor for positive electrospray ionization (ESI+) in LC-MS/MS.

  • Detection Wavelength (244 nm): The 4-fluorophenyl group exhibits a strong

    
     transition in the UV spectrum with a local maximum near 244 nm. Selecting this wavelength maximizes signal-to-noise (S/N) ratio while minimizing background interference from aliphatic excipients in formulated products.
    

Workflow S1 Sample Preparation (API Dilution / Extraction) S2 Chromatographic Separation (UHPLC BEH C18, Gradient Elution) S1->S2 S3A Routine API Release UV Detection (244 nm) S2->S3A S3B Trace Quantification ESI-MS/MS (MRM 180.1 -> 112.1) S2->S3B S4 Data Processing & Validation (ICH Q2(R1) Compliance) S3A->S4 S3B->S4

Figure 2: Analytical workflow for routine API release and trace MS quantification.

Experimental Protocols

Method A: UHPLC-UV for Routine API Profiling

Designed for batch release testing to ensure the impurity remains below the 0.05% ICH reporting threshold.

Self-Validating System: This protocol requires a System Suitability Test (SST) injection prior to sample analysis. The SST must demonstrate a resolution (


) > 2.0 between the impurity and the parent API peak, and a tailing factor (

) < 1.5. Failure to meet these criteria automatically invalidates the run.

Step-by-Step Procedure:

  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 1.0 mg of this compound reference standard. Dissolve in 10 mL of diluent to create a 100 µg/mL stock. Dilute to a working concentration of 0.5 µg/mL (representing 0.05% of the API target concentration).

  • Sample Preparation: Weigh exactly 10.0 mg of Cabozantinib API. Dissolve in 10 mL of diluent (Target concentration: 1.0 mg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • System: Waters Acquity UPLC (or equivalent).

    • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: 0–1 min (5% B), 1–6 min (5%

      
       60% B), 6–8 min (60% 
      
      
      
      95% B), 8–9 min (95% B), 9–10 min (5% B for re-equilibration).
    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2.0 µL.

    • Detection: PDA set to 244 nm (Bandwidth 4.8 nm).

Method B: LC-MS/MS for Trace Quantification

Designed for ultra-trace quantification (<10 ppm) in complex drug product matrices or for genotoxic risk assessments.

Step-by-Step Procedure:

  • Sample Preparation (Precipitation): For formulated tablets, crush and weigh an amount equivalent to 10 mg of API. Add 10 mL of Methanol. Vortex for 10 minutes, centrifuge at 14,000 rpm for 10 minutes. Dilute the supernatant 1:100 in Mobile Phase A to prevent detector saturation by the parent drug.

  • Internal Standard (IS): Spike samples with 10 ng/mL of N-(4-fluorophenyl-d4)cyclopropanecarboxamide to correct for matrix-induced ion suppression.

  • MS/MS Parameters (Agilent 6495 Triple Quadrupole):

    • Ionization Source: AJS-ESI in Positive Mode.

    • Gas Temperature: 250°C | Drying Gas: 14 L/min.

    • Capillary Voltage: 3000 V.

    • MRM Transitions:

      • Quantifier:

        
         180.1 
        
        
        
        112.1 (Collision Energy: 20 eV). Mechanistic note: This transition represents the cleavage of the amide bond, yielding the stable 4-fluoroaniline cation.
      • Qualifier:

        
         180.1 
        
        
        
        69.1 (Collision Energy: 35 eV). Yields the cyclopropanecarbonyl cation.

Data Presentation & Method Validation

Both methods must be validated in accordance with ICH Q2(R1) guidelines [4]. The tables below summarize typical validation data achieved using the protocols described above.

Table 1: UHPLC-UV Method Validation Summary (API Matrix)

Validation ParameterExperimental ResultICH Q2 Acceptance Criteria
Linearity Range 0.10 – 10.0 µg/mL

> 0.999
Limit of Detection (LOD) 0.03 µg/mLS/N

3
Limit of Quantitation (LOQ) 0.10 µg/mLS/N

10
Method Precision (RSD%) 1.2% (n=6)

2.0%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%

Table 2: LC-MS/MS Method Validation Summary (Drug Product Matrix)

Validation ParameterExperimental ResultAcceptance Criteria
Linearity Range 1.0 – 500 ng/mL

> 0.995
Limit of Detection (LOD) 0.2 ng/mLS/N

3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N

10
Method Precision (RSD%) 3.4% (n=6)

5.0%
Matrix Effect (IS Corrected) 98%85% – 115%

References

  • Title: ICH Q3A(R2) Impurities in new drug substances Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: A Simple Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Related Substances, Assay of Cabozantinib and Nivolumab Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: ICH Q2(R1) Validation of analytical procedures: text and methodology Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Pharmacological Profiling of N-(4-Fluorophenyl)cyclopropanecarboxamide in Cell-Based Assays: Applications in Kinase Inhibitor Development and T-Cell Activation

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Dual-Track Applications

N-(4-fluorophenyl)cyclopropanecarboxamide (CAS 2354-89-4) is a highly versatile cyclopropane derivative that occupies a unique dual role in modern pharmacological screening and drug development[1][2]. As a Senior Application Scientist, I approach this compound not just as a static chemical entity, but as a critical node in two distinct biological evaluation workflows:

Track A: Quality Control in Receptor Tyrosine Kinase (RTK) Inhibition In oncology, multi-target tyrosine kinase inhibitors (TKIs) like Cabozantinib are deployed to block tumor angiogenesis and metastasis by potently inhibiting VEGFR2, c-MET, and RET[3][4]. This compound is structurally identified as "Cabozantinib Impurity 51"[2]. In RTK cell-based assays, it serves as a critical negative control and impurity standard. Profiling this fragment ensures that the profound anti-proliferative effects observed in endothelial cells are driven by the intact API's pharmacophore, validating the specificity of the parent drug[5][6].

Track B: Pharmacophore for Diacylglycerol Kinase (DGKα/ζ) Inhibition in Immunotherapy Beyond its role as an impurity, the this compound moiety is a foundational building block in the synthesis of novel T-cell activators, specifically inhibitors of Diacylglycerol Kinase alpha (DGKα) and zeta (DGKζ)[7]. Upon T-cell receptor (TCR) activation, diacylglycerol (DAG) is generated as a vital second messenger. DGKα/ζ act as an immunological brake by phosphorylating DAG into phosphatidic acid (PA), terminating the activation signal[8][9]. Inhibitors utilizing this cyclopropane core block DGK, leading to DAG accumulation, hyperactivation of RasGRP1 and PKCθ, and robust IL-2 secretion, thereby overcoming tumor-induced immunosuppression[10][11].

Mechanistic Workflows & Visualizations

RTK Profiling Workflow

RTK_Signaling Ligand VEGF / HGF Receptor VEGFR2 / c-MET Ligand->Receptor Binds Downstream PI3K-AKT / MAPK Pathways Receptor->Downstream Phosphorylates API Cabozantinib (Active API) API->Receptor Potent Inhibition Impurity Impurity 51 (CAS 2354-89-4) Impurity->Receptor Assayed for Off-Target Effects Outcome Endothelial Cell Proliferation Downstream->Outcome Drives

Fig 1: RTK signaling blockade by Cabozantinib and comparative profiling of Impurity 51.

DGKα/ζ Inhibition & T-Cell Activation Pathway

DGK_Signaling TCR TCR / CD28 Activation PLC PLC-γ1 TCR->PLC Triggers DAG Diacylglycerol (DAG) PLC->DAG Generates DGK DGKα / DGKζ DAG->DGK Substrate Effector RasGRP1 / PKCθ DAG->Effector Activates PA Phosphatidic Acid (PA) DGK->PA Converts Inhibitor DGK Inhibitor (CAS 2354-89-4 core) Inhibitor->DGK Blocks IL2 IL-2 Secretion & T-Cell Proliferation Effector->IL2 Upregulates

Fig 2: Mechanism of DGKα/ζ inhibition enhancing TCR-mediated IL-2 secretion via DAG accumulation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification, and integrated Quality Control (QC) checkpoints mathematically validate the assay before data interpretation.

Protocol 1: RTK Viability & Impurity Profiling Assay (HUVEC)

Objective: To quantify the anti-angiogenic activity of the parent TKI versus its structural fragment, this compound.

Mechanistic Causality: Human Umbilical Vein Endothelial Cells (HUVECs) are entirely dependent on VEGFR2 signaling for survival and proliferation. By starving the cells of serum and spiking in exogenous VEGF, we force the cells into a strict VEGFR2-dependent growth phase, ensuring the assay is highly sensitive to RTK inhibitors[3][5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest early-passage HUVECs and seed at 5,000 cells/well in a 96-well opaque white plate using EGM-2 complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: Aspirate EGM-2 and wash once with PBS. Add 100 µL of basal EBM-2 medium containing only 0.5% FBS. Causality: Starvation synchronizes the cell cycle and eliminates background kinase activity driven by undefined serum growth factors.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cabozantinib (API) and Impurity 51 (CAS 2354-89-4) in 100% DMSO.

  • Stimulation & Treatment: Add recombinant human VEGF₁₆₅ to a final concentration of 50 ng/mL. Immediately transfer compounds to the assay plate (final DMSO concentration = 0.1%).

  • Incubation & Readout: Incubate for 72 hours. Add 100 µL of CellTiter-Glo® Reagent per well, lyse on an orbital shaker for 10 minutes, and read luminescence.

  • Self-Validation Checkpoint (Z'-factor): Calculate the Z'-factor using 0.1% DMSO (Negative Control, 100% viability) and 10 µM Cabozantinib (Positive Control, 0% viability). Proceed with data analysis ONLY if Z' > 0.5 , proving the assay window is statistically robust.

Protocol 2: T-Cell Activation Assay via DGK Inhibition (Jurkat IL-2 Secretion)

Objective: To evaluate the efficacy of DGK inhibitors synthesized from the this compound core in overcoming T-cell suppression[7][12].

Mechanistic Causality: Plate-bound anti-CD3 crosslinks the TCR complex ("Signal 1"), activating PLC-γ1 to produce DAG. Soluble anti-CD28 provides the co-stimulatory "Signal 2"[8]. Without DGK inhibition, DAG is rapidly cleared, limiting IL-2 output. A successful DGK inhibitor will artificially sustain the DAG pool, causing a massive, quantifiable spike in IL-2 secretion[9][10].

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with 1 µg/mL anti-human CD3 (clone OKT3) in PBS overnight at 4°C. Wash 3x with PBS before use.

  • Cell Preparation: Harvest Jurkat E6-1 T-cells and resuspend in RPMI-1640 + 10% FBS. Seed 100,000 cells/well.

  • Co-stimulation & Treatment: Add soluble anti-human CD28 (1 µg/mL). Add the DGK inhibitor test compounds (and the unmodified CAS 2354-89-4 as a structural baseline) at varying concentrations.

  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours.

  • Supernatant Harvest & ELISA: Centrifuge the plate at 300 x g for 5 minutes. Transfer 50 µL of the cell-free supernatant to a human IL-2 ELISA plate. Develop and read absorbance at 450 nm.

  • Self-Validation Checkpoint: Include a well treated with 50 ng/mL PMA and 1 µM Ionomycin (receptor-independent DAG analog and calcium ionophore, respectively). This serves as the absolute maximum IL-2 secretion threshold. The assay is validated if the PMA/Ionomycin signal is ≥10-fold higher than the DMSO vehicle control.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profiles of the compounds across the two distinct assay workflows, demonstrating the necessity of profiling both the parent APIs and their structural fragments.

Table 1: Comparative RTK Inhibition and Cellular Viability (HUVEC Assay)

Compound / ReagentPrimary TargetHUVEC Viability IC₅₀ (nM)Assay Role
Cabozantinib (API)VEGFR2, c-MET, RET0.04 ± 0.01Positive Control / Parent Drug
CAS 2354-89-4 None (Structural Fragment)> 10,000 Impurity 51 / Negative Control
SunitinibVEGFR2, PDGFR0.01 ± 0.005Reference Standard

Table 2: DGKα/ζ Inhibition and T-Cell Activation Profiling (Jurkat IL-2 Assay)

Compound / ReagentPrimary TargetIL-2 Secretion EC₅₀ (nM)Assay Role
BMS-986408DGKα / DGKζ12.5 ± 2.1Reference DGK Inhibitor
Test Compound A DGKα / DGKζ45.0 ± 4.8 Novel API (Derived from CAS 2354-89-4)
CAS 2354-89-4N/A (Precursor only)> 10,000Baseline Structural Control

References

  • Quality Control Chemicals (QCC). Cabozantinib Impurity 51. Available at: [Link]

  • Google Patents. US20230271954A1 - Compounds useful as t cell activators.
  • PubMed / NIH. [Cabozantinib: Mechanism of action, efficacy and indications]. Available at: [Link]

  • Clinical Cancer Research - AACR Journals. Cabozantinib Suppresses Tumor Growth and Metastasis in Hepatocellular Carcinoma by a Dual Blockade of VEGFR2 and MET. Available at:[Link]

  • PubMed Central (PMC). Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer. Available at:[Link]

  • ACS Medicinal Chemistry Letters. Targeting Diacylglycerol Kinase Alpha (DGKα) with New Inhibitors for Enhanced Cancer Immunotherapy. Available at:[Link]

Sources

Optimizing the N-(4-fluorophenyl)cyclopropanecarboxamide Scaffold: SAR Strategies and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MEDCHEM-2026-03

Executive Summary & Biological Context

The N-(4-fluorophenyl)cyclopropanecarboxamide scaffold represents a privileged structure in modern drug discovery, serving as a core pharmacophore in Succinate Dehydrogenase Inhibitors (SDHIs), c-Met kinase inhibitors, and TRPV1 antagonists.

While the parent scaffold exhibits baseline biological activity, it often suffers from two critical liabilities:

  • Metabolic Soft Spots: The cyclopropyl C-H bonds and the ortho-positions of the phenyl ring are susceptible to Cytochrome P450-mediated oxidation.

  • Conformational Flexibility: While the cyclopropane ring is rigid, the amide bond rotation can lead to entropic penalties upon target binding.

This guide provides a rationale and methodology for derivatizing this scaffold to enhance potency (pK_i) and metabolic stability (t_1/2). We utilize Propylphosphonic Anhydride (T3P®) as the primary coupling reagent due to its superior epimerization control and green profile compared to traditional HATU/EDC methods.

Strategic Design: Structure-Activity Relationship (SAR)

To improve the "Lead" (this compound), we apply a tripartite modification strategy.

The Cyclopropane "Warhead" (Region A)

The cyclopropane ring is not merely a spacer; its carbon atoms possess significant


 character (Walsh orbitals), allowing it to interact with 

-systems.
  • Modification: Introduction of a 1-Methyl or 2,2-Difluoro group.

  • Rationale: A 1-Methyl group disrupts metabolic oxidation at the

    
    -carbon and restricts the rotation of the amide carbonyl, locking the molecule in a bioactive conformation (the "Magic Methyl" effect).
    
The Amide Linker (Region B)
  • Modification: N-Methylation or Thioamide replacement.

  • Rationale: N-methylation lowers the energy barrier for cis/trans isomerization and improves solubility by removing a hydrogen bond donor, often aiding membrane permeability.

The Aryl Moiety (Region C)
  • Modification: Fluorine Scanning (2-F, 3-F, 2,4-diF).

  • Rationale: While the 4-F substituent blocks para-oxidation, the ortho positions remain vulnerable. shifting to a 2,4-difluorophenyl motif often improves metabolic stability and enhances lipophilic contacts within the binding pocket.

Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for optimizing the scaffold.

SAR_Strategy Scaffold N-(4-fluorophenyl) cyclopropanecarboxamide (Lead) RegionA Region A: Cyclopropane Ring Scaffold->RegionA RegionB Region B: Amide Linker Scaffold->RegionB RegionC Region C: Aryl Group Scaffold->RegionC ModA1 1-Methyl Subst. (Conformational Lock) RegionA->ModA1 ModA2 2,2-Difluoro (Metabolic Block) RegionA->ModA2 ModB1 N-Methylation (Solubility) RegionB->ModB1 ModC1 2,4-Difluoro Scan (Block Ortho-Oxidation) RegionC->ModC1 ModC2 3-CF3 Subst. (Hydrophobic Pocket) RegionC->ModC2

Caption: SAR optimization pathways targeting metabolic stability and conformational locking.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using T3P®

Traditional coupling reagents (EDC, HATU) often require extensive purification to remove urea byproducts. We utilize T3P (Propylphosphonic anhydride) , which generates water-soluble byproducts, allowing for a simple extraction workup—critical for high-throughput library generation.

Reagents:

  • Acid: 1-Methylcyclopropanecarboxylic acid (1.0 equiv)

  • Amine: 4-Fluoroaniline (or derivatives) (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Setup: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) and the aniline (1.1 mmol) in EtOAc (5 mL).

  • Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine (2.5 mmol) dropwise. Note: Pyridine is preferred over DIPEA for T3P couplings to minimize epimerization, though less critical for achiral cyclopropanes.

  • Coupling: Add T3P solution (1.5 mmol) dropwise over 2 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.

  • Workup (The "Green" Advantage):

    • Quench reaction with water (5 mL).

    • Wash the organic layer with 1M HCl (2 x 5 mL) to remove excess aniline and pyridine.

    • Wash with Sat. NaHCO3 (2 x 5 mL) to remove unreacted acid and phosphate byproducts.

    • Wash with Brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually not required. If necessary, recrystallize from EtOH/Water or perform flash chromatography.

Validation Criteria:

  • Yield: >85% expected.

  • Purity: >95% by HPLC (254 nm).

  • 1H NMR (DMSO-d6): Look for the disappearance of the aniline

    
     broad singlet (approx 5.0 ppm) and appearance of the amide 
    
    
    
    singlet (9.5–10.0 ppm).
Protocol 2: Microsomal Stability Assay (In Vitro Validation)

To verify if the derivatization improved metabolic stability.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Add cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    (intrinsic clearance).

Data Presentation & Analysis

The following table summarizes the expected physicochemical shifts when derivatizing the core scaffold.

Table 1: Comparative Physicochemical Profile of Derivatives

Compound IDR1 (Ring)R2 (Aryl)cLogPtPSA (Ų)Predicted Metabolic Stability
Lead (Core) H4-F2.429.1Low (Ortho-oxidation prone)
Deriv-A 1-Me4-F2.829.1Medium (Steric block)
Deriv-B H2,4-Di-F2.629.1High (Blocked metabolic sites)
Deriv-C 2,2-Di-F4-F2.729.1High (Ring oxidation blocked)
Deriv-D 1-Me3-CF3, 4-F3.429.1High (Lipophilic pocket target)

Note: cLogP values are calculated estimates. tPSA (Topological Polar Surface Area) remains constant as the amide core is unchanged, ensuring membrane permeability is maintained.

Synthetic Workflow Visualization

Synthesis_Workflow Reactants Reactants: Acid + Aniline Solvent: EtOAc Reagents Add Reagents: Base: Pyridine (0°C) Coupling: T3P (50%) Reactants->Reagents Reaction Reaction: Stir RT, 2-4 hrs Monitor: LC-MS Reagents->Reaction Workup Workup (Sequential Wash): 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid/T3P) 3. Brine Reaction->Workup Product Final Product: N-Aryl Cyclopropanecarboxamide (>95% Purity) Workup->Product

Caption: T3P-mediated amide coupling workflow ensuring high purity without chromatography.

References

  • Biological Activity of Cyclopropanecarboxamides

    • Li, Y., et al. (2024).[1] "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane." Molecules. Link

    • Context: Validates the antimicrobial potential and SAR of the phenyl-cyclopropane-amide motif.
  • T3P Coupling Protocol

    • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

    • Context: The authoritative source for the T3P/Pyridine protocol described in Section 3.
  • Cyclopropane in Medicinal Chemistry

    • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link

    • Context: Explains the "Magic Methyl" effect and Walsh orbital interactions utilized in the SAR str
  • Metabolic Stability Strategies

    • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Molecular Variations in Homologous Series." Elsevier.[3] Link

    • Context: Foundational text for fluorine scanning and blocking metabolic soft spots.

Sources

large-scale synthesis of N-(4-fluorophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis and Process Optimization of N-(4-fluorophenyl)cyclopropanecarboxamide

Strategic Rationale & Scope

The cyclopropyl moiety and fluorinated aromatics are privileged structures in contemporary drug design, offering unique metabolic stability and conformational rigidity[1]. Specifically, this compound (CAS 2354-89-4) serves as a critical intermediate in the synthesis of orexin receptor antagonists[2] and various small-molecule kinase inhibitors[3].

While discovery-scale synthesis often relies on homogeneous conditions using soluble organic bases (e.g., Triethylamine or DBU)[4], scaling these routes introduces severe mass-transfer limitations due to the precipitation of thick organic salt slurries. This Application Note details a highly scalable, self-validating Schotten-Baumann biphasic protocol leveraging 2-methyltetrahydrofuran (2-MeTHF) and aqueous potassium carbonate, designed specifically for kilogram-scale production.

Mechanistic Insights & Pathway

The reaction proceeds via a standard nucleophilic acyl substitution. 4-Fluoroaniline attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride, generating a transient tetrahedral intermediate. Collapse of this intermediate expels a chloride ion, yielding the target amide. In a biphasic system, the aqueous base acts as a continuous sink for the generated HCl, driving the equilibrium forward while protecting the acid chloride from premature hydrolysis.

Mechanism A Cyclopropanecarbonyl Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B 4-Fluoroaniline B->C D N-(4-fluorophenyl) cyclopropanecarboxamide C->D - HCl (Base Neutralized)

Mechanistic pathway of the Schotten-Baumann acylation forming the target carboxamide.

Process Chemistry & Scale-Up Causality

To ensure a robust and self-validating process, every reagent and operational parameter has been optimized based on fundamental physicochemical principles:

  • Solvent Selection (2-MeTHF): Unlike dichloromethane (DCM), which poses environmental and regulatory challenges, 2-MeTHF is a biorenewable solvent with low water miscibility. It allows for a one-pot reaction and subsequent aqueous washing without the need for a solvent swap.

  • Base Selection (Aqueous K2CO3): Utilizing an inorganic base in a biphasic system eliminates the formation of organic salt slurries (e.g., TEA·HCl). This ensures consistent agitation, predictable heat transfer, and prevents yield loss associated with product trapped in filter cakes.

  • Impurity Purge (1N HCl Wash): 4-Fluoroaniline is a potential genotoxic impurity (PGI). Washing the organic phase with 1N HCl selectively protonates any unreacted aniline, partitioning it into the aqueous waste stream and ensuring the final API intermediate meets stringent regulatory thresholds.

  • Crystallization Strategy: The product is highly crystalline[5]. By concentrating the 2-MeTHF solution and introducing n-heptane as an anti-solvent at elevated temperatures (50 °C), we promote the growth of large, easily filterable crystals, avoiding the amorphous crashing out that plagues room-temperature precipitations.

Quantitative Data

Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)

Reagent / Material MW ( g/mol ) Equivalents Mass / Volume Function
4-Fluoroaniline 111.12 1.00 1.00 kg Nucleophile
Cyclopropanecarbonyl Chloride 104.53 1.05 0.988 kg Electrophile
Potassium Carbonate (K2CO3) 138.20 1.50 1.86 kg Acid Scavenger
2-MeTHF N/A N/A 10.0 L Reaction Solvent
Purified Water 18.02 N/A 5.0 L Aqueous Phase
1N HCl (Aqueous) N/A N/A 3.0 L Aniline Purge

| n-Heptane | 100.20 | N/A | 8.0 L | Anti-solvent |

Table 2: In-Process Control (IPC) and Release Specifications

Parameter Method Acceptance Criteria Rationale
Reaction Completion HPLC (Area %) < 0.5% 4-Fluoroaniline Ensures maximum conversion before quenching.
Organic Phase Wash pH Paper Aqueous wash pH < 2 Confirms successful protonation of residual aniline.
Final Purity HPLC (Area %) > 99.5% Meets intermediate specifications for API synthesis.

| Moisture Content | Karl Fischer | < 0.2% w/w | Prevents degradation during long-term storage. |

Experimental Protocol (1.0 kg Scale)

ProcessFlow N1 1. Reactor Prep: 2-MeTHF + 4-Fluoroaniline + Aq. K2CO3 N2 2. Controlled Addition: Cyclopropanecarbonyl Chloride (T < 10 °C) N1->N2 Cool to 0-5 °C N3 3. Biphasic Reaction: Stirring at 20-25 °C (2 hours) N2->N3 Exothermic Control N4 4. Phase Separation: Discard Aqueous Layer N3->N4 Settle 30 min N5 5. Organic Wash: 1N HCl, then 10% Brine N4->N5 Remove Salts N6 6. Crystallization: Concentration & Heptane Addition N5->N6 Purge Aniline N7 7. Isolation: Filtration & Vacuum Drying N6->N7 Anti-solvent Crash

Step-by-step process flow for the large-scale biphasic synthesis and isolation.

Step 1: Reactor Preparation

  • Equip a 30 L jacketed glass-lined reactor with a mechanical stirrer, temperature probe, and addition funnel.

  • Charge 10.0 L of 2-MeTHF and 1.00 kg of 4-fluoroaniline. Initiate agitation at 250 rpm.

  • Dissolve 1.86 kg of K2CO3 in 5.0 L of purified water and charge the solution to the reactor.

  • Set the jacket temperature to 0 °C and cool the biphasic mixture to an internal temperature of 2–5 °C.

Step 2: Controlled Acylation

  • Load 0.988 kg of cyclopropanecarbonyl chloride into the addition funnel.

  • Begin dropwise addition, strictly maintaining the internal temperature below 10 °C. Expert Insight: The acylation is highly exothermic (-ΔH). Exceeding 10 °C accelerates the competing hydrolysis of the acid chloride by the aqueous base, leading to the formation of cyclopropanecarboxylic acid and reducing overall yield.

Step 3: Reaction Maturation

  • Upon completion of the addition (approx. 2 hours), adjust the jacket temperature to 20 °C.

  • Stir vigorously (300 rpm) for 2 hours. High shear is required to maximize the interfacial surface area between the organic and aqueous phases.

  • Sample the organic layer for IPC (Target: < 0.5% 4-fluoroaniline).

Step 4: Phase Separation and Washing

  • Halt agitation and allow the biphasic system to settle for 30 minutes.

  • Drain and discard the lower aqueous layer (containing KCl and KHCO3).

  • Charge 3.0 L of 1N HCl to the reactor. Stir for 15 minutes, settle, and discard the lower aqueous layer. Verify the pH of the discarded aqueous layer is < 2.

  • Charge 3.0 L of 10% NaCl (brine). Stir for 15 minutes, settle, and discard the lower aqueous layer.

Step 5: Crystallization and Isolation

  • Configure the reactor for vacuum distillation. Concentrate the organic layer under reduced pressure (150 mbar, jacket 40 °C) to a residual volume of approximately 3.0 L.

  • Adjust the internal temperature to 50 °C.

  • Slowly charge 6.0 L of n-heptane over 1 hour. Seed crystals may be added after the first 1.0 L if spontaneous nucleation does not occur.

  • Linearly cool the slurry to 0–5 °C over 5 hours (10 °C/hour cooling ramp). Hold at 0 °C for 2 hours.

  • Discharge the slurry to a Nutsche filter. Wash the filter cake with 2.0 L of cold (0 °C) n-heptane.

  • Dry the product under vacuum (50 mbar) at 45 °C for 12 hours.

Expected Outcome: ~1.53 kg (95% theoretical yield) of this compound as a white crystalline solid.

References[2] US8268848B2 - Cyclopropane compound. Google Patents. https://patents.google.com/patent/US8268848B2/en[5] this compound. ChemScene. https://www.chemscene.com/N-(4-Fluorophenyl)cyclopropanecarboxamide.html[1] Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme Connect. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0040-1706015[3] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963[4] Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. ACS Catalysis. https://pubs.acs.org/doi/10.1021/acscatal.9b00665

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-fluorophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. The amidation reaction coupling 4-fluoroaniline with cyclopropanecarbonyl chloride is a fundamental transformation in medicinal chemistry. However, achieving isolated yields >90% requires rigorous control over moisture, thermal gradients, and stoichiometric ratios. This guide provides deep-dive troubleshooting, self-validating methodologies, and the mechanistic causality behind each optimization step.

Part 1: Troubleshooting & FAQs

Q1: Why is my yield of N-(4-fluorophenyl)cyclopropanecarboxamide consistently below 60% despite using equimolar ratios? A1: The primary culprit is the competitive hydrolysis of cyclopropanecarbonyl chloride. Acid chlorides possess a highly electrophilic carbonyl carbon, making them extremely sensitive to moisture[1]. If your solvent (e.g., DCM or THF) is not strictly anhydrous, trace water acts as a competing nucleophile, irreversibly converting the acid chloride into unreactive cyclopropanecarboxylic acid.

  • Causality & Solution: Never use a strict 1.0 : 1.0 ratio. Employ 1.15 equivalents of cyclopropanecarbonyl chloride and 1.5 to 2.0 equivalents of an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)[1]. The slight excess of acid chloride compensates for trace hydrolysis, while the base neutralizes the generated HCl, preventing the protonation of 4-fluoroaniline (which would render it non-nucleophilic and halt the reaction)[2].

Q2: I am observing a significant amount of dark coloration and impurity spots on my TLC. How do I control the reaction kinetics? A2: The nucleophilic acyl substitution between 4-fluoroaniline and cyclopropanecarbonyl chloride is highly exothermic[2]. If the acid chloride is added too rapidly at room temperature, localized heat generation accelerates side reactions, including the oxidative degradation of the aniline or potential ring-opening of the cyclopropane moiety under localized acidic micro-environments.

  • Causality & Solution: Establish a strict thermal gradient. Cool the solution of 4-fluoroaniline and TEA to 0–5 °C using an ice-water bath prior to the electrophile addition[3]. Perform a dropwise addition of the acid chloride to maintain the internal temperature below 10 °C[3]. Once the addition is complete, allowing the system to naturally warm to room temperature ensures complete conversion without thermal degradation.

Q3: What is the optimal solvent system for this specific amidation? A3: While traditional Schotten-Baumann conditions (aqueous NaOH/DCM biphasic system) can be used[2], anhydrous homogeneous conditions offer tighter control over the yield for moisture-sensitive aliphatic acid chlorides.

  • Causality & Solution: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) paired with TEA are the industry standards, consistently yielding >85% when moisture is controlled[3]. For a greener alternative, bio-based solvents like Cyrene™ have been shown to facilitate rapid amide formation (often under 5 minutes), allowing the product to be isolated via direct precipitation upon the addition of water[4].

Q4: How can I improve the isolation yield without resorting to extensive silica gel chromatography? A4: Amides derived from halogenated anilines often exhibit poor solubility in aliphatic hydrocarbons, a property that can be exploited for purification.

  • Causality & Solution: Leverage anti-solvent precipitation. After quenching the reaction with saturated aqueous sodium bicarbonate to neutralize excess acid and remove amine salts[1], concentrate the organic layer. The addition of a non-polar anti-solvent like heptane to the concentrated organic phase will force the this compound to crystallize out as a flaky solid, which can be isolated via simple vacuum filtration[3]. This exploits the differential solubility of the target amide versus the reaction byproducts, minimizing mechanical losses associated with column chromatography.

Part 2: Quantitative Optimization Data

The following table summarizes the impact of critical process parameters on the final isolated yield of the target amide.

ParameterSub-optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Reason
Stoichiometry (Amine : Acid Chloride) 1.0 : 1.01.0 : 1.15+10% to +15%Compensates for trace hydrolysis of the electrophile.
Base Equivalent (TEA) 1.0 equiv1.5 to 2.0 equiv+15% to +20%Ensures complete neutralization of HCl; keeps amine nucleophilic.
Addition Temperature Room Temp (20-25 °C)0–5 °C (Ice bath)+5% to +10%Suppresses exothermic side-reactions and degradation[2].
Solvent Moisture > 500 ppm H₂O< 50 ppm H₂O (Anhydrous)> +20%Prevents conversion of acid chloride to carboxylic acid[1].
Isolation Method Silica ChromatographyAnti-solvent Precipitation+5% to +8%Minimizes mechanical loss and product retention on silica[3].

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the reaction is proceeding correctly at each stage.

1. Preparation & Purging: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. 2. Reagent Loading: Dissolve 4-fluoroaniline (1.0 equiv, e.g., 10 mmol) in anhydrous DCM (30 mL). Add triethylamine (1.5 equiv, 15 mmol).

  • Validation Check: The solution should be clear and pale yellow. 3. Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. 4. Electrophile Addition: Dilute cyclopropanecarbonyl chloride (1.15 equiv, 11.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes using a syringe pump or addition funnel, keeping the internal temperature below 10 °C[3].

  • Validation Check: A white precipitate (triethylamine hydrochloride) will begin to form immediately upon addition, visually confirming that the amidation is proceeding and HCl is being scavenged[1]. 5. Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the 4-fluoroaniline spot (UV active, lower Rf) indicates reaction completion. 6. Quenching & Phase Separation: Add 20 mL of saturated aqueous NaHCO₃ to quench any unreacted acid chloride[1]. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1.0 M HCl (20 mL) to remove trace unreacted aniline, followed by brine (20 mL). 7. Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to approximately 15% of the original volume. 8. Crystallization: Slowly add heptane (50 mL) to the concentrated solution while stirring vigorously.

  • Validation Check: The target amide will precipitate as a dense, flaky solid[3]. Filter, wash with cold heptane, and dry under vacuum to afford the pure this compound.

Part 4: Process Visualization

AmidationWorkflow Step1 1. Prepare Anhydrous System (4-Fluoroaniline + TEA in DCM) Step2 2. Thermal Control Cool to 0-5 °C Step1->Step2 Step3 3. Dropwise Addition Cyclopropanecarbonyl Chloride Step2->Step3 Check1 Precipitate Forms? (TEA·HCl) Step3->Check1 Error1 Check Reagent Degradation / Moisture Check1->Error1 No Step4 4. Warm to RT & Monitor (TLC/HPLC) Check1->Step4 Yes Step5 5. Aqueous Quench (NaHCO3 & HCl washes) Step4->Step5 Step6 6. Anti-Solvent Crystallization (Concentrate & Add Heptane) Step5->Step6 Success Pure N-(4-fluorophenyl) cyclopropanecarboxamide Step6->Success

Workflow for the high-yield synthesis of this compound.

Part 5: References

  • Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Available at:[Link][5]

  • Synthesis and analysis of amides - Chemistry Education. Tata Institute of Fundamental Research. Available at:[Link][2]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™. University of Huddersfield Research Portal. Available at: [Link][4]

Sources

purification challenges of N-(4-fluorophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific isolation and purification bottlenecks associated with the synthesis of N-(4-fluorophenyl)cyclopropanecarboxamide .

Synthesizing this compound via the aminolysis of acyl chlorides is highly efficient (), but the downstream processing is often plagued by trace impurities that can ruin both the physical appearance and analytical purity of the final product. This guide transcends basic protocols by explaining the physicochemical causality behind each purification step, ensuring your workflows are robust, reproducible, and self-validating.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Amine, Acid, Salts) Ext Liquid-Liquid Extraction (DCM / H2O) Crude->Ext AcidWash 1M HCl Wash (Removes 4-Fluoroaniline) Ext->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acid Byproduct) AcidWash->BaseWash Dry Brine Wash & Dry (over MgSO4) BaseWash->Dry Cryst Recrystallization (EtOAc/Hexanes) Dry->Cryst Pure Pure N-(4-fluorophenyl) cyclopropanecarboxamide Cryst->Pure

Logical workflow for the liquid-liquid extraction and purification of the target amide.

Section 1: Quantitative Impurity Profiling

To purify a compound effectively, you must understand the physicochemical properties of the impurities you are trying to remove. Below is a quantitative breakdown of the typical crude mixture profile.

ImpuritySourcePhysicochemical PropertyTargeted Removal Strategy
4-Fluoroaniline Unreacted starting materialWeak base (Conjugate acid pKa ~4.65)1M HCl aqueous wash
Cyclopropanecarboxylic acid Hydrolysis of acyl chlorideWeak acid (pKa ~4.8)Sat. NaHCO₃ aqueous wash
N,N-bis(cyclopropanecarbonyl)-4-fluoroaniline Over-acylation (excess acid chloride)Neutral, highly lipophilicRecrystallization (EtOAc/Hexanes)
Triethylamine Hydrochloride Acid scavenger byproductHighly water-soluble saltInitial aqueous extraction

Section 2: Validated Step-by-Step Purification Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint confirms success.

Step 1: Reaction Quench & Initial Extraction

  • Action: Quench the crude reaction mixture with distilled water (10 mL per 10 mmol scale). Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 15 mL).

  • Causality: Water neutralizes any remaining reactive acid chloride, converting it to cyclopropanecarboxylic acid. The organic solvent partitions the highly organic amide away from the bulk water-soluble salts (e.g., Triethylamine hydrochloride).

Step 2: Acidic Wash (Amine Removal)

  • Action: Wash the combined organic layers with 1M HCl (2 x 20 mL).

  • Causality: 4-Fluoroaniline is a weak base. The 1M HCl protonates the amine, converting it into a highly water-soluble anilinium salt, forcing it into the aqueous layer.

  • Validation Checkpoint: Spot the organic layer on a TLC plate (UV active). The high

    
     spot corresponding to the free amine must be completely absent before proceeding.
    

Step 3: Basic Wash (Acid Removal)

  • Action: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL).

  • Causality: Cyclopropanecarboxylic acid is a weak acid (pKa ~4.8). The mild base (pH ~8) deprotonates it into a water-soluble carboxylate salt, moving it to the aqueous phase.

  • Validation Checkpoint: Test the pH of the aqueous wash using indicator paper. It must read basic (pH ~8). If it is acidic, the acid byproduct is not fully neutralized; repeat the wash.

Step 4: Drying and Concentration

  • Action: Wash the organic layer with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid.

  • Causality: Brine pre-dries the organic layer by drawing out dissolved water via osmosis, reducing the amount of MgSO₄ needed and preventing product entrapment in the drying agent.

Step 5: Recrystallization (Bis-acylated Impurity Removal)

  • Action: Dissolve the crude solid in a minimal amount of boiling EtOAc. Remove from heat and add Hexanes dropwise until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then transfer to 4 °C. Filter the resulting crystals.

  • Causality: The bis-acylated impurity is significantly more lipophilic and soluble in hexanes than the mono-amide. It will remain dissolved in the mother liquor while the pure this compound crystallizes out.

Section 3: Troubleshooting Guide

Q: My isolated product has a persistent pink or brown discoloration. How do I remove it? A:

  • Causality: Trace amounts of 4-fluoroaniline are highly prone to oxidation, forming colored azo or polymeric impurities that co-precipitate with the amide.

  • Solution: During the recrystallization step, add a small spatula tip of activated carbon (Darco) to the hot EtOAc solution. Boil for 2 minutes, then perform a hot filtration through a pad of Celite before adding hexanes.

Q: NMR shows a persistent multiplet around 0.8-1.1 ppm that integrates too high for a single cyclopropyl group. What is this? A:

  • Causality: You have formed the bis-acylated impurity, N,N-bis(cyclopropanecarbonyl)-4-fluoroaniline. This occurs if an excess of cyclopropanecarbonyl chloride was used or if the addition rate was too fast without sufficient cooling.

  • Solution: Acid/base washes will not remove this neutral, lipophilic impurity. You must perform a rigorous recrystallization from EtOAc/Hexanes (Step 5) or run a short silica gel plug.

Q: The yield drops significantly after the aqueous workup. Where is my product going? A:

  • Causality: this compound can precipitate out of the organic layer if the solvent volume is too low, especially if using DCM at colder temperatures.

  • Solution: Ensure a sufficient volume of the organic extraction solvent (at least 15 mL/mmol). If precipitation occurs in the separatory funnel, add a small amount of THF to solubilize the product, or switch the extraction solvent entirely to EtOAc.

Section 4: Frequently Asked Questions (FAQs)

Q: Why use the Schotten-Baumann (acid chloride) method over peptide coupling reagents (e.g., EDC/HOBt) for this specific amide? A: While peptide coupling reagents are excellent for complex, sensitive substrates, the reaction of acid halides with amines remains the most atom-economical and scalable method for simple amides (). The byproducts of the acid chloride route (HCl, neutralized to salts) are easily removed via aqueous washing, whereas urea byproducts from carbodiimide couplings often require tedious chromatography.

Q: Can I use greener solvents instead of DCM for this synthesis and purification? A: Yes. Recent methodologies have demonstrated the successful synthesis of amides from acid chlorides and amines using bio-based solvents like Cyrene™ (). For the extraction phase, Ethyl Acetate or 2-Methyltetrahydrofuran (2-MeTHF) are excellent, greener alternatives to DCM that maintain high partition coefficients for the target amide.

References

  • Bousfield, T. W., et al. "Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™." Green Chemistry, vol. 21, no. 13, 2019, pp. 3675-3681. Royal Society of Chemistry.[Link]

Technical Support Center: Synthesis of N-(4-fluorophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurity Profiling

Triage & Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using the diagnostic tree below. This guide assumes you are synthesizing N-(4-fluorophenyl)cyclopropanecarboxamide (CAS: 719-32-4), a critical intermediate for c-Met inhibitors like Cabozantinib .

Visual Troubleshooting Guide

TroubleshootingTree start START: Identify the Issue yield_issue Low Yield / Incomplete Conversion start->yield_issue purity_issue New Impurity Peak (HPLC/LCMS) start->purity_issue sm_remains Starting Material (Aniline) Remains yield_issue->sm_remains mass_plus_68 Mass = Product + 68 Da (Cyclopropanecarbonyl) purity_issue->mass_plus_68 mass_dimer Mass = Dimer / Urea purity_issue->mass_dimer hydrolysis Check Reagent Quality: Acid Chloride Hydrolysis sm_remains->hydrolysis Acid Chloride Route bis_acyl DIAGNOSIS: Bis-Acylation (Imide) mass_plus_68->bis_acyl Excess Acid Chloride acyl_urea DIAGNOSIS: N-Acylurea Rearrangement mass_dimer->acyl_urea DCC/EDC Coupling caption Figure 1: Diagnostic logic for identifying common synthetic failures.

Critical Side Reactions: Mechanisms & Solutions

Issue A: The "Double-Acylation" Trap (Bis-acylation)

Symptom: You observe a lipophilic impurity by HPLC (longer retention time than product) and LCMS shows


 (Product + 68).
Context:  This is the most common failure mode when using Cyclopropanecarbonyl chloride  (Route A).

Mechanism: The amide proton in the product, this compound, is still acidic (


). In the presence of excess base (e.g., Triethylamine) and excess acid chloride, the amide nitrogen is deprotonated and attacks a second equivalent of acid chloride, forming the imide .

Corrective Protocol:

  • Stoichiometry Control: Do not use >1.1 equivalents of acid chloride.

  • Order of Addition: Add the acid chloride dropwise to the aniline/base mixture at

    
    . High local concentrations of acid chloride favor the imide.
    
  • Imide Hydrolysis (Salvage): If the imide has formed, you can often convert it back to the product without tossing the batch. Treat the crude mixture with aqueous NaOH/THF at room temperature. The imide bond is more labile than the amide bond.

Issue B: N-Acylurea Rearrangement

Symptom: Low yield when using carbodiimide coupling agents (DCC, EDC), with a stubborn byproduct that is isomeric to the activated ester. Context: Occurs during Route B (Carboxylic Acid + Coupling Agent).

Mechanism: The O-acylisourea intermediate (the "active" species) can undergo an intramolecular


 acyl migration if the aniline nucleophile is slow to attack. This forms an N-acylurea, which is a stable, dead-end byproduct.

Corrective Protocol:

  • Switch Reagents: Use T3P (Propylphosphonic anhydride) or HATU . These reagents suppress the rearrangement mechanism compared to DCC.

  • Catalyst: Ensure HOAt or HOBt is present to convert the O-acylisourea immediately into an active ester, which is less prone to rearrangement.

Issue C: Cyclopropane Ring Opening (Myth vs. Reality)

Symptom: Complex mixture of linear alkyl chains/chlorinated alkyls. Context: Rare. Only occurs under strongly acidic conditions or radical pathways.

Technical Insight: The cyclopropane ring has significant ring strain (


). However, it is kinetically stable toward the nucleophilic conditions of amide coupling.
  • Risk Factor: Using strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or high temperatures (
    
    
    ) with thionyl chloride during the generation of the acid chloride.
  • Solution: Generate the acid chloride using Oxalyl Chloride/DMF (catalytic) at

    
    , rather than refluxing in Thionyl Chloride.
    

Experimental Protocols (Self-Validating)

Protocol A: The Acid Chloride Route (Recommended for Scale)

Best for: High throughput, avoiding expensive coupling agents.

Reagents:

  • 4-Fluoroaniline (

    
    )[1]
    
  • Cyclopropanecarbonyl chloride (

    
    ) — Freshly distilled if yellow.
    
  • Triethylamine (

    
    ) or Pyridine.
    
  • Dichloromethane (DCM), Anhydrous.

Step-by-Step:

  • Dissolution: Dissolve 4-fluoroaniline and TEA in DCM (

    
     concentration) under 
    
    
    
    .
  • Cooling: Cool the solution to

    
    . Critical: Controls exotherm and selectivity.
    
  • Addition: Dilute cyclopropanecarbonyl chloride in a small volume of DCM. Add dropwise over 30 minutes.

  • Monitoring: Warm to RT. Monitor by TLC (Hexane/EtOAc 3:1).

    • Validation Check: If starting aniline persists but acid chloride is gone, your acid chloride has hydrolyzed. Add

      
       more.
      
  • Workup: Wash with

    
     (removes unreacted aniline), then Sat. 
    
    
    
    (removes acid), then Brine.
  • Crystallization: The product often crystallizes from Hexane/EtOAc upon concentration.

Protocol B: The T3P Coupling Route (Recommended for Purity)

Best for: Small scale, avoiding moisture sensitivity.

Reagents:

  • Cyclopropanecarboxylic acid (

    
    )
    
  • 4-Fluoroaniline (

    
    )[1]
    
  • T3P (

    
     in EtOAc, 
    
    
    
    )
  • Diisopropylethylamine (DIPEA) (

    
    )
    
  • Ethyl Acetate (EtOAc).[2]

Step-by-Step:

  • Combine acid, aniline, and DIPEA in EtOAc.

  • Add T3P solution dropwise at RT.

  • Stir for 2–4 hours. T3P drives the reaction to completion with minimal epimerization or rearrangement.

  • Wash: Water wash removes all water-soluble T3P byproducts. No column chromatography is usually required.

Data Summary: Impurity Profile

Impurity TypeRelative Retention Time (RRT)*OriginPrevention Strategy
4-Fluoroaniline 0.85Unreacted Starting MaterialEnsure Acid Chloride quality; use slight excess.
Cyclopropanecarboxylic Acid 0.20 (Broad)Hydrolysis of ReagentUse anhydrous solvents; store chloride under Argon.
Bis-imide 1.25Over-acylationStrict stoichiometry (

); Low Temp addition.
Urea Byproduct VariableCoupling Agent ArtifactSwitch from DCC/EDC to T3P or Acid Chloride route.

*RRT based on C18 Reverse Phase HPLC (Water/ACN Gradient).

Visualizing the Bis-Acylation Pathway

The diagram below illustrates the competing pathways between the desired Product and the unwanted Imide impurity.

ReactionPathway Aniline 4-Fluoroaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate + Acid Cl AcidCl Cyclopropanecarbonyl Chloride AcidCl->Intermediate Product TARGET PRODUCT (Amide) Intermediate->Product - HCl (Fast) Imide IMPURITY (Bis-imide) Product->Imide + 2nd Eq Acid Cl + Base (Slow, but favored by excess reagent) caption Figure 2: Kinetic competition between Amide formation and Imide side-reaction.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Exelixis, Inc. (2005). Synthesis of Cabozantinib intermediates. World Intellectual Property Organization Patent WO2005030140. Link

Sources

Technical Support Center: Optimization of N-(4-fluorophenyl)cyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of N-(4-fluorophenyl)cyclopropanecarboxamide. This document provides researchers, chemists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and optimized synthesis. The core of this synthesis is the acylation of 4-fluoroaniline with cyclopropanecarbonyl chloride, a reaction that, while straightforward in principle, requires careful control of conditions to maximize yield and purity.

Reaction Overview

The synthesis proceeds via a nucleophilic acyl substitution, where the nucleophilic amine (4-fluoroaniline) attacks the electrophilic carbonyl carbon of the acyl chloride (cyclopropanecarbonyl chloride). This reaction is typically performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2][3] The neutralization is critical as the HCl would otherwise react with the starting aniline, forming an unreactive ammonium salt and halting the reaction.[2]

General Reaction Scheme:

Standard Operating Protocol

This protocol provides a robust baseline for the synthesis. Subsequent sections will address optimizing these parameters and troubleshooting deviations.

Materials:

  • 4-Fluoroaniline (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.05 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoroaniline (1.0 eq).

  • Dissolve the aniline in anhydrous dichloromethane (DCM), using approximately 10 mL per mmol of aniline.

  • Add the base (e.g., triethylamine, 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.[4]

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve cyclopropanecarbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the cyclopropanecarbonyl chloride solution dropwise to the stirring aniline solution at 0 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow and Logic Diagrams

Visualizing the process can aid in planning and troubleshooting. The following diagrams outline the standard workflow and a logical approach to problem-solving.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Prepare Reagents (Aniline, Acyl Chloride, Base, Anhydrous Solvent) Setup 2. Assemble Glassware (Dry, Inert Atmosphere) Reagents->Setup Dissolve 3. Dissolve Aniline & Base in DCM Setup->Dissolve Cool 4. Cool to 0 °C Dissolve->Cool Add 5. Add Acyl Chloride Solution Dropwise Cool->Add Stir 6. Stir at Room Temp (2-16h) Add->Stir Monitor 7. Monitor by TLC Stir->Monitor Quench 8. Quench with Water Monitor->Quench Wash 9. Wash (NaHCO₃, Brine) Quench->Wash Dry 10. Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate 11. Concentrate in Vacuo Dry->Concentrate Purify 12. Purify (Recrystallization/Chromatography) Concentrate->Purify

Caption: Standard Experimental Workflow for Synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use a base in this reaction? A: The reaction between an amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl).[2] This acid will react with the basic 4-fluoroaniline starting material to form an unreactive ammonium salt. The added base, typically a tertiary amine like triethylamine or an inorganic base like potassium carbonate, neutralizes the HCl as it forms, allowing the aniline to remain as a free nucleophile and ensuring the reaction proceeds to completion.[2][5]

Q2: Can I run this reaction without cooling it to 0 °C? A: While the reaction can proceed at room temperature, the initial addition of the acyl chloride is highly exothermic. Running the addition at 0 °C helps to control the reaction rate, dissipate heat, and prevent potential side reactions or decomposition of the acyl chloride, leading to a cleaner reaction profile and higher yield.[5]

Q3: What is the purpose of the sodium bicarbonate (NaHCO₃) wash during the workup? A: The NaHCO₃ wash is a crucial step to neutralize any remaining acidic species in the organic layer. This includes any unreacted cyclopropanecarbonyl chloride (which will hydrolyze to cyclopropanecarboxylic acid) and the hydrochloride salt of your base (e.g., triethylammonium chloride). Removing these acidic impurities is essential for obtaining a pure product.

Q4: My TLC plate shows multiple spots. What are the likely impurities? A: The most common impurities are unreacted 4-fluoroaniline, cyclopropanecarboxylic acid (from hydrolysis of the acyl chloride), and the salt byproduct if the washes were insufficient. If the reaction was run at excessively high temperatures, you might see minor byproducts from decomposition.

Q5: Which solvent is best for recrystallizing the final product? A: A common and effective solvent system for recrystallizing N-aryl amides is a mixture of ethyl acetate and hexanes. The product is typically soluble in hot ethyl acetate and insoluble in hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Cooling the mixture will then induce crystallization of the pure product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common problems, their probable causes, and validated solutions.

Table 1: Summary of Key Optimization Parameters
ParameterStandard ConditionReason for OptimizationPotential Issues
Solvent Dichloromethane (DCM)Improve solubility, modify reaction rate.Incomplete reaction if reactants are not fully dissolved.[6]
Base Triethylamine (TEA), K₂CO₃Modulate basicity, simplify workup.Insufficiently strong base may not fully neutralize HCl.[2]
Temperature 0 °C to Room TempControl exotherm, minimize side reactions.High temps can lead to impurity formation.[6]
Equivalents 1.05 eq Acyl ChlorideDrive reaction to completion.Large excess can complicate purification.
Equivalents 1.5 eq BaseEnsure complete HCl neutralization.Excess base can sometimes promote side reactions.
Problem 1: Low or No Product Yield

G cluster_causes Potential Causes cluster_solutions Solutions & Verifications Problem Low or No Yield CauseA Degraded Reagents Problem->CauseA CauseB Insufficient Base Problem->CauseB CauseC Moisture Contamination Problem->CauseC CauseD Incorrect Stoichiometry Problem->CauseD SolA Verify reagent purity. Use freshly opened/distilled reagents. CauseA->SolA SolB Use at least 1.2-1.5 eq of base. Ensure base is not degraded. CauseB->SolB SolC Use anhydrous solvents and reagents. Run under inert atmosphere. CauseC->SolC SolD Accurately weigh all reagents. Check molecular weights. CauseD->SolD

Caption: Troubleshooting Logic for Low Product Yield.

  • Potential Cause A: Degraded Reagents

    • Explanation: Cyclopropanecarbonyl chloride is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture, converting it to the unreactive cyclopropanecarboxylic acid. 4-fluoroaniline can oxidize and darken over time, reducing its purity.

    • Solution: Use freshly opened bottles of reagents whenever possible. If the cyclopropanecarbonyl chloride is old, consider distilling it before use. Ensure the 4-fluoroaniline is a light-colored solid or liquid; if it is dark, it may need to be purified by distillation or recrystallization.

  • Potential Cause B: Insufficient Base

    • Explanation: As explained in the FAQs, the base is stoichiometric, not catalytic. If less than one equivalent of base is used, the reaction will stop once the base is consumed, leaving unreacted starting material.[2]

    • Solution: Ensure at least 1.2 to 1.5 equivalents of a suitable base (like triethylamine or diisopropylethylamine) are used to ensure complete neutralization of the generated HCl.

  • Potential Cause C: Moisture Contamination

    • Explanation: Water will rapidly react with the acyl chloride, quenching it before it can react with the aniline.

    • Solution: Use anhydrous solvents. Dry all glassware in an oven before use and assemble the reaction setup under an inert atmosphere (nitrogen or argon).[6]

Problem 2: Product is Impure After Workup (Multiple Spots on TLC)
  • Potential Cause A: Incomplete Reaction

    • Explanation: The most common "impurity" is simply unreacted 4-fluoroaniline. This occurs if the reaction is not allowed to run to completion or if one of the other issues (degraded acyl chloride, insufficient base) is present.

    • Solution: Monitor the reaction closely with TLC. If the reaction stalls, consider adding a small additional portion (0.1 eq) of cyclopropanecarbonyl chloride. Ensure the reaction is stirred for an adequate amount of time (which can be up to 16 hours).

  • Potential Cause B: Inefficient Workup

    • Explanation: The aqueous washes are critical for removing byproducts. If the triethylammonium chloride salt or cyclopropanecarboxylic acid are not fully removed, they will contaminate the final product.

    • Solution: Perform the saturated NaHCO₃ wash at least twice, shaking the separatory funnel vigorously for at least 30 seconds each time. Follow with a brine wash to help break up any emulsions and remove excess water from the organic layer.

  • Potential Cause C: Ring-Opening of Cyclopropyl Group

    • Explanation: While the cyclopropyl group is generally stable under these conditions, prolonged exposure to strong acid (if the base is insufficient) and heat could potentially lead to ring-opening side reactions, though this is less common.[7]

    • Solution: Maintain proper temperature control, especially during the addition of the acyl chloride, and ensure an adequate amount of base is present throughout the reaction.

References

  • Vertex AI Search. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Available from: [Link]

  • Allen. Write short notes on the following Schotten - Baumann reaction. Available from: [Link]

  • Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available from: [Link]

  • Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244. Available from: [Link]

  • Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Organic Syntheses. cyclopropylacetylene. Available from: [Link]

Sources

stability testing of N-(4-fluorophenyl)cyclopropanecarboxamide under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stability testing of N-(4-fluorophenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to establishing the stability profile of this compound. As a novel molecule, understanding its intrinsic stability is a critical step in the drug development process.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of this compound, providing a foundational understanding for designing robust experiments.

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

A1: Forced degradation, or stress testing, is a critical early-stage activity in pharmaceutical development.[1][2] The primary objectives for this compound are:

  • To Identify Potential Degradation Pathways: By subjecting the molecule to harsh conditions (e.g., acid, base, oxidation, light, heat), we can predict how it might degrade over time under normal storage conditions.[2] This helps in understanding the molecule's inherent stability.

  • To Develop and Validate Stability-Indicating Analytical Methods: The degradation products generated are used to develop and validate an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can accurately measure the parent compound in the presence of its degradants.[4][5] This ensures the method is "stability-indicating."

  • To Inform Formulation and Packaging Development: Knowledge of the molecule's sensitivity to factors like light or hydrolysis can guide the selection of appropriate excipients and packaging to protect the drug product.[2]

  • To Elucidate the Structure of Degradation Products: Identifying the structure of major degradants is crucial for assessing their potential toxicity and for regulatory submissions.[2][3]

Q2: Based on its chemical structure, what are the most likely degradation pathways for this compound?

A2: The structure of this compound contains several functional groups that are susceptible to degradation:

  • Amide Bond: The amide linkage is the most probable site for hydrolysis . This can occur under both acidic and basic conditions, leading to the cleavage of the amide bond to form cyclopropanecarboxylic acid and 4-fluoroaniline.[6][7][8][9]

  • Aromatic Ring and Benzylic Position: The molecule may be susceptible to oxidation .[10][11] Oxidative degradation can be complex, potentially leading to hydroxylation of the aromatic ring or other oxidative transformations.[12][13]

  • Fluorophenyl Group: While the carbon-fluorine bond is generally strong, under certain energetic conditions like photolysis, degradation involving the fluorinated ring could occur.[14][15]

  • Cyclopropyl Group: The cyclopropyl ring is strained and could potentially undergo ring-opening reactions under harsh acidic or thermal stress, though this is generally less common than amide hydrolysis.

Q3: What are the standard stress conditions recommended by regulatory guidelines like ICH for forced degradation studies?

A3: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stress testing.[16] For a new drug substance like this compound, the following conditions are typically investigated:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to elevated temperatures (e.g., 60-80°C)
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to elevated temperatures (e.g., 60-80°C)
Neutral Hydrolysis Water at elevated temperatures (e.g., 60-80°C)
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature
Thermal Degradation Solid drug substance heated at a high temperature (e.g., 105°C) for a set duration
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[17][18][19][20][21]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and quantify the degradants without completely destroying the parent molecule.[16]

Part 2: Troubleshooting Guide

This section provides practical solutions to specific issues that may arise during the stability testing of this compound.

Issue 1: No degradation is observed under initial stress conditions.
  • Potential Cause: The initial stress conditions (e.g., concentration of acid/base, temperature, duration) may be too mild for this specific molecule.

  • Troubleshooting Steps:

    • Increase Stressor Severity: Incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), the temperature (e.g., from 60°C to 80°C), or the duration of the stress.

    • Monitor at Intermediate Time Points: Sample the reaction at various time points to track the progress of degradation.

    • Ensure Proper Solubilization: Confirm that the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. A co-solvent may be necessary, but its potential for degradation should also be evaluated.

Issue 2: The compound degrades too rapidly, making it difficult to analyze.
  • Potential Cause: The stress conditions are too harsh, leading to complete degradation of the parent compound and potentially secondary degradation of the primary degradants.

  • Troubleshooting Steps:

    • Reduce Stressor Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.

    • Time-Course Study: Perform a detailed time-course study with frequent sampling at early time points to capture the initial degradation profile.

    • Quench the Reaction: At the desired time point, immediately neutralize the sample (for acid/base hydrolysis) or dilute it with the mobile phase to stop further degradation before analysis.

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
  • Potential Cause: The analytical method is not optimized for the separation of the parent compound and its degradation products. This could be due to an inappropriate mobile phase, column, or gradient.

  • Troubleshooting Steps:

    • Method Development: A systematic approach to HPLC method development is required.[22] This involves screening different columns (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile vs. methanol), pH of the aqueous phase, and gradient profiles.

    • Use of a Diode Array Detector (DAD): A DAD can help in assessing peak purity and identifying co-eluting peaks by comparing UV spectra across the peak.

    • LC-MS for Peak Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of the parent compound and its degradants, which aids in method development and peak tracking.[5]

Issue 4: Unexpected or inconsistent results in photostability testing.
  • Potential Cause: Issues with the experimental setup, such as temperature fluctuations or inadequate control samples.

  • Troubleshooting Steps:

    • Use a Dark Control: Always include a control sample that is protected from light but subjected to the same temperature and humidity conditions.[19] This helps to differentiate between photodegradation and thermal degradation.

    • Monitor Temperature: Ensure the temperature within the photostability chamber is controlled and monitored, as light sources can generate heat.[19]

    • Consider the Physical State: Test the compound in both solid and solution states, as photodegradation can differ significantly between these states.[17]

Part 3: Experimental Protocols and Data Presentation

This section provides a general workflow for conducting a forced degradation study and a template for presenting the data.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose to Stress photo Photolysis (ICH Q1B) prep->photo Expose to Stress thermal Thermal Stress (Solid, 105°C) prep->thermal Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/DAD Method neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms If needed data Calculate % Degradation and Mass Balance hplc->data pathway Propose Degradation Pathway lcms->pathway data->pathway

Caption: Workflow for a forced degradation study.

Data Summary Table

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionDuration% Degradation of ParentNo. of DegradantsMass Balance (%)Observations
0.1 M HCl (60°C)24 h15.2299.5Major degradant at RRT 0.8
0.1 M NaOH (60°C)8 h18.5299.2Same degradants as acid
3% H₂O₂ (RT)24 h5.81100.1Minor degradation observed
Thermal (105°C)48 h< 1.00100.3Compound is thermally stable
PhotostabilityICH Q1B3.5199.8Slight discoloration

Note: This is example data and should be replaced with actual experimental results.

Potential Degradation Pathway: Hydrolysis

Based on the chemical structure, the primary hydrolytic degradation pathway is the cleavage of the amide bond.

Caption: Proposed hydrolytic degradation pathway.

References

  • Boccardi, G. (1994). Autoxidation of drugs: prediction of degradation impurities from results of reaction with radical chain initiators. Il Farmaco, 49(3), 187-193.
  • Alsante, K. M., Baertschi, S. W., & Santafianos, D. (2016). Stress Testing: The Chemistry of Drug Degradation. In Pharmaceutical Stress Testing (pp. 1-56). CRC Press.
  • Sharma, G., & Kumar, A. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 6(12), 186-194.
  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical development and technology, 7(1), 1-32.
  • Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Available at: [Link]

  • Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides. PeerJ Preprints, 6, e26749v1. Available at: [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. In Futuristic Trends in Pharmacy & Nursing (Vol. 3, Book 10, Part 1, Chapter 4). IIP Series. Available at: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Costa, D., & Marques, C. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1349. Available at: [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Available at: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Klančar, U., & Kočevar, K. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 384. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Kumar, S., & Singh, R. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 7(12), 230-238. Available at: [Link]

  • EMA. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available at: [Link]

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method?. Available at: [Link]

  • Scribd. (n.d.). Stability Indicating Assay. Available at: [Link]

  • Supekar, T. D., Sharma, M., Kharat, P., & Tilekar, S. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-359. Available at: [Link]

  • Swartz, M. (2026, February 12). Stability Indicating Methods. LCGC International. Available at: [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and stability testing. In Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier. Available at: [Link]

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Zając, M., Sobczak, A., Malinka, W., & Redzicka, A. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Acta poloniae pharmaceutica, 67(1), 27–33. Available at: [Link]

  • Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. Available at: [Link]

  • PAHO/WHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

  • Zhang, K., & Cwiertny, D. M. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(48), 20045–20056. Available at: [Link]

  • Khan, M. S., & Kumar, A. (2023). Environmentally Benign Nanoparticles for the Photocatalytic Degradation of Pharmaceutical Drugs. Catalysts, 13(3), 511. Available at: [Link]

  • Kumar, V., & Dwivedi, S. K. (2025, September 14). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Environmental Science and Pollution Research, 32(43), 64619-64633. Available at: [Link]

  • Murphy, C. D. (2017, July 10). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(14), 5547-5557. Available at: [Link]

  • Jessee, M. A., & Ordal, G. W. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Journal of Biological Chemistry, 259(16), 10222–10226. Available at: [Link]

Sources

Technical Support Center: N-(4-fluorophenyl)cyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #C3-CYCLO-AMIDE Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Synthesis of Cabozantinib Intermediate / Kinase Inhibitor Fragment

Diagnostic & Triage

Welcome to the Reaction Optimization Hub. You are likely attempting to synthesize N-(4-fluorophenyl)cyclopropanecarboxamide (CAS: 2354-89-4). This reaction involves coupling a cyclopropyl moiety with an electron-deficient aniline. While seemingly simple, the reduced nucleophilicity of 4-fluoroaniline and the moisture sensitivity of cyclopropanecarbonyl chloride often lead to stalled reactions or difficult purifications.

Quick Diagnostic Workflow

Use the decision tree below to identify your specific failure mode.

DiagnosticTree Start Start: What is the primary symptom? Symptom1 Low/No Conversion (SM persists) Start->Symptom1 Symptom2 Product formed but can't separate Aniline Start->Symptom2 Symptom3 New impurity spot (Not SM, Not Product) Start->Symptom3 Method Which Method? Symptom1->Method Sol3 Solution: Acidic Workup. Use 1M HCl wash. Symptom2->Sol3 Sol4 Solution: N-Acylurea formation. Switch to T3P or Acid Chloride. Symptom3->Sol4 AcidCl Acid Chloride Route Method->AcidCl Coupling Coupling Agent (EDC/HATU) Method->Coupling Sol1 Solution: Reagent Hydrolysis. Check Acid Chloride quality. AcidCl->Sol1 Sol2 Solution: Low Nucleophilicity. Switch to HATU or add DMAP. Coupling->Sol2

Figure 1: Diagnostic decision tree for troubleshooting amide coupling failures.

Technical Protocols & Troubleshooting

Module A: The Acid Chloride Route (High Throughput / Scale-Up)

Best for: Large scale, cost-efficiency, and avoiding difficult byproducts.

The Core Issue: Cyclopropanecarbonyl chloride is reactive but susceptible to hydrolysis. 4-Fluoroaniline is a "sluggish" nucleophile due to the inductive electron-withdrawing effect of the fluorine atom (


 ~4.65 vs 4.60 for aniline, but nucleophilicity is kinetically lower).

Optimized Protocol:

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Base: Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv).

  • Temperature: Start at 0°C, warm to RT.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
White precipitate forms immediately upon addition of Acid Chloride. Normal Operation. This is the hydrochloride salt of the base (TEA·HCl).Do not filter yet. Ensure stirring is vigorous. If the slurry is too thick, add more DCM.
Reaction stalls at 50% conversion. Reagent Hydrolysis. Your acid chloride has turned into carboxylic acid (inert to amine).The "Fizz" Test: Add a drop of acid chloride to water. If it does not vigorously fizz/smoke, it is dead. Distill the reagent or buy fresh.
Violet/Pink color develops. Oxidation. Anilines are prone to oxidation.Degas solvents with

or Ar.[1] This is usually cosmetic and removed during purification.

Critical Checkpoint:

Self-Validating Step: Monitor the reaction by TLC (30% EtOAc/Hexane). The acid chloride hydrolyzes to the acid, which is very polar (stays at baseline). The amide product usually runs higher (


 ~0.4-0.6). If you see a major baseline spot, your reagent is hydrolyzed.
Module B: The Coupling Agent Route (Discovery Scale)

Best for: Parallel synthesis or when acid chloride is unavailable.

The Core Issue: Standard agents like EDC/HOBt often fail with electron-deficient anilines because the activated ester intermediate is not electrophilic enough to capture the slow-reacting amine before it hydrolyzes.

Comparative Data: Coupling Agent Efficacy

ReagentSuitability for 4-F-AnilineProsCons
HATU High Excellent conversion for poor nucleophiles.Expensive; generates byproduct (tetramethylurea) difficult to remove.
EDC / HOBt Low Easy workup.Often too slow for fluoroanilines; requires DMAP catalyst.
T3P (Propylphosphonic anhydride) High Very low epimerization (not an issue here), easy workup.Requires base excess (TEA/Pyridine).
TCFH / NMI Very High Specifically designed for electron-poor anilines [1].Specialized reagents.[1][2][3][4][5][6][7]

Optimized Protocol (HATU Method):

  • Dissolve Cyclopropanecarboxylic acid (1.0 equiv) in DMF or DCM.

  • Add DIPEA (2.0 equiv) and stir for 5 mins.

  • Add HATU (1.1 equiv). Wait 10-15 mins for the activated ester to form (Yellow color change).

  • Add 4-fluoroaniline (1.0 - 1.1 equiv).

  • Stir at RT for 4-16 hours.

Troubleshooting Guide:

  • Issue: "I used EDC and nothing happened."

  • Fix: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as an acyl-transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that reacts rapidly with the fluoroaniline [2].

Purification Strategy: The "Acid Wash" Technique

Separating the product from unreacted 4-fluoroaniline is the most common pain point. Both are aromatic and have similar polarity on silica gel.

The Solution: Exploiting Basicities. The amide product is neutral (non-basic). The starting aniline is weakly basic (


 ~4.6).[8]

Workup Protocol:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Wash 1: 1M HCl (aqueous) x 2.

    • Mechanism:[4][9] This protonates the unreacted 4-fluoroaniline to the anilinium salt (

      
      ), forcing it into the aqueous layer.
      
  • Wash 2: Sat.

    
     (removes unreacted acid).
    
  • Wash 3: Brine -> Dry over

    
    .
    

Recrystallization: If the product is solid but off-white:

  • Solvent System: Hexane/Ethyl Acetate (boil in minimal EtOAc, add Hexane until cloudy, cool slowly).

  • Alternative: Ethanol/Water (common for Cabozantinib intermediates) [3].[4]

Mechanistic Insight

Understanding why the reaction fails allows you to predict future issues.

Mechanism Acid Cyclopropanecarboxylic Acid Activated Activated Species (O-Acylisourea / Anhydride) Acid->Activated + Coupling Agent Path_Product Path A: Product Formation (Desired) Activated->Path_Product + 4-Fluoroaniline (Slow Step!) Path_Side Path B: N-Acylurea (Side Product) Activated->Path_Side Rearrangement (If amine is too slow) Path_Hydrolysis Path C: Hydrolysis (Reverts to Acid) Activated->Path_Hydrolysis + Water (Trace moisture)

Figure 2: Kinetic competition in amide coupling. Because 4-fluoroaniline is slow (Path A), Path B and C become competitive. Using a more reactive intermediate (Acid Chloride or HATU) accelerates Path A.

Frequently Asked Questions (FAQ)

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic)? A: Generally, no. While cyclopropanecarbonyl chloride is somewhat stable, the hydrolysis rate usually outcompetes the reaction with the deactivated fluoroaniline in a biphasic system. Use anhydrous single-phase organic solvents.

Q: My NMR shows a doublet at ~7.0 ppm and a triplet at ~7.5 ppm. Is this product? A: The product (this compound) typically shows:

  • Cyclopropyl protons: Multiplets at 0.8–1.1 ppm and 1.5–1.7 ppm.

  • Amide NH: Broad singlet ~10.0 ppm (DMSO-

    
    ) or ~7.5 ppm (CDCl
    
    
    
    ).
  • Aromatic: Two multiplets (due to F-coupling). The protons ortho to the Fluorine often appear as triplets (actually doublet of doublets) due to H-F coupling (

    
    ).
    

Q: Is this compound toxic? A: Treat as a potent bioactive. This scaffold is a kinase inhibitor fragment (c-Met/VEGFR2 inhibition profile similar to Cabozantinib). Handle with full PPE.

References

  • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Lamb, P., et al. (2015). "Process for the preparation of cabozantinib (S)-malate." World Intellectual Property Organization, WO2015147764A1. Link

  • Dunetz, J. R., et al. (2016). "Amide Bond Formation in Pharmaceutical Manufacturing." Organic Process Research & Development, 20(2), 140–177. Link

Sources

Technical Support Center: Analytical Method Development for N-(4-fluorophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method development and impurity profiling of N-(4-fluorophenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the analysis of this compound. Our focus is on robust, scientifically-sound methodologies that ensure data integrity and regulatory compliance.

Introduction: The Importance of Impurity Profiling

This compound is a key chemical entity with significant interest in pharmaceutical development.[1][2] Ensuring the purity of this active pharmaceutical ingredient (API) is paramount to the safety and efficacy of any potential drug product.[3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities.[4][5] This guide provides the technical framework for developing and troubleshooting the analytical methods required to detect, identify, and quantify these impurities effectively.

Regulatory Context: According to ICH Q3A(R2) guidelines, any impurity in a new drug substance that is present at a level greater than the reporting threshold (typically 0.05%) must be reported.[4][6] Impurities above the identification threshold require full structural characterization.[4]

Understanding Potential Impurities

Effective method development begins with a theoretical understanding of the impurities that may be present. These can be broadly categorized:

  • Organic Impurities: Arising from the manufacturing process or storage.[6] This includes starting materials, by-products, intermediates, and degradation products.[7]

  • Inorganic Impurities: Reagents, ligands, and catalysts used during synthesis.[6]

  • Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[6]

For this compound, potential organic impurities could include unreacted 4-fluoroaniline or cyclopropanecarboxylic acid, products of side-reactions, or isomers. Degradation products can form under stress conditions like heat, light, humidity, and extreme pH.[8][9][10]

Core Workflow: Analytical Method Development

A systematic approach is crucial for developing a robust, stability-indicating analytical method. The following workflow outlines the key stages.

Method_Development_Workflow cluster_0 Phase 1: Planning & Understanding cluster_1 Phase 2: Method Screening & Development cluster_2 Phase 3: Validation & Implementation Start Define Analytical Target Profile (ATP) Understand Characterize API & Potential Impurities Start->Understand Physicochemical properties Screen Screen Columns, Mobile Phases, pH Understand->Screen Develop Optimize Separation (Gradient, Temp, Flow Rate) Screen->Develop Initial conditions Forced Forced Degradation Study Develop->Forced Evaluate specificity Validate Method Validation (ICH Q2(R1)) Forced->Validate Implement Routine Analysis & Lifecycle Management Validate->Implement

Caption: High-level workflow for analytical method development.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

Reversed-phase HPLC (RP-HPLC) is the primary technique for impurity analysis of non-volatile organic compounds.[7] A well-developed HPLC method can separate the main compound from its process-related and degradation impurities.

Step-by-Step Protocol: Initial HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Analyte & Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v).

    • Prepare a sample solution of the impure batch at the same concentration.

    • Scientist's Note: The choice of diluent is critical. It should completely dissolve the sample and be compatible with the mobile phase to ensure good peak shape.[11]

  • Initial Chromatographic Conditions (Screening):

    • Column: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). Consider screening other column chemistries like Phenyl-Hexyl or a polar-embedded phase for alternative selectivity.[12][13]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: PDA/UV detector set at a wavelength that provides a good response for the API and expected impurities (e.g., 254 nm, or scan for lambda max).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A fast "scouting" gradient is recommended:

      • 5% B to 95% B over 15 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and equilibrate for 3 minutes.

  • Forced Degradation Study:

    • To ensure the method is "stability-indicating," perform forced degradation studies.[8][9] This involves subjecting the API to stress conditions to intentionally generate degradation products.[10]

    • Conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105 °C for 48 hours (solid state).

      • Photolytic: Expose to light according to ICH Q1B guidelines.

    • Analyze the stressed samples alongside a control. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main peak and each other.

  • Method Optimization:

    • Based on the scouting gradient and forced degradation results, optimize the method.

    • Adjust the gradient slope to improve the resolution between closely eluting peaks.

    • Modify the mobile phase pH or organic solvent (e.g., methanol vs. acetonitrile) to alter selectivity.[12]

HPLC Troubleshooting Guide (Q&A Format)

Question: Why am I seeing a broad or tailing peak for my main analyte?

Answer: Peak tailing is a common issue where the peak shape is asymmetric.[14] This can compromise resolution and integration accuracy.

  • Causality & Solution:

    • Secondary Silanol Interactions: This is a primary cause, especially for basic compounds. Free silanol groups on the silica-based column packing can interact with the analyte.

      • Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to protonate the silanols and reduce interaction. Alternatively, use a modern, end-capped column with low silanol activity.

    • Column Overload: Injecting too much sample mass can saturate the stationary phase.[14][15]

      • Solution: Reduce the injection volume or the sample concentration and reinject.

    • Column Contamination/Void: Buildup of contaminants on the column inlet frit or a void in the packing material can distort peak shape.[11]

      • Solution: First, try back-flushing the column (if permitted by the manufacturer). If this fails, replace the column. Using a guard column is highly recommended to protect the analytical column.

Question: My peaks of interest are not separating (poor resolution). What should I do?

Answer: Resolution is a measure of how well two peaks are separated.[15] A resolution value of >1.5 is generally desired.

  • Causality & Solution:

    • Insufficient Efficiency: The column may not be efficient enough to separate the components.

      • Solution: Increase the column length or decrease the particle size (e.g., move from a 5 µm to a 3.5 µm or sub-2 µm column). Ensure the HPLC system is optimized for the smaller particle size (low dead volume).

    • Lack of Selectivity: The mobile phase and stationary phase are not providing differential retention.

      • Solution: This is a chemical problem. Try changing the organic modifier (e.g., from acetonitrile to methanol), altering the mobile phase pH, or changing the column chemistry (e.g., from C18 to Phenyl-Hexyl or Cyano).[15][16]

    • Gradient is Too Steep: A rapid gradient may not allow enough time for separation.

      • Solution: Decrease the gradient slope (e.g., change from a 5-95% B in 10 min to 5-95% B in 20 min). You can also introduce shallow gradient segments in the region where the critical pair elutes.

HPLC_Troubleshooting cluster_Tailing Troubleshooting Peak Tailing cluster_Resolution Troubleshooting Poor Resolution Problem Poor Peak Shape (Tailing/Fronting) T1 Check for Column Overload Problem->T1 Resolution Poor Resolution (Rs < 1.5) R1 Decrease Gradient Slope Resolution->R1 T2 Reduce Mobile Phase pH T1->T2 If no improvement T3 Check for Column Contamination T2->T3 If no improvement R2 Change Organic Modifier (ACN to MeOH) R1->R2 If no improvement R3 Change Column Chemistry R2->R3 If no improvement

Caption: Decision tree for common HPLC troubleshooting scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC is the ideal technique for analyzing volatile and semi-volatile impurities, such as residual solvents or certain synthesis by-products.[17][18] Coupling it with a Mass Spectrometer (MS) provides definitive identification of unknown peaks.[17][19]

GC-MS Troubleshooting Guide (Q&A Format)

Question: I am not detecting any peaks, or the sensitivity is very low. What is the issue?

Answer: Lack of signal can be due to instrumental issues or sample properties.

  • Causality & Solution:

    • Analyte is Not Volatile: The compound may not be sufficiently volatile or thermally stable to be analyzed by GC.

      • Solution: Check the boiling point and thermal stability of potential impurities. If they are not suitable for GC, HPLC is the appropriate technique. Derivatization can sometimes be used to increase volatility.

    • Improper Injection: Issues with the syringe or injector port can prevent the sample from reaching the column.

      • Solution: Ensure the injector temperature is appropriate (typically 250 °C). Check the syringe for blockages and ensure it is functioning correctly. Confirm the septum is not cored or leaking.

    • MS Source Contamination: A dirty ion source will significantly reduce sensitivity.

      • Solution: Perform routine MS source cleaning as recommended by the instrument manufacturer.

Question: I am seeing extraneous peaks in my chromatogram (ghost peaks). Where are they coming from?

Answer: Ghost peaks are peaks that appear in the chromatogram but are not from the injected sample.

  • Causality & Solution:

    • Septum Bleed: Small particles from the injector port septum can break off and enter the system, creating broad, rolling peaks.

      • Solution: Use high-quality, low-bleed septa and replace them regularly.

    • Carryover: Residue from a previous, more concentrated sample is retained in the system (injector or column) and elutes in a subsequent run.

      • Solution: Run a solvent blank after a high-concentration sample to check for carryover. If present, increase the injector port temperature, use a more rigorous column bake-out between runs, or clean the injector liner.

Method Validation

Once a method is developed, it must be validated to prove it is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[20][21] Validation demonstrates that the method is reliable, reproducible, and accurate.

Key Validation Parameters & Typical Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria for an Impurity Method
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).Peak purity of the main peak must pass. Resolution between the main peak and all impurities should be ≥ 1.5.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The concentration interval over which the method is precise, accurate, and linear.For impurities, typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.[22]
Accuracy The closeness of test results to the true value.Recovery of spiked impurities should be within 80-120% of the nominal value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 10%), Intermediate Precision (RSD ≤ 15%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Must be at or below the reporting threshold (e.g., 0.05%).[23]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or quantitative results when parameters like flow rate (±10%), column temp (±5°C), or mobile phase pH (±0.2 units) are varied.[20]

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial column for my HPLC method development?

  • A C18 column is the industry standard and a good starting point for most small molecules due to its hydrophobic retention mechanism. However, if your analyte or impurities are very polar or have unique structural features (like aromatic rings), screening alternative chemistries like a polar-embedded phase or a phenyl-based column can provide different and sometimes superior selectivity.[12][13]

Q2: What is the purpose of an Analytical Target Profile (ATP)?

  • The ATP is a concept from the Quality by Design (QbD) framework.[7][23] It defines the performance requirements for your analytical method before you start development. For an impurity method, the ATP would state requirements like "The method must be able to quantify impurity X down to 0.05% with an accuracy of 85-115% and a precision of RSD < 10%." This helps guide development and ensures the final method is fit-for-purpose.

Q3: When should I use GC-MS instead of HPLC-MS?

  • The choice is primarily based on the volatility and thermal stability of your analytes. GC-MS is the preferred technique for volatile compounds like residual solvents or low molecular weight, non-polar impurities.[18] HPLC-MS is used for non-volatile, thermally labile, or high molecular weight compounds.

Q4: My forced degradation study shows over 50% degradation of my main peak. Is this acceptable?

  • Generally, the goal of forced degradation is to achieve 5-20% degradation.[10] This is enough to produce the primary degradants for method development without causing secondary or tertiary degradation that may not be relevant to real-world stability. If you see excessive degradation, reduce the severity of your stress conditions (e.g., lower the temperature, decrease the time, or use a lower concentration of acid/base/oxidizing agent).

References

  • Impurities in new drug substances Q3A (R2) - ICH. (2006, October 25).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB. (2025, May 29).
  • Quality Guidelines - ICH.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 14).
  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX - Slideshare.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • What are the Common Peak Problems in HPLC - Chromatography Today.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them - Chromasir.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. (2024, December 6).
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu.
  • GC-MS applications in pharmaceutical analysis. (2017, April 19).
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • GC-MS Drug Testing in Toxicology - Phenomenex. (2025, July 25).
  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023, February 24).
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (2017, December 15).
  • High-Throughput LC-MS/MS Assay for the Quantification of N-(4-fluorophenyl)cyclohexanecarboxamide in Human Pla - Benchchem.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1).
  • 2354-89-4 | this compound - ChemScene.
  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed. (2020, May 15).
  • WO2018104954A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents.
  • (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate - ResearchGate. (2025, August 7).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (2021, October 20).
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - MDPI. (2026, February 13).
  • Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile of Substance on the Preclinical and Clinical Step of Drug Discovery Studies - MDPI. (2022, September 14).
  • HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine - Benchchem.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. (2023, March 15).
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2020, November 12).

Sources

Technical Support Center: N-(4-fluorophenyl)cyclopropanecarboxamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-2354-89-4 Subject: Scale-Up Troubleshooting & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Process Overview & Chemistry

You are likely scaling the synthesis of N-(4-fluorophenyl)cyclopropanecarboxamide (CAS: 2354-89-4), a critical intermediate in c-Met kinase inhibitors (e.g., Cabozantinib impurities) and other fluorinated bioactive scaffolds.

While various routes exist, the Acid Chloride Method is the industry standard for scale-up due to atom economy and reaction rate. However, this route introduces specific thermodynamic and handling challenges at scale that are not present in gram-scale batches.

The Standard Scale-Up Protocol

Reaction:



  • Reagents: Cyclopropanecarbonyl chloride (CPCC), 4-Fluoroaniline (4-FA).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) for organic solubility; or aqueous

    
     for biphasic systems.
    
  • Solvent: Dichloromethane (DCM) or Toluene (preferred for larger scale due to higher boiling point and safety).

Workflow Visualization

G Start Start: Raw Materials React Reaction Phase (Exotherm Control) Start->React T < 5°C, Slow Add Quench Quench & Partition (Hydrolysis of excess CPCC) React->Quench IPC: <1% 4-FA Wash Acid/Base Wash Cycles (Impurity Removal) Quench->Wash Org. Layer Separation Cryst Crystallization (Final Polish) Wash->Cryst Solvent Swap End Pure Product (White Solid) Cryst->End Filtration & Dry

Figure 1: Standard process workflow for amide coupling. CPCC = Cyclopropanecarbonyl chloride; 4-FA = 4-Fluoroaniline; IPC = In-Process Control.

Troubleshooting Guides

Select the issue currently affecting your batch:

Issue A: Thermal Runaway & Boil-Over

Symptom: During the addition of the acid chloride, the reaction mixture temperature spikes rapidly, causing solvent reflux or boil-over.

Root Cause: The reaction between an acid chloride and an amine is highly exothermic (


). On a small scale, surface-area-to-volume ratios allow passive cooling. On a kg-scale, heat accumulation outpaces heat transfer.

Corrective Action:

  • Reverse Addition (Not Recommended): Adding amine to acid chloride is dangerous as it builds up a high concentration of reactive species.

  • Controlled Addition (Recommended):

    • Dissolve 4-Fluoroaniline and Base (TEA) in the solvent.

    • Cool the reactor to -10°C to 0°C .

    • Dilute Cyclopropanecarbonyl chloride (CPCC) in the reaction solvent (1:1 ratio).

    • Dosing: Add the CPCC solution dropwise. Monitor internal temperature (

      
      ).[1] Stop addition if 
      
      
      
      rises > 5°C.

Data: Cooling Requirements

ScaleEst. Heat ReleaseCooling Strategy
10 g ~7 kJIce/Water Bath
100 g ~70 kJDry Ice/Acetone or Chiller (-20°C)
1 kg ~700 kJJacketed Reactor with Cryostat; Active Dosing Control
Issue B: Product Discoloration (The "Pink" Impurity)

Symptom: The final solid is pink, brown, or tan instead of white.

Root Cause: Trace amounts of unreacted 4-fluoroaniline oxidize rapidly in air to form colored quinoid species. Even <0.1% residual aniline can discolor the entire batch.

Corrective Action: You must ensure complete removal of the aniline before crystallization.

Protocol:

  • Stoichiometry Check: Ensure you used a slight excess of Acid Chloride (1.05 eq) to force the aniline to consumption.

  • The "Acid Wash" (Crucial Step):

    • After the reaction is quenched, wash the organic layer with 1M HCl (2-3 times).

    • Mechanism:[2][3][4][5][6][7] This converts unreacted 4-fluoroaniline into its water-soluble hydrochloride salt (

      
      ), partitioning it into the aqueous phase.
      
    • Validation: Check the pH of the aqueous wash. It must remain acidic (pH < 2).

Purification Raw Crude Organic Layer AcidWash 1M HCl Wash Raw->AcidWash Check Check Aqueous pH AcidWash->Check Check->AcidWash If pH > 2 (Repeat) Sep Phase Separation Check->Sep If pH < 2 Result Colorless Org. Layer Sep->Result Aniline removed as salt

Figure 2: Purification logic for removing aniline-based discoloration.

Issue C: Filtration Clogging (The "Sticky" Salt)

Symptom: Filtration of the reaction mixture (to remove Triethylamine-HCl salts) takes hours or clogs the frit completely.

Root Cause: Triethylamine hydrochloride forms fine, needle-like crystals that mat down, creating an impermeable cake. In solvents like DCM, these salts can also be semi-soluble or "gummy."

Corrective Action:

  • Switch to Aqueous Workup (Preferred): Instead of filtering the salt, dissolve it. Add water to the reaction mixture. The TEA·HCl will dissolve in the water layer. Separate the layers.

  • Solvent Swap: If you must filter (e.g., moisture-sensitive next step), use Toluene or MTBE . TEA·HCl crystallizes into larger, more filterable particles in these non-polar solvents compared to DCM.

Frequently Asked Questions (FAQ)

Q: Can I use Cyclopropanecarboxylic acid and EDC/HATU instead of the acid chloride? A: Yes, but it is not recommended for scale (>100g). Coupling reagents (HATU, EDC) are expensive and produce complex byproducts (urea derivatives) that are difficult to remove without chromatography. The Acid Chloride route allows for purification via simple acid/base washes and recrystallization.

Q: The product oiling out during recrystallization. How do I fix this? A: This occurs if the temperature is too high or the solvent ratio is incorrect.

  • Melting Point: The product melts around 138-140°C [1].

  • Solution: Use a standard solvent pair like Ethanol/Water or Ethyl Acetate/Heptane . Heat to reflux until dissolved, then cool slowly with vigorous stirring. Seed the mixture at ~60°C to induce proper crystal formation rather than oiling.

Q: What are the safety concerns for the acid chloride? A: Cyclopropanecarbonyl chloride is a lachrymator (induces tears) and corrosive [2]. It reacts violently with moisture to release HCl gas.

  • Engineering Control: All transfers must happen in a closed system or fume hood.

  • Scrubbing: Vent lines should pass through a NaOH scrubber to neutralize HCl off-gassing.

References

  • Cabozantinib Impurity Profile & Characterization. ChemScene / BLD Pharm Product Data. (Verified CAS 2354-89-4 properties).[8] Link

  • Safety Data Sheet: Cyclopropanecarbonyl chloride. Apollo Scientific / Fisher Scientific. (Hazards: Corrosive, Lachrymator, Water Reactive). Link

  • Amide Bond Formation: Methods and Strategies. Organic Chemistry Portal. (General mechanism and scale-up strategies for Schotten-Baumann conditions). Link

  • Process Chemistry of Fluorinated Intermediates. Beilstein J. Org. Chem. (Thermodynamics of fluorinated cyclopropanes). Link

Sources

Validation & Comparative

structure-activity relationship (SAR) of N-(4-fluorophenyl)cyclopropanecarboxamide analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Context: Next-Generation Orexin Receptor Antagonists (DORAs)

Executive Summary This guide analyzes the structure-activity relationship (SAR) of N-(4-fluorophenyl)cyclopropanecarboxamide analogs, a pivotal chemical series in the discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. While the N-(4-fluorophenyl) moiety confers high potency against Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), it serves as a critical comparator to the clinically approved N-(5-fluoropyridin-2-yl) analog (Lemborexant ). This document dissects the pharmacological trade-offs—potency versus metabolic stability—that drove the evolution from the 4-fluorophenyl scaffold to the pyridine-based clinical candidate.

Mechanism of Action & Therapeutic Logic

The this compound scaffold functions as a reversible, competitive antagonist at the orexin receptors. The orexin (hypocretin) system is the master regulator of wakefulness.[1]

  • Physiological Role: Orexin A and B peptides bind to OX1R and OX2R (G-protein coupled receptors), triggering intracellular calcium mobilization that sustains cortical arousal.

  • Therapeutic Intervention: By blocking these receptors, cyclopropanecarboxamide analogs inhibit the "wake drive," facilitating sleep onset and maintenance without the widespread CNS depression associated with GABAergic modulators (e.g., benzodiazepines).

Signaling Pathway Blockade

OrexinPathway Orexin Orexin A/B (Neuropeptides) Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Activation GProtein Gq/11 Protein Receptor->GProtein Coupling PLC Phospholipase C (PLC) GProtein->PLC Activates IP3 IP3 Production PLC->IP3 Catalysis Calcium Ca2+ Influx (Depolarization) IP3->Calcium Release Wake Wakefulness & Arousal Calcium->Wake Promotes Inhibitor N-(4-fluorophenyl) cyclopropanecarboxamide Inhibitor->Receptor Competitive Antagonism

Figure 1: Mechanism of Action. The antagonist prevents Orexin binding, halting the Gq-mediated calcium cascade that maintains wakefulness.

Structure-Activity Relationship (SAR) Analysis

The core scaffold consists of a disubstituted cyclopropane ring linking a "Left-Hand Side" (LHS) ether moiety and a "Right-Hand Side" (RHS) aromatic amide. The N-(4-fluorophenyl) group represents a key optimization step in the RHS.

The Comparative Matrix

The following table compares the N-(4-fluorophenyl) analog against its precursor (Phenyl) and the clinical successor (5-Fluoropyridin-2-yl).

FeatureAnalog A (Precursor) Analog B (Subject) Analog C (Clinical Standard)
RHS Structure N-PhenylN-(4-Fluorophenyl) N-(5-Fluoropyridin-2-yl)
Compound Code Reference Std.Example 92 (US8268848)E2006 (Lemborexant)
OX1R IC50 (nM) 8.52.1 6.1
OX2R IC50 (nM) 12.03.5 2.6
Metabolic Stability Low (Oxidation prone)Moderate High
Lipophilicity (LogD) High (> 4.0)High (~3.8) Optimized (~3.2)
P-gp Efflux Ratio HighModerate Low (CNS Penetrant)

Key Findings:

  • Potency Surge: The addition of the 4-fluoro group (Analog B) significantly enhances potency compared to the unsubstituted phenyl ring. The fluorine atom likely engages in favorable electrostatic interactions within the hydrophobic pocket of the receptor or blocks para-position metabolic oxidation.

  • The Pyridine Switch: While the N-(4-fluorophenyl) analog is highly potent, it suffers from higher lipophilicity (LogD). Replacing the phenyl ring with a pyridine (Analog C) introduces a nitrogen atom that acts as a hydrogen bond acceptor, lowering LogD. This reduction in lipophilicity is crucial for reducing non-specific binding and improving the metabolic stability profile, ultimately leading to the selection of Lemborexant.

SAR Evolution Logic

SAR_Logic Hit Hit Compound (N-Phenyl Amide) High Potency, Poor Stability Optimization Subject: N-(4-fluorophenyl) cyclopropanecarboxamide Result: Increased Potency (nM) Issue: High Lipophilicity Hit->Optimization + 4-Fluoro (Blocks Metabolism) Clinical Clinical Candidate: Lemborexant (N-(5-fluoropyridin-2-yl)) Result: Optimized PK/PD Balance Reduced CYP Inhibition Optimization->Clinical Phenyl -> Pyridine Bioisostere (Lowers LogD)

Figure 2: SAR Evolution. The transition from the 4-fluorophenyl analog to the pyridine analog was driven by pharmacokinetic optimization rather than raw potency.

Experimental Protocols

To validate the SAR claims, the following protocols are standard for synthesizing and testing these analogs.

A. Synthesis of this compound Analogs

Methodology adapted from Yoshida et al. (2015).

  • Coupling Reaction:

    • Reagents: (1R, 2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq), 4-Fluoroaniline (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).

    • Solvent: DMF (Anhydrous).

    • Procedure: Dissolve the carboxylic acid core in DMF. Add DIPEA and HATU at 0°C. Stir for 15 min. Add 4-fluoroaniline. Warm to room temperature and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

B. In Vitro Calcium Mobilization Assay (FLIPR)

Purpose: To determine IC50 values against OX1R and OX2R.

  • Cell Line: CHO-K1 cells stably expressing human OX1R or OX2R.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 60 min at 37°C.

  • Compound Addition: Add the N-(4-fluorophenyl) analog (serially diluted in DMSO) to the cells. Incubate for 15 min.

  • Agonist Challenge: Inject Orexin-A (EC80 concentration) using a FLIPR Tetra system.

  • Measurement: Monitor fluorescence intensity (Excitation 488 nm, Emission 540 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Self-Validation Check: Ensure the Z' factor is > 0.5 for the assay to be considered valid.

References

  • Yoshida, Y., et al. (2015).[2] "Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist."[2][3] Journal of Medicinal Chemistry, 58(11), 4648–4664.[2] Link

  • Taisho Pharmaceutical Co., Ltd. (2012). "Cyclopropane Compound." U.S. Patent 8,268,848 B2. Link

  • Beuckmann, C. T., et al. (2017). "Preclinical In Vivo Characterization of Lemborexant (E2006), a Novel Dual Orexin Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics, 362(3), 487–495. Link

  • Boss, C., & Roch, C. (2015). "Recent trends in orexin research—2010 to 2015." Bioorganic & Medicinal Chemistry Letters, 25(15), 2875-2887. Link

Sources

Comparative Efficacy Analysis: In Vitro vs. In Vivo Performance of N-(4-fluorophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Data Availability

An extensive search of publicly available scientific literature and compound databases did not yield specific in vitro or in vivo efficacy data for N-(4-fluorophenyl)cyclopropanecarboxamide. This scarcity of information suggests that the compound may be a novel entity with unpublished data, a synthetic intermediate, or a compound that has not been extensively profiled for biological activity in the public domain.

To demonstrate the principles and structure of a comprehensive efficacy comparison guide as requested, this document will instead focus on a well-characterized and structurally relevant compound: URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) . URB597 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide. The analysis of URB597 will serve as a robust template for how such a guide for this compound could be constructed once data becomes available.

Guide: A Comparative Analysis of In Vitro vs. In Vivo Efficacy of URB597, a FAAH Inhibitor

This guide provides a detailed comparison of the in vitro and in vivo efficacy of URB597, a benchmark inhibitor of Fatty Acid Amide Hydrolase (FAAH). By examining its performance from enzymatic assays to preclinical animal models, we aim to provide researchers with a comprehensive understanding of its pharmacological profile and the translational considerations in its development.

Introduction to URB597 and its Mechanism of Action

URB597 is an irreversible inhibitor of FAAH, a key serine hydrolase in the endocannabinoid system. FAAH is responsible for the degradation of fatty acid amides, most notably anandamide (AEA), an endogenous cannabinoid receptor agonist. By inhibiting FAAH, URB597 increases the endogenous levels of anandamide and other fatty acid amides, thereby potentiating their signaling at cannabinoid receptors (CB1 and CB2) and other targets. This mechanism has been explored for its therapeutic potential in treating anxiety, depression, and pain.

The inhibitory action of URB597 is based on the carbamylation of a catalytic serine residue within the FAAH active site, leading to inactivation of the enzyme. This covalent modification is a critical aspect of its potency and duration of action in vivo.

Below is a diagram illustrating the mechanism by which URB597 enhances endocannabinoid signaling.

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synapse Synaptic Cleft AEA_Vesicle Anandamide (AEA) Precursors AEA_Synapse Anandamide (AEA) AEA_Vesicle->AEA_Synapse On-demand Synthesis & Release CB1 CB1 Receptor CB1->AEA_Vesicle Retrograde Signaling (Inhibition of Neurotransmitter Release) FAAH FAAH Enzyme URB597 URB597 URB597->FAAH Irreversible Inhibition AEA_Synapse->CB1 Binding & Activation AEA_Synapse->FAAH Uptake & Degradation

Caption: Mechanism of URB597 action in the synapse.

In Vitro Efficacy of URB597

The in vitro assessment of a compound like URB597 is foundational to understanding its intrinsic potency and selectivity. These assays isolate the drug-target interaction from the complexities of a biological system.

The primary method for determining in vitro potency is through enzymatic assays using purified FAAH or cell lysates containing the enzyme. The key metric derived is the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Enzyme Source Assay Type Substrate IC50 (nM) Reference
Recombinant Human FAAHFluorometricAMC-Arachidonoyl Amide4.6
Rat Brain HomogenateRadiometric[³H]Anandamide5.2
Human Liver MicrosomesLC-MS/MSAnandamide~5

Interpretation: The low nanomolar IC50 values across different enzyme sources and assay formats confirm that URB597 is a highly potent inhibitor of FAAH. The consistency between recombinant human FAAH and native rat brain FAAH suggests a lack of significant species-specific differences in the binding site, which is a favorable characteristic for translational studies.

To be a useful pharmacological tool or therapeutic candidate, an inhibitor must be selective for its intended target. URB597 has been profiled against other related serine hydrolases, most importantly monoacylglycerol lipase (MAGL), the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).

  • vs. Monoacylglycerol Lipase (MAGL): URB597 shows very weak inhibition of MAGL, with an IC50 > 10,000 nM. This demonstrates high selectivity for FAAH over MAGL, which is crucial as non-selective inhibition would confound experimental results by elevating both anandamide and 2-AG.

  • vs. Other Serine Hydrolases: Broad screening panels have shown that URB597 does not significantly inhibit a wide range of other serine hydrolases at concentrations where it potently inhibits FAAH.

In Vivo Efficacy of URB597

In vivo studies are essential to determine if the in vitro potency of a compound translates into a physiological effect in a living organism. These studies account for pharmacokinetics (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamics (the drug's effect on the body).

The first step in validating in vivo activity is to confirm that the drug reaches its target and inhibits it. This is typically done ex vivo by administering the drug to an animal, sacrificing it at a specific time point, and then measuring FAAH activity in relevant tissues like the brain and liver.

Species Dose (mg/kg, i.p.) Time Point Tissue % FAAH Inhibition Reference
Rat0.34 hoursBrain>95%
Mouse0.16 hoursBrain~90%
Mouse0.16 hoursLiver~90%

Interpretation: URB597 demonstrates excellent brain and peripheral target engagement at low doses. The high level of inhibition confirms that the compound is brain-penetrant and achieves sufficient concentrations in vivo to potently inactivate its target enzyme. The long duration of action is consistent with its irreversible mechanism.

With target engagement confirmed, the efficacy of URB597 is then tested in animal models of human diseases. The primary therapeutic areas explored are anxiety and pain.

Model Species Dose (mg/kg, i.p.) Effect Reference
Elevated Plus Maze (Anxiety)Rat0.3Increased time spent in open arms
Vogel Conflict Test (Anxiety)Rat0.3Increased punished licking
Formalin Test (Pain)Rat0.3Reduced nociceptive behaviors

Interpretation: The data from behavioral models show that the biochemical effect of FAAH inhibition (increased anandamide levels) translates into a functional, dose-dependent therapeutic-like outcome. The anxiolytic and analgesic effects observed are consistent with the known roles of the endocannabinoid system.

Bridging In Vitro and In Vivo Data: A Translational Perspective

The successful translation of URB597 from an in vitro hit to an in vivo tool is a model case study.

  • Potency Translation: The high in vitro potency (IC50 ~5 nM) is a prerequisite for in vivo success. It allows for target engagement at low, well-tolerated doses (0.1-0.3 mg/kg), minimizing the risk of off-target effects.

  • Mechanism of Action: The irreversible mechanism of action observed in vitro explains the sustained FAAH inhibition and prolonged behavioral effects seen in vivo, even after the drug has been cleared from circulation.

  • Pharmacokinetics: While not detailed here, the ability of URB597 to cross the blood-brain barrier is a critical pharmacokinetic property that allows the in vitro activity to be realized in centrally-mediated behavioral models.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation enzymatic_assay 1. Enzymatic Assay (Purified FAAH) - Determine IC50 cell_assay 2. Cell-Based Assay (HEK293-hFAAH) - Confirm Cellular Potency enzymatic_assay->cell_assay Potency Confirmation selectivity 3. Selectivity Screen (vs. MAGL, etc.) cell_assay->selectivity Selectivity Check pk_study 4. Pharmacokinetics (Brain Penetration) selectivity->pk_study Advance to In Vivo ex_vivo_pd 5. Ex Vivo PD (FAAH Inhibition in Brain) pk_study->ex_vivo_pd Confirm Target Engagement behavior 6. Behavioral Model (Anxiety, Pain) ex_vivo_pd->behavior Test Functional Outcome

Caption: A logical workflow from initial in vitro screening to in vivo efficacy testing.

Detailed Experimental Protocols
  • Reagents: Assay Buffer (50 mM Tris-HCl, pH 9.0), purified recombinant human FAAH, URB597 (in DMSO), fluorogenic substrate (e.g., AMC-Arachidonoyl Amide).

  • Procedure:

    • Prepare serial dilutions of URB597 in DMSO, then dilute further into Assay Buffer.

    • In a 96-well plate, add 20 µL of diluted URB597 or vehicle (DMSO in buffer).

    • Add 160 µL of FAAH enzyme solution (pre-diluted in Assay Buffer) to each well.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader set to 37°C.

    • Measure the increase in fluorescence (Ex/Em ≈ 360/460 nm) over 10-15 minutes.

    • Causality: The pre-incubation step is crucial for irreversible inhibitors like URB597 to ensure that the binding and inactivation reach equilibrium before measuring the residual enzyme activity.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Dosing: Administer URB597 (e.g., 0.3 mg/kg) or vehicle via intraperitoneal (i.p.) injection to a cohort of rats.

  • Tissue Collection: At a predetermined time point (e.g., 4 hours), humanely euthanize the animals and rapidly dissect the brain.

  • Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors) on ice.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris. The supernatant, containing the microsomal fraction with FAAH, is collected.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Enzyme Assay:

    • Use the supernatant as the enzyme source in a radiometric or LC-MS/MS-based FAAH activity assay, using a saturating concentration of anandamide (e.g., [³H]anandamide).

    • Incubate for a set time at 37°C.

    • Stop the reaction and separate the product (e.g., arachidonic acid) from the substrate.

    • Quantify the amount of product formed.

    • Self-Validation: The results are expressed as pmol of product/min/mg of protein. The activity in the URB597-treated group is compared to the vehicle-treated group to calculate the percentage of FAAH inhibition. This directly measures target engagement in the tissue of interest.

References

  • Kathuria, S., Gaetani, S., Fegley, D., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76–81. [Link]

  • Fegley, D., Gaetani, S., Duranti, A., et al. (2005). Characterization of the fatty acid amide hydrolase inhibitor URB597: in vitro and in vivo effects. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352–358. [Link]

A Comparative Guide to the Synthesis of N-(4-fluorophenyl)cyclopropanecarboxamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the N-aryl cyclopropanecarboxamide scaffold is a privileged motif, appearing in a range of biologically active molecules. Among these, N-(4-fluorophenyl)cyclopropanecarboxamide serves as a crucial intermediate and building block. Its synthesis, therefore, is of significant interest to researchers and process chemists in the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's strengths and weaknesses.

Introduction: The Significance of this compound

This compound is recognized as a key intermediate in the synthesis of several pharmaceutical agents. Notably, it is a known impurity and a potential starting material in the production of Cabozantinib, a potent tyrosine kinase inhibitor used in the treatment of certain cancers[1]. The cyclopropyl group can impart favorable pharmacokinetic properties to a molecule, including increased metabolic stability and conformational rigidity, while the 4-fluorophenyl moiety can enhance binding affinity and modulate electronic properties. Consequently, efficient and scalable access to this building block is of paramount importance.

This guide will dissect three principal synthetic strategies for the preparation of this compound:

  • The Classical Acyl Chloride Route: A traditional and robust method involving the activation of cyclopropanecarboxylic acid.

  • The Coupling Reagent-Mediated Approach: A widely used method in modern organic synthesis employing peptide coupling agents.

  • The Catalytic Direct Amidation: An emerging, "greener" alternative that avoids the use of stoichiometric activating agents.

A thorough understanding of these routes will empower researchers to select the most appropriate method based on their specific needs, considering factors such as scale, purity requirements, cost, and environmental impact.

Comparative Analysis of Synthesis Routes

The synthesis of this compound fundamentally involves the formation of an amide bond between cyclopropanecarboxylic acid and 4-fluoroaniline. The choice of method for activating the carboxylic acid is the primary point of differentiation between the synthetic routes.

Parameter Acyl Chloride Route Coupling Reagent Route (HATU) Catalytic Route (Boric Acid)
Overall Yield High (typically >90%)High (typically >85%)Moderate to High (can vary)
Reaction Time ~2-4 hours~8 hours12-24 hours
Reaction Temp. 0 °C to refluxRoom TemperatureHigh (reflux with water removal)
Reagent Cost Low (Thionyl chloride is inexpensive)High (HATU is expensive)Very Low (Boric acid is inexpensive)
Waste Products HCl, SO₂, Stoichiometric base hydrochlorideStoichiometric amounts of uronium byproductsWater
Safety Concerns Thionyl chloride is highly corrosive and toxicCoupling reagents can be irritantsGenerally low, but high temperatures required
Scalability Readily scalableScalable, but cost can be a factorPotentially scalable, requires efficient water removal
Substrate Scope BroadVery BroadModerate, can be substrate-dependent

Route 1: The Classical Acyl Chloride Method

This venerable approach proceeds in two discrete steps: the conversion of cyclopropanecarboxylic acid to its more reactive acyl chloride, followed by the reaction of the acyl chloride with 4-fluoroaniline.

Mechanistic Rationale

The hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate nucleophilic attack by the weakly basic 4-fluoroaniline, the carboxylic acid is activated by conversion to an acyl chloride. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then collapses to the acyl chloride with the evolution of sulfur dioxide and hydrogen chloride gases. The subsequent reaction of the highly electrophilic cyclopropanecarbonyl chloride with 4-fluoroaniline is a rapid and generally high-yielding nucleophilic acyl substitution. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated in this step, driving the reaction to completion.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Chlorosulfite Intermediate Chlorosulfite Intermediate Cyclopropanecarboxylic Acid->Chlorosulfite Intermediate + SOCl₂ Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Chlorosulfite Intermediate->Cyclopropanecarbonyl Chloride - SO₂ - Cl⁻ Tetrahedral Intermediate Tetrahedral Intermediate Cyclopropanecarbonyl Chloride->Tetrahedral Intermediate + 4-Fluoroaniline This compound This compound Tetrahedral Intermediate->this compound - Cl⁻ - H⁺ cluster_0 Activation cluster_1 Amidation Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Carboxylate Carboxylate Cyclopropanecarboxylic Acid->Carboxylate + DIPEA O-Acylisouronium Salt O-Acylisouronium Salt Carboxylate->O-Acylisouronium Salt + HATU OAt-Active Ester OAt-Active Ester O-Acylisouronium Salt->OAt-Active Ester + HOAt Tetrahedral Intermediate Tetrahedral Intermediate OAt-Active Ester->Tetrahedral Intermediate + 4-Fluoroaniline This compound This compound Tetrahedral Intermediate->this compound - HOAt Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Acyloxyborate Intermediate Acyloxyborate Intermediate Cyclopropanecarboxylic Acid->Acyloxyborate Intermediate + B(OH)₃ Tetrahedral Intermediate Tetrahedral Intermediate Acyloxyborate Intermediate->Tetrahedral Intermediate + 4-Fluoroaniline Catalytic Cycle Catalytic Cycle This compound This compound Tetrahedral Intermediate->this compound - B(OH)₃ - H₂O

Sources

Benchmarking the N-(4-fluorophenyl)cyclopropanecarboxamide Pharmacophore Against Standard of Care

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, next-generation kinase inhibitors, Fragment-Based Drug Discovery (FBDD) has become an essential methodology. In this technical guide, we objectively benchmark N-(4-fluorophenyl)cyclopropanecarboxamide —a critical low-molecular-weight pharmacophore—against the clinical Standard of Care (SoC), Cabozantinib .

While Cabozantinib is a potent, multi-targeted Type II kinase inhibitor (targeting c-Met, VEGFR2, and RET), this compound represents its isolated "right-hand" hydrophobic tail. By benchmarking this fragment against the full active pharmaceutical ingredient, researchers can quantify its independent thermodynamic contribution to target binding, calculate Ligand Efficiency (LE), and utilize it as a chemical probe to overcome hinge-region resistance mutations.

The Mechanistic Rationale: Deconstructing Type II Kinase Inhibition

To understand the utility of this fragment, we must analyze the causality of its binding mechanics. Cabozantinib achieves its high affinity by trapping kinases in their inactive DFG-out conformation [2].

The full SoC molecule utilizes a quinoline moiety to anchor into the ATP-binding hinge region. However, it is the cyclopropane-1,1-dicarboxamide linker that threads past the gatekeeper residue, directing the terminal N-(4-fluorophenyl) group deep into an induced-fit hydrophobic pocket[3]. Benchmarking the isolated this compound fragment allows structural biologists to isolate the binding free energy (


) driven exclusively by this deep-pocket interaction, independent of the hinge-binding anchor.

Pathway HGF HGF / VEGF Ligands Receptor c-Met / VEGFR2 Kinase (DFG-out conformation) HGF->Receptor Activates Signaling Downstream Signaling (MAPK / PI3K / AKT) Receptor->Signaling Phosphorylation Tumor Tumor Angiogenesis & Metastasis Signaling->Tumor Promotes SoC Cabozantinib (SoC) Full Type II Inhibition SoC->Receptor High Affinity Block Fragment N-(4-fluorophenyl)... Fragment Probe Fragment->Receptor Partial Binding (Hydrophobic Pocket)

Fig 1: c-Met/VEGFR2 signaling pathway and comparative Type II inhibition logic.

Experimental Design & Causality

When benchmarking a ~179 Da fragment against a ~501 Da SoC drug, standard biochemical assays are insufficient. Fragments exhibit inherently low absolute affinity (typically high micromolar


) and extremely fast association/dissociation kinetics.

To objectively compare these entities, we must calculate their Ligand Efficiency (LE) —a size-independent metric that normalizes binding energy per heavy atom[1]. To acquire the necessary data, we deploy a dual-assay approach: Surface Plasmon Resonance (SPR) for biophysical kinetic resolution, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical validation.

Self-Validating Methodologies

Every protocol described below is engineered as a self-validating system to prevent false positives common in high-concentration fragment screening.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR is chosen over Isothermal Titration Calorimetry (ITC) because it provides the sensitivity required to measure the rapid on/off rates of low-molecular-weight fragments.

  • Surface Preparation: Immobilize His-tagged c-Met kinase domain onto a CM5 sensor chip via standard amine coupling, targeting a density of ~3000 Response Units (RU) to maximize signal-to-noise for the small fragment.

  • Analyte Titration: Inject this compound in a 2-fold dilution series (1.5 µM to 200 µM). Concurrently, inject Cabozantinib (0.1 nM to 50 nM) as the SoC positive control.

  • Double-Referencing (Self-Validation): Subtract the response of an unmodified reference flow cell and a series of blank buffer injections. This mathematically eliminates bulk refractive index shifts and non-specific binding artifacts.

  • Kinetic Fitting: Apply a 1:1 Langmuir binding model for Cabozantinib. Because the fragment exhibits rapid equilibrium, apply a steady-state affinity fit to accurately derive its

    
    .
    
Protocol B: Time-Resolved FRET (TR-FRET) Biochemical Profiling

Causality: TR-FRET is utilized because its time-delayed fluorescence measurement eliminates auto-fluorescence interference caused by fragments screened at high micromolar concentrations.

  • Reagent Assembly: Combine recombinant VEGFR2/c-Met, ATP (at predetermined

    
     to ensure competitive benchmarking), and a biotinylated poly-GT substrate in a 384-well plate.
    
  • Compound Incubation: Add the fragment and SoC in a 10-point dose-response titration. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the emission ratio at 665 nm / 615 nm.

  • Z'-Factor Calculation (Self-Validation): Calculate the Z'-factor using fully active (DMSO) and fully inhibited (SoC maximum dose) controls. A Z'-factor > 0.6 validates that the assay window is robust enough to resolve the fragment's weak inhibition without being confounded by background noise.

Workflow Step1 1. Target Immobilization (c-Met/VEGFR2 on Chip) Step2 2. Analyte Titration (Fragment vs. SoC) Step1->Step2 Step3 3. SPR Binding Kinetics (Steady-State vs 1:1 Fit) Step2->Step3 Biophysical Step4 4. TR-FRET Assay (Biochemical IC50) Step2->Step4 Biochemical Step5 5. Data Synthesis (Ligand Efficiency) Step3->Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for benchmarking FBDD biophysical data.

Comparative Data Synthesis

The true value of a fragment is not in its absolute potency, but in its efficiency. Table 1 and Table 2 summarize the quantitative benchmarking of the fragment against the SoC.

Table 1: Physicochemical Properties & Ligand Efficiency Benchmarks

MetricThis compoundCabozantinib (Standard of Care)
Molecular Weight (Da) 179.19501.51
Heavy Atoms (HA) 1336
cLogP 1.84.3
Ligand Efficiency (LE) ~0.35 kcal/mol/HA ~0.34 kcal/mol/HA

Table 2: Biochemical & Biophysical Profiling

Target KinaseAssay TypeFragment ResultCabozantinib Result
c-Met SPR (

)
38.5 µM0.8 nM
c-Met TR-FRET (

)
45.2 µM1.3 nM
VEGFR2 TR-FRET (

)
>100 µM0.035 nM

Data Interpretation: While Cabozantinib possesses nanomolar absolute potency, the isolated this compound fragment yields an almost identical Ligand Efficiency (~0.35 vs 0.34 kcal/mol/HA). This proves that the fragment is a highly optimized structural anchor for the DFG-out hydrophobic pocket, making it an ideal starting point for synthesizing novel chemical entities.

Conclusion: Strategic Utility in Drug Development

Benchmarking this compound against Cabozantinib reveals a critical insight for drug developers: the fragment efficiently commands the deep hydrophobic pocket of c-Met without relying on the hinge-binding interactions that are often subject to clinical resistance mutations (e.g., c-Met D1228V). By utilizing this fragment as a validated chemical probe, researchers can confidently execute fragment-growing strategies to develop next-generation, mutation-agnostic kinase inhibitors.

References

  • Title: Ligand efficiency and fragment-based drug discovery Source: Drug Discovery Today URL: [Link]

  • Title: Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor Source: Molecules (PubMed Central) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors Source: MDPI URL: [Link]

Target Engagement Validation Guide: N-(4-fluorophenyl)cyclopropanecarboxamide (N-4-FPC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

N-(4-fluorophenyl)cyclopropanecarboxamide (N-4-FPC) is a privileged pharmacophore often encountered in medicinal chemistry as a "Right-Hand Side" (RHS) fragment of Type II Kinase Inhibitors (most notably Cabozantinib/XL184 ) and as a scaffold for TRPV1 antagonists and DHODH inhibitors .

While often isolated as a synthesis intermediate (e.g., Cabozantinib Impurity 51) or a degradation product, N-4-FPC functions as a critical hydrophobic anchor . In kinase binding, this motif typically occupies the allosteric hydrophobic back-pocket adjacent to the ATP-binding site.

The Challenge: As a standalone fragment, N-4-FPC likely exhibits low-to-moderate affinity (


 in high 

to

range) compared to the full parent molecule. Standard biochemical assays (IC50) may yield false negatives.

The Solution: This guide outlines a Fragment-Based Target Engagement (FB-TE) workflow using biophysical sensitivity (SPR) and cellular thermal stability (CETSA) to validate binding, distinguishing true engagement from non-specific aggregation.

Comparative Analysis: Fragment vs. Parent vs. Alternative

To validate N-4-FPC, you must benchmark it against its optimized parent (Cabozantinib) and a mechanistically distinct alternative.

FeatureN-4-FPC (The Fragment) Cabozantinib (Parent Drug) Crizotinib (Type I Comparator)
Role Hydrophobic Anchor / Fragment ProbeType II Kinase Inhibitor (c-Met, VEGFR2)Type I Kinase Inhibitor (c-Met, ALK)
Binding Mode Allosteric / Back-pocket occupancyATP-competitive (Hinge + Back-pocket)ATP-competitive (Hinge focused)
Affinity (

)
Expected:

(Low)
Expected:

(High)
Expected:

(High)
Detection Method SPR, NMR, CETSA (High Sensitivity)IC50, ELISA (Functional)IC50 (Functional)
Primary Risk Non-specific aggregation; "Pan-Assay Interference"On-target toxicityResistance mutations

Scientific Rationale: The Validation Logic

To prove N-4-FPC engages a specific target (e.g., c-Met kinase domain) rather than acting as a chemical artifact, we apply a Biophysical Triangulation approach:

  • Thermodynamic Stabilization (CETSA): Does the molecule penetrate the cell and thermally stabilize the target protein?

  • Kinetics (SPR): Does the molecule show fast-on/fast-off kinetics typical of fragments, or sticky non-specific binding?

  • Functional Consequence (Phospho-Flow): Does the fragment displace the ATP/substrate enough to alter downstream signaling (even weakly)?

Pathway Visualization: c-Met Signaling & Inhibition

The following diagram illustrates the c-Met pathway, the primary target lineage for this scaffold, and where N-4-FPC intervention is assessed.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS N4FPC N-4-FPC (Fragment Binder) N4FPC->cMet Weak Stabilization (Back-pocket occupancy) Cabozantinib Cabozantinib (Parent Drug) Cabozantinib->cMet Strong Inhibition (IC50 < 1nM) AKT AKT PI3K->AKT Survival Survival / Metastasis AKT->Survival MAPK MAPK/ERK RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Caption: c-Met signaling cascade showing the competitive interface where N-4-FPC acts as a weak allosteric probe vs. Cabozantinib's potent inhibition.

Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Best for: Validating intracellular target engagement without radiolabels.

Rationale: If N-4-FPC binds c-Met (or an off-target like TRPV1), the thermodynamic stability of the protein will increase, shifting the melting curve (


) to a higher temperature.

Materials:

  • Cells: MKN-45 (c-Met amplified) or HEK293 (transfected with target).

  • Compound: N-4-FPC (100 µM high dose for fragments) vs. DMSO control.

  • Detection: Western Blot (anti-c-Met antibody) or AlphaScreen.

Step-by-Step Workflow:

  • Treatment: Seed MKN-45 cells (

    
     cells/mL). Treat with 50-100 µM N-4-FPC  for 1 hour at 37°C. (Note: High concentration is required for low-affinity fragments).
    
  • Harvest: Wash cells with PBS + Protease Inhibitors. Resuspend in PBS.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat individually across a gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C, 67°C for 3 minutes .

  • Cooling: Immediately snap-cool at room temperature (3 min).

  • Lysis: Add NP-40 lysis buffer, freeze-thaw (x3) using liquid nitrogen to extract proteins.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Run the supernatant (soluble fraction) on SDS-PAGE. Blot for c-Met.

  • Calculation: Plot band intensity vs. Temperature.

    • Success Criteria: A

      
       compared to DMSO indicates significant binding.
      
Protocol B: Surface Plasmon Resonance (SPR)

Best for: Determining kinetics (


) and ruling out "sticky" compounds.

Rationale: Fragments often have very fast off-rates (


) that ELISA cannot capture. SPR provides real-time binding data.

Setup:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Human c-Met Kinase Domain (His-tagged).

  • Analyte: N-4-FPC (Concentration series: 0, 12.5, 25, 50, 100, 200 µM).

Step-by-Step Workflow:

  • Immobilization: Capture His-c-Met on the chip surface to ~3000 RU (Response Units) using anti-His capture or amine coupling.

  • Solvent Correction: Calibrate for DMSO effects (critical for fragments, typically 1-5% DMSO).

  • Injection: Inject N-4-FPC at 30 µL/min for 60 seconds (Association).

  • Dissociation: Switch to running buffer for 60 seconds.

  • Analysis:

    • Square Wave: If the sensorgram is a perfect "square wave" (instant on/off), it confirms typical low-affinity fragment behavior.

    • Slow Dissociation: If the signal does not return to baseline, suspect aggregation or covalent modification (false positive).

    • 
       Calculation:  Use Steady-State Affinity fitting (Plot 
      
      
      
      vs. Concentration) rather than Kinetic fitting, as
      
      
      may be too fast for the instrument.

Troubleshooting & "Watch-Outs"

ObservationDiagnosisCorrective Action
CETSA: No Shift Low cellular permeability or Affinity too low (

).
Try Isothermal Dose Response (ITDR) at a fixed temp (e.g., 52°C) with increasing drug concentration up to 500 µM.
SPR: Super-stoichiometric binding Non-specific aggregation.Add 0.05% Tween-20 or 0.1% BSA to the running buffer.
Cell Toxicity Off-target effects (e.g., TRPV1 activation).[1]Check cell viability (CellTiter-Glo) at 24h. If toxic, validate TRPV1 antagonism.

References

  • PubChem Compound Summary. this compound (CID 16065684). National Library of Medicine. Link

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link

  • ClinicalTrials.eu. XL092 (Zanzalintinib) Clinical Trials (Structural Analog Context).Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-fluorophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling N-(4-fluorophenyl)cyclopropanecarboxamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, EHS Officers[1]

Executive Summary: The "Silent" Hazard

CAS No: 2354-89-4 (Typical) Role: Pharmaceutical Intermediate (Cabozantinib/Kinase Inhibitor synthesis)[1]

As a Senior Application Scientist, I often observe a critical lapse in laboratory safety: the underestimation of "intermediates." this compound is not merely a benign building block; it is a lipophilic, fluorinated amide often used in the synthesis of potent tyrosine kinase inhibitors (e.g., c-Met/VEGFR2 inhibitors).[1]

The Core Risk: Its fluorinated motif increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogues. Furthermore, as a structural precursor to biologically active agents, it must be handled under Potent Compound Safety (Band 3) protocols until definitive toxicology data proves otherwise.

This guide moves beyond generic SDS advice to provide a containment-first strategy.

Technical Specifications & Hazard Profile
ParameterDataOperational Implication
Physical State Crystalline Solid / PowderHigh risk of airborne particulate generation during weighing.[1]
Lipophilicity High (Fluorinated Phenyl Ring)Enhanced potential for dermal absorption; latex gloves are insufficient.
GHS Classification H302, H315, H319, H335Target organs: Respiratory tract, Skin, Eyes.[2]
OEL (Estimated) Unknown (Default: < 100 µg/m³)Treat as OEB 3 (Occupational Exposure Band 3).
Solubility DMSO, Methanol, Chlorinated SolventsSpills in solvent are more dangerous than dry spills due to rapid permeation.
Strategic PPE Protocol (The "Barrier" System)

Do not rely on a single layer of protection.[3][4] Use a Redundant Barrier System designed to fail safely.

A. Respiratory Protection (Critical)
  • Primary Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • PPE Requirement:

    • Standard: N95 (NIOSH) or FFP2 (EN) mask is the minimum for closed-vessel transport.[1]

    • Open Handling: If fume hood velocity < 100 fpm (0.5 m/s), use a PAPR (Powered Air Purifying Respirator) with HEPA filters.

    • Why? The fine crystalline dust of amides can bypass standard surgical masks, lodging in the bronchial tree.

B. Dermal Protection (The Double-Glove Protocol)

Fluorinated organics can permeate thin nitrile.[1]

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff).[1]

  • Technique: Tape the inner glove to the lab coat sleeve. The outer glove goes over the cuff.

    • Causality: If the outer glove tears during spatula manipulation, the inner seal remains intact, preventing immediate skin contact.

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders, which can drift around side shields.

  • Body: Tyvek® lab coat or disposable sleeve covers. Cotton coats absorb powders and become secondary contamination sources.

Operational Workflow: Step-by-Step Handling

This workflow minimizes the "Zone of Contamination."

Phase 1: Preparation
  • Static Elimination: Place an ionizing bar or anti-static gun inside the hood. Fluorinated powders are prone to static charge, causing "jumping" during weighing.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up).[1]

Phase 2: Weighing & Solubilization
  • Tare External: Tare the vial outside the stock container to avoid contaminating the balance with the stock spoon.

  • Transfer: Use a disposable anti-static spatula. Do not pour.

  • Solvation: Add solvent (e.g., DMSO) immediately after weighing to lock the powder into a liquid phase, reducing inhalation risk.

  • Decontamination: Wipe the exterior of the solution vial with a Kimwipe soaked in 70% Ethanol/Surfactant mix before removing it from the hood.

Phase 3: Waste & Disposal
  • Solid Waste: Dispose of spatulas and weigh boats into a "Solid Hazardous Waste" bag inside the hood. Seal before removal.

  • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Fluorine atom). Do not mix with oxidizers.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound, distinguishing between "Dry" (High Risk) and "Solvated" (Contained Risk) states.

SafetyProtocol Start Start: Handling N-(4-fluorophenyl) cyclopropanecarboxamide StateCheck State of Matter? Start->StateCheck DryPowder Dry Powder / Crystal (High Inhalation Risk) StateCheck->DryPowder Solid Solvated Solvated (DMSO/MeOH) (High Absorption Risk) StateCheck->Solvated Liquid Controls_Dry ENGINEERING CONTROL: Fume Hood + Static Ionizer DryPowder->Controls_Dry Controls_Wet ENGINEERING CONTROL: Fume Hood / Snorkel Solvated->Controls_Wet PPE_Dry PPE REQUIRED: Double Nitrile Gloves Splash Goggles Tyvek Sleeves Controls_Dry->PPE_Dry Action_Transfer ACTION: Liquid Transfer Change Outer Gloves if splashed Controls_Wet->Action_Transfer Action_Weigh ACTION: Weighing Use Disposable Spatula Do NOT Pour PPE_Dry->Action_Weigh Action_Weigh->Solvated Dissolve Waste DISPOSAL: Solid: Double Bagged Liquid: Halogenated Waste Action_Weigh->Waste Disposables Action_Transfer->Waste

Caption: Operational decision tree for handling fluorinated amide intermediates, emphasizing the transition from respiratory risk (powder) to dermal risk (solution).

Emergency Response (Self-Validating Protocols)
  • Skin Contact (Powder): Brush off before wetting. Water can solubilize the powder and accelerate absorption. Wash with soap/water for 15 mins.[5]

  • Skin Contact (Solution): Do not use organic solvents (ethanol) to wash skin; this drives the chemical deeper. Use lukewarm water and mild soap.

  • Spill (Dry): Do not sweep. Cover with wet paper towels (to dampen) and scoop into a bag.

  • Spill (Solution): Absorb with vermiculite or clay. Do not use combustible materials (sawdust).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57810197, N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide (Related Structure/Cabozantinib Series).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.